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  • Product: N-(benzylideneamino)methanamine
  • CAS: 13466-29-0

Core Science & Biosynthesis

Foundational

mechanism of formation of N-(benzylideneamino)methanamine

An In-depth Technical Guide on the Mechanism of Formation of N-(benzylideneamino)methanamine Introduction In the landscape of modern synthetic and medicinal chemistry, hydrazones represent a class of organic compounds of...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Mechanism of Formation of N-(benzylideneamino)methanamine

Introduction

In the landscape of modern synthetic and medicinal chemistry, hydrazones represent a class of organic compounds of significant interest. Characterized by the R₁R₂C=NNR₃R₄ structure, they serve as versatile intermediates and possess a wide spectrum of biological activities. This guide focuses on the formation of a specific hydrazone, N-(benzylideneamino)methanamine (also known as benzaldehyde methylhydrazone), arising from the condensation of benzaldehyde and methylhydrazine.

It is crucial to distinguish this compound from the structurally similar imine, N-benzylidenemethanamine, which is formed from benzaldehyde and methylamine. The presence of the N-N single bond in the hydrazone imparts unique chemical properties and reactivity. This document provides a detailed exploration of the reaction mechanism, a field-tested experimental protocol, and methods for structural verification, tailored for researchers, scientists, and drug development professionals.

Part 1: The Core Reaction Mechanism

The synthesis of N-(benzylideneamino)methanamine is a classic example of a nucleophilic addition-elimination reaction, also known as a condensation reaction.[1] The overall transformation involves the reaction of benzaldehyde with methylhydrazine, resulting in the formation of a C=N double bond and the elimination of a water molecule. The process is typically catalyzed by a small amount of acid.[2]

The mechanism proceeds through several distinct, reversible steps, with the removal of water being the key to driving the reaction toward the final product.[3]

Stepwise Mechanistic Breakdown

The reaction is most efficient under mildly acidic conditions (typically pH 4-5).[4][5] This pH represents a critical balance: it must be acidic enough to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but not so acidic as to cause non-nucleophilic protonation of the methylhydrazine reactant.[2][6]

  • Acid Catalysis and Carbonyl Activation: An acid catalyst (H-A) protonates the carbonyl oxygen of benzaldehyde. This enhances the electrophilic character of the carbonyl carbon, making it more susceptible to attack.

  • Nucleophilic Attack: The terminal nitrogen atom of methylhydrazine, possessing a lone pair of electrons, acts as the nucleophile. It attacks the activated carbonyl carbon, leading to the formation of a protonated tetrahedral intermediate.[2]

  • Proton Transfer: A rapid proton transfer occurs from the attacking nitrogen to the oxygen atom. This can be mediated by the solvent or occur intramolecularly, resulting in a neutral tetrahedral intermediate known as a carbinolhydrazine.[2]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolhydrazine is protonated by the acid catalyst. This converts the hydroxyl group into a much better leaving group: water (H₂O).[7]

  • Elimination of Water (Dehydration): The lone pair of electrons on the second nitrogen atom facilitates the elimination of a water molecule. This is often the rate-determining step and results in the formation of a C=N double bond, yielding a protonated hydrazone.[3][8]

  • Deprotonation: A base (such as water or the conjugate base of the catalyst, A⁻) removes the final proton from the nitrogen atom, yielding the neutral N-(benzylideneamino)methanamine product and regenerating the acid catalyst.[7]

Mechanistic Pathway Diagram

Hydrazone Formation Mechanism Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products benzaldehyde Benzaldehyde activated_carbonyl Activated Carbonyl (Protonated) benzaldehyde->activated_carbonyl 1. Protonation methylhydrazine Methylhydrazine carbinolhydrazine Carbinolhydrazine Intermediate methylhydrazine->carbinolhydrazine 2. Nucleophilic     Attack catalyst_in H-A (Catalyst) catalyst_in->activated_carbonyl activated_carbonyl->carbinolhydrazine 2. Nucleophilic     Attack protonated_intermediate Protonated Intermediate carbinolhydrazine->protonated_intermediate 3. Protonation of -OH 4. Dehydration hydrazone N-(benzylideneamino)methanamine protonated_intermediate->hydrazone 5. Deprotonation water Water (H₂O) protonated_intermediate->water catalyst_out H-A (Regenerated) protonated_intermediate->catalyst_out Regenerates Catalyst

Caption: Figure 1: Acid-Catalyzed Hydrazone Formation Mechanism

Part 2: A Self-Validating Experimental Protocol

This protocol describes a reliable method for the synthesis of N-(benzylideneamino)methanamine. The self-validating nature of this procedure lies in the physical changes observed (precipitation) and the straightforward purification by recrystallization, which ensures high purity of the final product.

Reagents and Materials
Reagent/MaterialFormulaMolar Mass ( g/mol )Concentration/AmountRole
BenzaldehydeC₇H₆O106.1210.0 mmol, 1.06 gElectrophile
MethylhydrazineCH₆N₂46.0710.0 mmol, 0.46 gNucleophile
Ethanol (Absolute)C₂H₅OH46.0720 mLSolvent
Glacial Acetic AcidCH₃COOH60.052-3 dropsCatalyst
Step-by-Step Methodology
  • Reactant Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 1.06 g (10.0 mmol) of benzaldehyde in 15 mL of absolute ethanol. Stir the solution at room temperature until the benzaldehyde is fully dissolved.

  • Addition of Nucleophile: To the stirred solution, add 0.46 g (10.0 mmol) of methylhydrazine dropwise over 2 minutes. A slight exotherm may be observed.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture. This initiates the acid-catalyzed pathway.[2]

  • Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Often, a precipitate of the hydrazone product will begin to form within 30-60 minutes as it is less soluble in ethanol than the reactants. Continue stirring for a total of 2 hours to ensure the reaction goes to completion.

  • Product Isolation: Cool the reaction mixture in an ice bath for 20 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid with a small amount of cold ethanol (approx. 5 mL) to remove any unreacted starting materials or soluble impurities. The crude product can be further purified by recrystallization from a minimal amount of hot ethanol to yield a crystalline solid.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product using standard analytical techniques (NMR, IR, melting point).

Experimental Workflow Diagram

Experimental Workflow Figure 2: Synthesis Workflow for N-(benzylideneamino)methanamine A 1. Dissolve Benzaldehyde in Ethanol B 2. Add Methylhydrazine (dropwise) A->B C 3. Add Catalytic Acetic Acid B->C D 4. Stir at Room Temp (2 hours) C->D E 5. Cool in Ice Bath (induce precipitation) D->E F 6. Isolate by Vacuum Filtration E->F G 7. Purify by Recrystallization F->G H 8. Dry and Characterize Product G->H

Caption: Figure 2: Synthesis Workflow

Part 3: Structural Elucidation and Data Interpretation

Confirmation of the N-(benzylideneamino)methanamine structure is achieved through standard spectroscopic methods. The expected data provides a benchmark for validating a successful synthesis.

Expected Spectroscopic Data

The following table outlines the predicted spectroscopic characteristics for N-(benzylideneamino)methanamine based on known data for analogous hydrazone and imine structures.[9][10]

TechniqueFeatureExpected Chemical Shift / FrequencyAssignment
¹H NMR Imine Protonδ 7.5 - 7.8 ppm (singlet)-N=CH -
Aromatic Protonsδ 7.2 - 7.6 ppm (multiplet)Ar-H
N-H Protonδ 4.5 - 5.5 ppm (broad singlet)-NH -CH₃
Methyl Protonsδ 2.8 - 3.0 ppm (doublet, coupled to N-H)-NH-CH₃
¹³C NMR Imine Carbonδ 138 - 145 ppm-N=C H-
Aromatic Carbonsδ 125 - 135 ppmAr-C
Methyl Carbonδ 30 - 35 ppm-NH-C H₃
IR Spectroscopy C=N Stretch1620 - 1650 cm⁻¹ (strong)Imine double bond
N-H Stretch3200 - 3400 cm⁻¹ (medium, broad)N-H bond
C-H (Aromatic)~3050 cm⁻¹Aromatic C-H stretch

Note: The N-H proton signal in ¹H NMR may be broad and its coupling to the methyl group can sometimes be obscured by proton exchange, especially in the presence of trace water, potentially causing the methyl signal to appear as a singlet.

E/Z Isomerism

The C=N double bond in N-(benzylideneamino)methanamine is stereogenic, leading to the possibility of (E) and (Z) isomers.[11] The (E)-isomer, where the bulky phenyl and N-methyl groups are on opposite sides of the double bond, is generally the thermodynamically more stable and therefore the major product. The presence of a minor (Z)-isomer might be detectable by NMR as a separate, smaller set of signals.

Conclusion

The formation of N-(benzylideneamino)methanamine from benzaldehyde and methylhydrazine is a robust and well-understood condensation reaction. Its success hinges on the principles of nucleophilic addition-elimination, with careful control of pH being paramount for achieving optimal reaction rates. The provided protocol offers a reliable pathway for its synthesis, and the expected analytical data serves as a clear benchmark for structural verification. This guide provides the foundational knowledge required for researchers to confidently synthesize, purify, and characterize this valuable chemical entity for applications in research and development.

References

  • German-Chemistry. (n.d.). Hydrazone Formation. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]

  • BYJU'S. (2019, January 22). Wolff Kishner reduction mechanism. Retrieved from [Link]

  • OrgoSolver. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

  • Zheng, Y., & Long, Y. (2014). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. Retrieved from [Link]

  • Dirksen, A., et al. (2008). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. PMC. Retrieved from [Link]

  • University of Liverpool. (n.d.). Lecture 7 Imines, Hydrazones and Oximes. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]

  • ResearchGate. (2015, February 15). What is the influence of the pH on imine formation in a water solution? Retrieved from [Link]

  • The Ivan Huc Group. (n.d.). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Retrieved from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. PMC. Retrieved from [Link]

  • Grazulevicius, J. V., et al. (n.d.). “Click-chemistry” inspired synthesis of hydrazone-based molecular glasses. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Org. Syn. Coll. Vol. 7, 438. Retrieved from [Link]

  • ACS Publications. (2013, March 11). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Retrieved from [Link]

  • RSC Publishing. (2018, May 21). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Retrieved from [Link]

  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II. Retrieved from [Link]

  • PubChem. (n.d.). N-[(Z)-benzylideneamino]methanamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzaldehyde, m-hydroxy-. Retrieved from [Link]

  • Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]

Sources

Exploratory

N-(benzylideneamino)methanamine molecular weight and exact mass

An In-Depth Technical Guide to the Physicochemical Properties of N-(benzylideneamino)methanamine (Benzaldehyde Methylhydrazone) Introduction N-(benzylideneamino)methanamine, more systematically known as Benzaldehyde meth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physicochemical Properties of N-(benzylideneamino)methanamine (Benzaldehyde Methylhydrazone)

Introduction

N-(benzylideneamino)methanamine, more systematically known as Benzaldehyde methylhydrazone, is a Schiff base derived from the condensation of benzaldehyde and methylhydrazine. As a member of the hydrazone class of compounds, it serves as a valuable intermediate in organic synthesis and a scaffold for the development of novel chemical entities. This guide provides a comprehensive technical overview of its core physicochemical properties, with a specific focus on the distinction and determination of its molecular weight and exact mass. We will delve into the theoretical basis of these parameters, present a detailed protocol for its synthesis and characterization, and explore its relevance to researchers and professionals in drug development.

Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the foundation of all subsequent research. N-(benzylideneamino)methanamine is registered under several names and identifiers, which can be a source of ambiguity. This section clarifies its identity.

  • Primary Name: N-(benzylideneamino)methanamine

  • Systematic IUPAC Name: N-[(E)-benzylideneamino]methanamine[1][]

  • Common Synonyms: Benzaldehyde methyl hydrazone, 1-Benzylidene-2-methylhydrazine, N'-Methylbenzaldehyde hydrazone[1][][3]

  • CAS Number: 13466-29-0[1][3][4]

  • Molecular Formula: C₈H₁₀N₂[1][3][4]

The structure consists of a benzylidene group attached to a methylated hydrazone functional group. The "(E)" designation in the IUPAC name refers to the stereochemistry about the carbon-nitrogen double bond.

Core Physicochemical Properties: Molecular Weight vs. Exact Mass

A precise understanding of a molecule's mass is critical for analytical characterization and stoichiometric calculations. However, the terms "molecular weight" and "exact mass" are often used interchangeably, despite their distinct scientific meanings.

  • Molecular Weight (Average Molecular Mass): This value is a weighted average of the masses of all naturally occurring isotopes of the constituent atoms in a molecule.[4][5] It is calculated using the standard atomic weight of each element, which accounts for the natural abundance of their isotopes on Earth. This is the value used for bulk stoichiometric calculations (e.g., grams to moles).

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant, stable isotope for each constituent atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[1][5] This value is of paramount importance in high-resolution mass spectrometry (HRMS), where it is used to determine the elemental composition of a molecule with high precision.

The quantitative data for N-(benzylideneamino)methanamine is summarized below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂[1][3][4]
Molecular Weight 134.18 g/mol [4][5]
Exact Mass 134.084398 Da[1][5]
Monoisotopic Mass 134.084398 Da[1][3][5]
Density 0.95 g/cm³[1][]
Boiling Point 229.2 °C at 760 mmHg[1][]
Flash Point 92.4 °C[1]

The following diagram illustrates the conceptual difference in calculating these two fundamental mass values for N-(benzylideneamino)methanamine.

G cluster_0 Calculation of Molecular Properties for C₈H₁₀N₂ cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic) mf Molecular Formula C₈H₁₀N₂ C_avg Carbon (C) Avg. Atomic Wt: 12.011 u mf->C_avg Uses Avg. Atomic Weights H_avg Hydrogen (H) Avg. Atomic Wt: 1.008 u mf->H_avg Uses Avg. Atomic Weights N_avg Nitrogen (N) Avg. Atomic Wt: 14.007 u mf->N_avg Uses Avg. Atomic Weights C_iso Carbon Isotope ¹²C Mass: 12.000000 u mf->C_iso Uses Most Abundant Isotopes H_iso Hydrogen Isotope ¹H Mass: 1.007825 u mf->H_iso Uses Most Abundant Isotopes N_iso Nitrogen Isotope ¹⁴N Mass: 14.003074 u mf->N_iso Uses Most Abundant Isotopes mw_val Molecular Weight 134.18 g/mol em_val Exact Mass 134.084398 Da G cluster_workflow Synthesis Workflow: N-(benzylideneamino)methanamine reagents 1. Reagents - Benzaldehyde - Methylhydrazine - Ethanol - Acetic Acid (cat.) reaction 2. Reaction - Stir at RT - Monitor by TLC reagents->reaction Combine workup 3. Work-up - Rotary Evaporation - Liquid-Liquid Extraction - Dry with Na₂SO₄ reaction->workup Isolate purification 4. Purification - Column Chromatography (if required) workup->purification Purify analysis 5. Characterization - NMR - HRMS - FTIR purification->analysis Analyze

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Foundational

Thermodynamic Stability of N-(benzylideneamino)methanamine: A Technical Guide for Drug Development

Executive Summary N-(benzylideneamino)methanamine (CAS: 13466-29-0), commonly known as benzaldehyde methylhydrazone[], serves as a fundamental structural motif in the design of stimuli-responsive linkers for targeted dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(benzylideneamino)methanamine (CAS: 13466-29-0), commonly known as benzaldehyde methylhydrazone[], serves as a fundamental structural motif in the design of stimuli-responsive linkers for targeted drug delivery systems, such as antibody-drug conjugates (ADCs). The therapeutic efficacy of these systems relies heavily on the thermodynamic stability of the hydrazone bond. This whitepaper provides an in-depth mechanistic analysis of the two primary thermodynamic vulnerabilities of N-(benzylideneamino)methanamine: E/Z configurational isomerization and pH-dependent hydrolytic cleavage .

By understanding the causality behind these degradation pathways, researchers can better optimize formulation stability, circulation half-life, and targeted payload release.

Structural and Thermodynamic Profile

E/Z Configurational Isomerization

Hydrazones possess a characteristic –C=N–NH– moiety, which imparts unique physicochemical properties, including the potential for configurational isomerism around the carbon-nitrogen double bond[2].

In solution, N-(benzylideneamino)methanamine exists predominantly in the E-configuration . The causality behind this thermodynamic preference is twofold:

  • Steric Relief : The E-isomer minimizes steric clashing between the bulky phenyl ring and the N-methyl group.

  • Orbital Overlap : The E-configuration allows for optimal planarity, maximizing the extended π-conjugation between the aromatic benzene ring and the C=N double bond.

Density Functional Theory (DFT) calculations on similar hydrazone systems demonstrate that the E-isomer is typically ΔG∘=1.2 to 1.5 kcal/mol more stable than the Z-isomer[3]. While UV irradiation can force the molecule into the metastable Z-state via a polar transition state (rotation) or nonpolar transition state (inversion)[4], the system will spontaneously undergo thermal relaxation back to the E-state. This thermal equilibration follows first-order kinetics, with rate constants typically ranging from 0.024 to 0.0799 min⁻¹ depending on the solvent environment[4].

Hydrolytic Stability and pH-Responsiveness

The primary mechanism of hydrazone bond cleavage in vivo is acid-catalyzed hydrolysis[5]. The stability of N-(benzylideneamino)methanamine is highly dependent on the protonation state of the imine nitrogen.

  • Physiological pH (7.4): The imine nitrogen remains unprotonated. The carbon atom of the C=N bond lacks sufficient electrophilicity to be attacked by water, rendering the bond relatively stable in systemic circulation.

  • Endosomal/Lysosomal pH (5.0 - 6.5): The imine nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the adjacent imine carbon, lowering the activation energy for nucleophilic attack by water[6]. This leads to the formation of a tetrahedral intermediate and subsequent C–N bond cleavage, releasing benzaldehyde and methylhydrazine.

Substituent Effects: Because N-(benzylideneamino)methanamine is derived from an aromatic aldehyde, the conjugation of the π bonds of the –C=N– bond with the π-bonding benzene ring provides significant resistance to hydrolysis compared to aliphatic hydrazones[6]. However, because it is an alkylhydrazone (bearing an N-methyl group) rather than an acylhydrazone, it remains more susceptible to hydrolysis than its acyl counterparts[5].

Pathway Visualization

Pathway E E-N-(benzylideneamino)methanamine (Thermodynamically Stable) Z Z-N-(benzylideneamino)methanamine (Metastable State) E->Z UV Irradiation (Photochemical) H Protonated Intermediate (Activated for Cleavage) E->H Acidic pH (< 6.0) Protonation Z->E Thermal Relaxation (ΔG < 0) P Hydrolysis Products (Benzaldehyde + Methylhydrazine) H->P H2O Nucleophilic Attack (Irreversible)

Thermodynamic pathways of N-(benzylideneamino)methanamine detailing isomerization and hydrolysis.

Quantitative Stability Data

The following table summarizes the thermodynamic and kinetic parameters associated with the stability of aromatic alkylhydrazones like N-(benzylideneamino)methanamine, synthesized from foundational literature[4],[6],[5],[3].

ParameterValue / ObservationEnvironmental Condition
E/Z Energy Gap ( ΔG∘ ) ~1.2 – 1.5 kcal/mol favoring E-isomerStandard conditions (298K)
Z E Relaxation Rate 0.0240.0799 min⁻¹ (First-order)Ambient temperature, dark
Hydrolysis Half-life ( t1/2​ ) > 72 hours (Highly Stable)pH 7.4 Buffer (37°C)
Hydrolysis Half-life ( t1/2​ ) Moderate to Fast CleavagepH 5.0 - 5.5 Buffer (37°C)
Plasma Stability Lower than buffer due to protein catalysisHuman Plasma (pH 7.4, 37°C)

Experimental Methodologies for Stability Assessment

To ensure rigorous, self-validating data, researchers must isolate the variables of light (which induces isomerization) and pH (which induces hydrolysis).

Protocol A: ¹H-NMR Assessment of E/Z Isomerization Kinetics

This protocol utilizes Nuclear Magnetic Resonance (NMR) to monitor the configurational dynamics without the interference of hydrolytic cleavage.

  • Sample Preparation: Dissolve 5 mg of N-(benzylideneamino)methanamine in 0.5 mL of deuterated acetonitrile (CD₃CN) to prevent proton exchange and hydrolysis.

  • Baseline Acquisition: Acquire a standard ¹H-NMR spectrum. Identify the distinct imine proton (–CH=N–) signal for the E-configuration (typically around 7.5 - 8.5 ppm).

  • Photo-irradiation: Irradiate the NMR tube using a 250 W mercury lamp (or specific UV LED) for 5–10 minutes to induce the photostationary state[4],[2].

  • Kinetic Monitoring: Immediately place the sample back into the NMR spectrometer (kept in the dark at 298K). Acquire spectra every 5 minutes for 2 hours.

  • Data Analysis: Integrate the distinct NH or CH signals for both E and Z configurations[3]. Plot ln([Z]t​/[Z]0​) versus time to calculate the first-order thermal relaxation rate constant.

Protocol B: RP-HPLC Assessment of pH-Dependent Hydrolysis

This protocol evaluates the acid-catalyzed cleavage of the hydrazone bond, mimicking systemic circulation and endosomal environments[5].

  • Buffer Preparation: Prepare 100 mM Phosphate Buffered Saline (PBS) at pH 7.4 and 100 mM Acetate buffer at pH 5.0.

  • Incubation: Spike the compound into the respective buffers to a final concentration of 100 µM. Crucial: Wrap all vials in aluminum foil to completely block ambient light, preventing UV-induced E/Z isomerization which can confound hydrolysis kinetics. Maintain at 37°C in a shaking incubator.

  • Aliquot Sampling: Withdraw 50 µL aliquots at predetermined time points: 0, 1, 2, 4, 8, 24, 48, and 72 hours[6]. Immediately quench the pH 5.0 samples by diluting into a pH 7.4 buffer to halt further degradation prior to injection.

  • Quantification: Analyze via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column and UV detection at the λmax​ of the intact hydrazone.

  • Kinetic Modeling: Plot the natural log of the intact peak area against time. The slope of the linear regression yields the pseudo-first-order degradation rate constant ( kobs​ ), from which the half-life ( t1/2​=0.693/kobs​ ) is derived.

Workflow S1 1. Buffer Prep (pH 5.0, 6.5, 7.4) S2 2. Incubation (37°C, Protected from light) S1->S2 S3 3. Aliquot Sampling (0h to 72h time-course) S2->S3 S4 4. RP-HPLC Analysis (Quantify Intact Hydrazone) S3->S4 S5 5. Kinetic Modeling (Calculate Half-life) S4->S5

Step-by-step experimental workflow for evaluating the pH-dependent hydrolytic stability.

Conclusion

The thermodynamic stability of N-(benzylideneamino)methanamine is a delicate balance governed by its structural electronics and the surrounding environment. While the E-isomer is thermodynamically locked under standard conditions due to extended π-conjugation, the imine bond remains highly susceptible to acid-catalyzed hydrolysis. By employing the rigorous, light-protected kinetic assays detailed above, drug development professionals can accurately profile the stability of this pharmacophore, ensuring optimal performance in stimuli-responsive delivery applications.

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Exploratory

Solvation Thermodynamics and Solubility Profiling of N-(benzylideneamino)methanamine in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Synthetic Organic Chemists Document Type: Technical Whitepaper & Experimental Guide Executive Summary Understanding the solubility profile of reactive intermediat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Synthetic Organic Chemists Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

Understanding the solubility profile of reactive intermediates is a foundational requirement for optimizing synthetic yields and designing robust purification workflows. This technical guide provides an in-depth analysis of the solvation thermodynamics of N-(benzylideneamino)methanamine (also known as benzaldehyde methylhydrazone; CAS: 13466-29-0). By deconstructing the molecule's amphiphilic architecture, this whitepaper elucidates the causality behind its differential solubility across organic solvents and provides field-proven, self-validating protocols for thermodynamic solubility determination and anti-solvent purification.

Physicochemical Grounding & Structural Analysis

N-(benzylideneamino)methanamine ( C8​H10​N2​ ) is a versatile hydrazone intermediate widely utilized in the synthesis of complex heterocycles, acridinium salts, and pharmaceutical active ingredients ().

To predict and manipulate its solubility, we must first analyze its molecular architecture. The molecule features a non-polar aromatic phenyl ring conjugated with a highly polar methylhydrazone linkage (-CH=N-NH-CH₃).

  • Molecular Weight: 134.18 g/mol

  • Boiling Point: ~229.2 °C at 760 mmHg ()

  • Predicted LogP: ~1.75

This structural duality dictates its solvation behavior. The sp2 hybridized nitrogen of the imine and the sp3 hybridized nitrogen of the amine act as potent hydrogen bond acceptors and moderate donors, while the benzylidene moiety readily participates in π−π stacking and hydrophobic interactions.

Solubility Profile Across Key Organic Solvents

Based on its structural properties and documented synthetic applications, the solubility of N-(benzylideneamino)methanamine can be categorized into distinct thermodynamic tiers. The following table summarizes the quantitative and qualitative solubility profile at standard ambient temperature and pressure (SATP, 25 °C).

Solvent ClassSpecific SolventSolubility TierMechanistic Rationale
Halogenated Dichloromethane (DCM), Chloroform ( CDCl3​ )Highly Soluble (>100 mg/mL)Strong dipole-dipole interactions with the imine bond; excellent solvation of the phenyl ring via polarizable halogens.
Aromatic Toluene, BenzeneHighly Soluble (>50 mg/mL)Favorable π−π stacking interactions with the benzylidene ring. Toluene is a frequent reaction medium.
Polar Aprotic Acetonitrile (MeCN), DMFSoluble (20 - 50 mg/mL)Favorable dipole interactions; MeCN is the standard solvent for aryne insertion methodologies involving this hydrazone.
Polar Protic Methanol (MeOH), Ethanol (EtOH)Soluble (10 - 30 mg/mL)Hydrogen bonding between the solvent hydroxyl groups and the hydrazone nitrogen lone pairs.
Non-Polar Aliphatic Hexane, Light Petroleum (60-80 °C)Poorly Soluble (<1 mg/mL)Inability of the solvent to stabilize the polar hydrazone dipole. Used primarily as an anti-solvent.
Aqueous WaterInsolubleHigh energetic penalty for disrupting the water hydrogen-bond network without sufficient compensatory hydrophilic groups.

Mechanistic Insights: The Causality of Solvation

Why does N-(benzylideneamino)methanamine exhibit this specific profile? The predicted LogP of 1.75 indicates moderate lipophilicity, but the molecule is not purely lipophilic.

  • In Halogenated Solvents (DCM/Chloroform): The polarizability of chlorine atoms complements the delocalized π -electron cloud of the benzylidene group, while the solvent's dipole moment aligns with the hydrazone linkage. This thermodynamic compatibility is why NMR characterization is universally performed in CDCl3​ ().

  • In Aliphatic Hydrocarbons (Hexane/Light Petroleum): The lack of a permanent dipole in hexane means it cannot solvate the polar -CH=N-NH-CH₃ core. This thermodynamic incompatibility is heavily leveraged in downstream purification workflows. For instance, crude reaction mixtures containing this compound are often triturated with light petroleum to selectively precipitate the product while leaving lipophilic impurities in solution ().

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in drug development, solubility must be measured thermodynamically rather than kinetically. Furthermore, purification workflows must exploit these thermodynamic principles.

Workflow 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol utilizes the shake-flask method coupled with HPLC-UV quantification to provide a self-validating measure of true equilibrium solubility.

  • Step 1: Preparation of the Solid Phase. Ensure the N-(benzylideneamino)methanamine is of high purity (>95%). Because the compound can present as a low-melting solid or oil depending on ambient conditions, conduct the assay in a strictly controlled thermal environment (25.0 ± 0.1 °C).

  • Step 2: Solvent Saturation. Add an excess of the compound (e.g., 200 mg) to 1.0 mL of the target organic solvent in a sealed amber glass vial. Causality: The amber vial prevents potential UV-induced photoisomerization of the C=N double bond, which would alter the crystal lattice energy and skew solubility data.

  • Step 3: Thermodynamic Equilibration. Place the vial in an isothermal orbital shaker at 25.0 °C. Agitate at 300 RPM for 24 to 48 hours. Causality: 24 hours is required to overcome kinetic dissolution barriers and reach a true dynamic equilibrium between the solid phase and the solvated phase.

  • Step 4: Phase Separation. Transfer the mixture to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25 °C. Causality: This ensures complete sedimentation of undissolved micro-particulates (colloidal suspensions), which would otherwise artificially inflate the solubility reading.

  • Step 5: HPLC-UV Analysis. Carefully aspirate the supernatant, dilute it volumetrically in the mobile phase, and analyze via HPLC. N-(benzylideneamino)methanamine exhibits a strong UV absorbance maximum ( λmax​ ) near 300 nm due to the extended conjugation of the benzylidene system (). Quantify the concentration against a pre-validated 5-point calibration curve.

Workflow 2: Anti-Solvent Trituration Protocol

Leveraging the solubility data from Section 3, this protocol isolates the compound from crude reaction mixtures.

  • Step 1: Dissolution. Dissolve the crude N-(benzylideneamino)methanamine in a minimal volume of a highly soluble solvent (e.g., Toluene) at room temperature.

  • Step 2: Anti-Solvent Addition. Slowly add an anti-solvent, such as Light Petroleum (b.p. 60-80 °C), dropwise while stirring vigorously. Causality: The non-polar aliphatic solvent rapidly decreases the dielectric constant of the medium, forcing the polar hydrazone out of solution while highly non-polar impurities remain dissolved.

  • Step 3: Recovery. Stir for 30 minutes at 0-5 °C to maximize thermodynamic precipitation. Recover the purified solid via vacuum filtration and wash with cold hexane.

Visualizing the Solvation Workflow

The following diagram maps the logical progression of the self-validating solubility protocol described in Workflow 1.

SolvationWorkflow Start N-(benzylideneamino)methanamine (Solid/Oil Phase) Solvent Organic Solvent Addition (e.g., DCM, EtOH, Toluene) Start->Solvent Equilibration Thermodynamic Equilibration (Isothermal Shaking, 24-48h) Solvent->Equilibration Separation Phase Separation (Ultracentrifugation / 0.22µm Filtration) Equilibration->Separation Saturated Solution Analysis HPLC-UV Quantification (λmax ≈ 300 nm) Separation->Analysis Supernatant Data Solubility Profile Generation (Thermodynamic Data) Analysis->Data

Experimental workflow for thermodynamic solubility determination of hydrazones.

References

  • National Institutes of Health (NIH) / PMC. "Synthesis of o-(Dimethylamino)aryl Ketones, Acridones, Acridinium Salts, and 1H-Indazoles by the Reaction of Hydrazones and Arynes." PubMed Central. URL:[Link]

  • Google Patents. "WO2017060488A1 - New TRPA1 antagonists (Trituration and Purification of Hydrazones)." Google Patents Database.
  • Occupational Safety and Health Administration (OSHA). "Hydrazine Method no. 20 (Detection of Benzaldehyde Methylhydrazone via HPLC-UV)." OSHA Sampling and Analytical Methods. URL:[Link]

Foundational

A Senior Application Scientist's Guide to the Spectroscopic Characterization of N-(benzylideneamino)methanamine

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of N-(benzylideneamino)methanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of N-(benzylideneamino)methanamine (also known as N-methylbenzaldimine), a foundational Schiff base in synthetic chemistry. Moving beyond a mere recitation of data, this document elucidates the causal relationships between molecular structure and spectral output. We will explore the core techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—from both a theoretical and practical standpoint. Each section includes field-proven experimental protocols, data interpretation strategies, and a comparative analysis of predicted versus empirical data, establishing a self-validating framework for the unambiguous identification and characterization of this compound.

Introduction and Synthetic Rationale

N-(benzylideneamino)methanamine (C₈H₉N, M.W. 119.16 g/mol ) is an imine, or Schiff base, formed from the condensation of benzaldehyde and methylamine.[1] Imines are pivotal intermediates in organic synthesis and are integral to the structure of many pharmaceuticals, agrochemicals, and biologically active compounds.[2] Their defining feature, the carbon-nitrogen double bond (C=N), imparts unique electronic and steric properties that are readily probed by modern spectroscopic methods.

A robust characterization is non-negotiable for ensuring purity and confirming structural integrity, which are prerequisites for any downstream application, particularly in drug development. This guide provides the necessary framework for achieving that certainty.

The typical synthesis involves the direct condensation of benzaldehyde with methylamine, often in a solvent like toluene or ethanol.[3][4] Water is produced as a byproduct, and its removal drives the reaction to completion. The success of this synthesis is confirmed by the spectroscopic changes detailed herein, primarily the appearance of the imine-specific signals and the disappearance of the aldehyde carbonyl and amine N-H signals.[5]

G cluster_synthesis Synthetic Pathway Benzaldehyde Benzaldehyde (C₆H₅CHO) Product N-(benzylideneamino)methanamine (C₆H₅CH=NCH₃) Benzaldehyde->Product + Methylamine Methylamine (CH₃NH₂) Methylamine->Product Water H₂O Product->Water -

Caption: Synthesis of N-(benzylideneamino)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and relative number of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale: ¹H NMR allows for the direct observation of the distinct proton environments within the molecule: the aromatic protons of the phenyl ring, the unique imine proton (CH=N), and the aliphatic protons of the N-methyl group. The chemical shift, integration, and multiplicity of these signals provide a definitive fingerprint of the compound.

Predicted and Experimental Data: The molecule's structure suggests three primary signal regions. The experimental data aligns closely with these predictions, confirming the E-isomer as the major product.[6]

Assignment Predicted δ (ppm) Experimental δ (ppm)[6] Multiplicity Integration Rationale for Chemical Shift
Imine H (-N=C H-)8.1 - 8.58.27Doublet (d)1HDeshielded due to the electronegativity of the adjacent nitrogen and the anisotropic effect of the C=N bond.
Aromatic H (ortho)7.6 - 7.87.68 - 7.72Multiplet (m)2HDeshielded by proximity to the electron-withdrawing imine group.
Aromatic H (meta, para)7.2 - 7.57.39 - 7.42Multiplet (m)3HReside in a typical aromatic chemical shift environment.
Methyl H (-N-CH₃)3.4 - 3.63.52Doublet (d)3HDeshielded by the adjacent electronegative nitrogen atom. The slight coupling to the imine proton is observable in high-resolution spectra.
¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR complements the proton data by providing a map of the carbon framework. The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment. The signal for the imine carbon (C=N) is particularly diagnostic, appearing significantly downfield.

Predicted and Experimental Data:

Assignment Predicted δ (ppm) Experimental δ (ppm)[7] Rationale for Chemical Shift
Imine C (-N=C H-)160 - 165162.3The sp² hybridized carbon is significantly deshielded by the double bond and the attached nitrogen.
Aromatic C (ipso)135 - 140136.2The quaternary carbon attached to the imine group.
Aromatic C (para)130 - 133130.5
Aromatic C (ortho)128 - 130128.8
Aromatic C (meta)127 - 129128.4
Methyl C (-N-C H₃)45 - 5048.2The sp³ carbon is deshielded by the electronegative nitrogen atom.
NMR Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified N-(benzylideneamino)methanamine sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties and well-defined residual solvent peak (δ ~7.26 ppm for ¹H, δ ~77.16 ppm for ¹³C).[8][9]

  • Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).[10]

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum with proton decoupling. Due to the lower natural abundance of ¹³C, more scans are required. Typical parameters: pulse angle of 45-90°, spectral width of ~220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).[11]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS or residual solvent peak. Integrate the ¹H NMR signals to determine the relative proton ratios.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups based on their characteristic vibrational frequencies. For imine synthesis, it provides a clear-cut validation by tracking the disappearance of reactant functional groups and the appearance of the product's C=N bond.[5]

Key Spectral Features: The confirmation of C=N bond formation is unequivocal. The spectrum of the product must show the emergence of a C=N stretching band while the characteristic bands of the starting materials vanish.

Vibrational Mode Bond Expected Wavenumber (cm⁻¹) Intensity Status in Product
Imine StretchC=N1640 - 1690[12]Medium to StrongPresent
Carbonyl StretchC=O~1700 (from Benzaldehyde)StrongAbsent
Amine N-H StretchN-H~3300-3400 (from Methylamine)MediumAbsent
Aromatic C-H StretchC-H> 3000MediumPresent
Aliphatic C-H StretchC-H< 3000MediumPresent
Aromatic C=C StretchC=C~1450-1600MediumPresent

Experimental Protocol:

  • Sample Preparation: As N-(benzylideneamino)methanamine is a liquid, the simplest method is to acquire the spectrum using a neat sample. Place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Background Collection: First, run a background spectrum of the empty spectrometer to account for atmospheric CO₂ and H₂O.

  • Sample Analysis: Place the prepared salt plates in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

  • Data Interpretation: Analyze the spectrum for the key vibrational bands listed in the table above. The presence of a peak in the 1640-1690 cm⁻¹ region and the absence of a strong C=O peak around 1700 cm⁻¹ are definitive proofs of a successful reaction.[5]

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which offers clues about the molecule's structure. For this compound, the molecular weight is odd (119), which is consistent with the nitrogen rule (a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight).[13]

Predicted and Experimental Data:

  • Molecular Ion (M⁺•): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 119, corresponding to the molecular formula C₈H₉N⁺•.

  • Key Fragments: Electron Impact (EI) ionization is expected to induce characteristic fragmentation. The analysis of these fragments helps to piece together the molecular structure.

m/z Proposed Fragment Formula Significance
119Molecular Ion[C₈H₉N]⁺•Confirms the molecular weight.[14]
118[M-H]⁺[C₈H₈N]⁺Loss of a hydrogen radical, a common fragmentation pathway.[14]
91Tropylium Ion[C₇H₇]⁺A very common and stable fragment resulting from cleavage of the C-C bond adjacent to the phenyl ring followed by rearrangement.
77Phenyl Cation[C₆H₅]⁺Loss of the entire imine-methyl side chain.[14]

graph G {
node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [color="#34A853"];

M119 [label="M+•\nm/z = 119", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F118 [label="[M-H]+\nm/z = 118"]; F91 [label="[C₇H₇]+\nm/z = 91"]; F77 [label="[C₆H₅]+\nm/z = 77"];

M119 -> F118 [label="- •H"]; M119 -> F91 [label="- •NCH₂"]; M119 -> F77 [label="- •CH=NCH₃"]; }

Caption: Key fragmentation pathways in Mass Spectrometry.

Experimental Protocol:

  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids or direct infusion.

  • Ionization: Utilize Electron Impact (EI) ionization. A standard electron energy of 70 eV is used to induce fragmentation and generate a reproducible spectrum.

  • Mass Analysis: The generated ions are separated by a mass analyzer (e.g., a quadrupole) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Rationale: UV-Vis spectroscopy probes the electronic transitions within a molecule. N-(benzylideneamino)methanamine contains two primary chromophores: the phenyl ring and the C=N imine group. The conjugation between these two systems gives rise to characteristic absorption bands.

Expected Transitions:

  • π → π* Transitions: These are high-energy transitions associated with the conjugated π-system of the benzene ring and the C=N double bond. They typically result in strong absorption bands.[15]

  • n → π* Transitions: This lower-energy transition involves the promotion of an electron from a non-bonding (n) orbital on the nitrogen atom to an anti-bonding π* orbital of the C=N bond. This transition is typically weaker in intensity than π → π* transitions.[16]

Predicted and Experimental Data:

Transition Type Associated Chromophore Expected λmax (nm)
π → πBenzene Ring & C=N~210 - 280
n → πC=N Imine~300 - 350

The exact position and intensity of these bands are solvent-dependent. Generally, two main absorption bands are expected: a strong band below 300 nm and a weaker band at a longer wavelength.[15][16]

Experimental Protocol:

  • Solvent Selection: Choose a UV-transparent solvent such as methanol, ethanol, or hexane. The solvent should not absorb in the region of interest (typically 200-400 nm).

  • Sample Preparation: Prepare a dilute solution (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in the chosen solvent.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Sample Measurement: Replace the blank with a cuvette containing the sample solution and record the absorption spectrum over the desired wavelength range.

Conclusion: A Validated Spectroscopic Profile

The structural identity and purity of N-(benzylideneamino)methanamine are unequivocally established by a cohesive interpretation of data from multiple spectroscopic techniques. The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, FT-IR confirms the presence of the critical C=N imine functional group and the absence of starting materials, mass spectrometry validates the molecular weight and structural motifs through fragmentation, and UV-Vis spectroscopy characterizes the electronic properties of the conjugated system. This multi-faceted, self-validating approach ensures the high degree of confidence required for any subsequent research or development application.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation Synthesis Synthesize Compound Purification Purify (e.g., Distillation) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR FTIR FT-IR Purification->FTIR MS Mass Spec. Purification->MS UVVis UV-Vis Purification->UVVis Purity Assess Purity Purification->Purity Structure Confirm Structure NMR->Structure NMR->Purity FTIR->Structure MS->Structure Final Compound Validated Structure->Final Purity->Final

Caption: Workflow for Spectroscopic Characterization.

References

  • PrepChem.com. (n.d.). Synthesis of N-benzylidenemethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-benzylidenemethanamines. Retrieved from [Link]

  • Chemsrc. (2025). N-Benzylidenemethanamine. Retrieved from [Link]

  • PubMed. (2014). Negative charge induced dissociation: fragmentation of deprotonated N-benzylidene-2-hydroxylanilines in electrospray ionization mass spectrometry. Retrieved from [Link]

  • Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]

  • MDPI. (2024). Schiff Bases Derived from Pyridoxal 5′-Phosphate and 2-X-Phenylamine (X = H, OH, SH): Substituent Effects on UV-Vis Spectra and Hydrolysis Kinetics. Retrieved from [Link]

  • Taylor & Francis Online. (2017). Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. Retrieved from [Link]

  • LookChem. (n.d.). N-Benzylidenemethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). The FT-IR of synthesized imine compounds. Retrieved from [Link]

  • ACS Publications. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. Retrieved from [Link]

  • ScienceOpen. (n.d.). Supporting Information. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2024). Selective Synthesis of Imines via Oxidative Coupling of Primary Amines and Oxidation of Secondary Amines by Peroxides and other Competent Oxidants: A Short Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • SpectraBase. (n.d.). N-benzylidenemethylamine - [13C NMR]. Retrieved from [Link]

  • Supporting Information. (n.d.). Retrieved from [Link]

  • MPG.PuRe. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Methanamine, N-(phenylmethylene)-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of methylamine. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). 13C nmr spectrum of methylamine. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Electronic Properties and HOMO-LUMO Gap of N-(benzylideneamino)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract N-(benzylideneamino)methanamine, a Schiff base compound, holds potential in various scientific domains, including medicinal chemistry and materials...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(benzylideneamino)methanamine, a Schiff base compound, holds potential in various scientific domains, including medicinal chemistry and materials science. A thorough understanding of its electronic properties, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels and the associated energy gap, is crucial for predicting its reactivity, stability, and potential applications. This guide provides a comprehensive overview of the theoretical and experimental methodologies for determining these key electronic parameters. It is designed to be a practical resource, offering detailed protocols for computational modeling using Density Functional Theory (DFT), as well as for the synthesis, purification, and experimental characterization via UV-Visible Spectroscopy and Cyclic Voltammetry. By elucidating the "how" and the "why" behind these techniques, this document aims to empower researchers to explore the electronic landscape of N-(benzylideneamino)methanamine and other related Schiff bases.

Introduction: The Significance of Electronic Properties in Schiff Bases

Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds synthesized through the condensation of a primary amine with an aldehyde or ketone.[1][2] Their facile synthesis and diverse biological activities have positioned them as privileged scaffolds in drug discovery.[3][4][5] The electronic structure of these molecules, governed by the distribution of electrons in their molecular orbitals, dictates their chemical behavior and, consequently, their biological function.

A central concept in understanding the electronic structure is the Frontier Molecular Orbital (FMO) theory, which focuses on the HOMO and LUMO. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the innermost electron-deficient orbital, acts as an electron acceptor. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability, chemical reactivity, and optical properties.[6][7] A small HOMO-LUMO gap generally signifies a molecule that is more reactive, more polarizable, and absorbs light at longer wavelengths.[8]

For drug development professionals, the HOMO-LUMO gap can offer insights into a molecule's potential interactions with biological targets. For instance, a molecule with a high HOMO energy level may be more prone to oxidation, while one with a low LUMO energy level may be more susceptible to reduction. These electronic characteristics can influence a compound's metabolic fate and its ability to engage in charge-transfer interactions with receptors or enzymes.[9]

This guide focuses on N-(benzylideneamino)methanamine, a representative Schiff base, and provides a detailed roadmap for elucidating its electronic properties.

Theoretical Determination of Electronic Properties: A Computational Approach

Density Functional Theory (DFT) has emerged as a powerful computational tool for accurately predicting the electronic properties of molecules.[1][10][11] By approximating the electron density of a system, DFT calculations can provide valuable information about its geometry, molecular orbital energies, and other electronic descriptors.

Computational Protocol: DFT Calculations for N-(benzylideneamino)methanamine

This protocol outlines the steps for performing a DFT calculation to determine the HOMO-LUMO gap of N-(benzylideneamino)methanamine.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Molecular Structure Input:

    • Construct the 3D structure of N-(benzylideneamino)methanamine using a molecular builder within the chosen software or by inputting its SMILES string (CN/N=C/C1=CC=CC=C1).[12]

  • Geometry Optimization:

    • Perform a geometry optimization to find the lowest energy conformation of the molecule. This is a crucial step as the electronic properties are dependent on the molecular geometry.

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and generally reliable hybrid functional for organic molecules.[13]

    • Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[3][14] The ++ indicates the inclusion of diffuse functions on all atoms, which are important for describing non-covalent interactions, and (d,p) adds polarization functions to heavy atoms and hydrogens, respectively, allowing for more flexibility in the orbital shapes.

  • Frequency Calculation:

    • Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Molecular Orbital Analysis:

    • From the output of the geometry optimization or a subsequent single-point energy calculation, extract the energies of the molecular orbitals. The HOMO and LUMO energies will be explicitly listed.

  • HOMO-LUMO Gap Calculation:

    • Calculate the HOMO-LUMO gap using the following equation: ΔE = ELUMO - EHOMO

Data Interpretation: The output file will provide the energies of all molecular orbitals. The HOMO is the highest energy occupied orbital, and the LUMO is the lowest energy unoccupied orbital. These values are typically given in atomic units (Hartrees) and can be converted to electron volts (eV) for easier interpretation (1 Hartree = 27.2114 eV).

Computational Workflow Diagram

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_analysis Analysis cluster_output Output mol_structure Molecular Structure (SMILES or 3D) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->geom_opt Initial Geometry freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry mo_analysis Molecular Orbital Energy Extraction freq_calc->mo_analysis Verified Minimum gap_calc HOMO-LUMO Gap Calculation mo_analysis->gap_calc E(HOMO), E(LUMO) electronic_properties Electronic Properties: HOMO, LUMO, ΔE gap_calc->electronic_properties

Caption: Computational workflow for determining electronic properties using DFT.

Experimental Determination of the HOMO-LUMO Gap

Experimental techniques provide a direct measurement of the electronic properties of a molecule and are essential for validating computational predictions.[6][15] UV-Visible spectroscopy and cyclic voltammetry are two common methods for determining the HOMO-LUMO gap.[7][16]

Synthesis and Purification of N-(benzylideneamino)methanamine

A prerequisite for any experimental measurement is the availability of a pure sample of the compound.

Reaction: Benzaldehyde + Methanamine → N-(benzylideneamino)methanamine + H₂O

Materials:

  • Benzaldehyde

  • Methanamine (e.g., as a solution in ethanol or water)

  • Ethanol (as solvent)

  • Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve benzaldehyde in ethanol in a round-bottom flask.

  • Slowly add an equimolar amount of the methanamine solution to the flask with stirring.

  • The reaction is typically exothermic. The mixture can be stirred at room temperature or gently refluxed for a few hours to ensure completion.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

  • Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.

UV-Visible Spectroscopy

UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength. The onset of the lowest energy absorption band can be used to estimate the optical HOMO-LUMO gap.[6][17]

Protocol:

  • Sample Preparation: Prepare a dilute solution of N-(benzylideneamino)methanamine in a UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer and record a baseline spectrum with the solvent-filled cuvette.

  • Data Acquisition: Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis:

    • Identify the wavelength of the absorption onset (λonset), which is the wavelength at which the absorption begins to increase from the baseline. This can be determined from the intersection of the tangent to the low-energy side of the first absorption band with the baseline.

    • Calculate the optical HOMO-LUMO gap (Egap) in eV using the following equation: Egap (eV) = 1240 / λonset (nm)

Cyclic Voltammetry

Cyclic voltammetry is an electrochemical technique that can be used to determine the HOMO and LUMO energy levels by measuring the oxidation and reduction potentials of a molecule.[6][7]

Protocol:

  • Electrochemical Cell Setup:

    • Working Electrode: Glassy carbon or platinum electrode.

    • Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

    • Counter Electrode: Platinum wire.

    • Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).

  • Sample Preparation: Dissolve a small amount of N-(benzylideneamino)methanamine in the electrolyte solution.

  • Internal Standard: Add a small amount of ferrocene as an internal standard. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used to calibrate the energy levels.

  • Data Acquisition: Scan the potential of the working electrode and record the resulting current. The scan should cover a range that includes the oxidation and reduction events of the sample.

  • Data Analysis:

    • Determine the onset of the first oxidation potential (Eoxonset) and the onset of the first reduction potential (Eredonset) from the cyclic voltammogram.

    • Calculate the HOMO and LUMO energy levels relative to the vacuum level using the following equations (assuming the Fc/Fc⁺ redox couple is at -4.8 eV relative to vacuum): EHOMO (eV) = -[Eoxonset - E1/2(Fc/Fc⁺)] - 4.8 ELUMO (eV) = -[Eredonset - E1/2(Fc/Fc⁺)] - 4.8 where E1/2(Fc/Fc⁺) is the half-wave potential of the ferrocene/ferrocenium couple.

    • Calculate the electrochemical HOMO-LUMO gap: ΔE = ELUMO - EHOMO

Experimental Workflows Diagram

experimental_workflows cluster_synthesis Synthesis & Purification cluster_uvvis UV-Vis Spectroscopy cluster_cv Cyclic Voltammetry synthesis Synthesis of N-(benzylideneamino)methanamine purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, FTIR) purification->characterization uv_sample Sample Preparation (Dilute Solution) characterization->uv_sample cv_sample Sample Preparation (with Electrolyte & Standard) characterization->cv_sample uv_measurement Absorbance Measurement uv_sample->uv_measurement uv_analysis Determine λ_onset uv_measurement->uv_analysis uv_gap Calculate Optical Gap uv_analysis->uv_gap cv_measurement Potential Scan cv_sample->cv_measurement cv_analysis Determine E_ox & E_red cv_measurement->cv_analysis cv_levels Calculate HOMO/LUMO Levels cv_analysis->cv_levels cv_gap Calculate Electrochemical Gap cv_levels->cv_gap

Caption: Experimental workflows for synthesis, purification, and HOMO-LUMO gap determination.

Data Summary and Interpretation

The following table provides a template for summarizing the determined electronic properties of N-(benzylideneamino)methanamine.

ParameterComputational (DFT)Experimental (UV-Vis)Experimental (CV)
HOMO Energy Calculated Value (eV)-Measured Value (eV)
LUMO Energy Calculated Value (eV)-Measured Value (eV)
HOMO-LUMO Gap (ΔE) Calculated Value (eV)Optical Gap (eV)Electrochemical Gap (eV)

Correlation of Theoretical and Experimental Data:

It is important to note that the HOMO-LUMO gap determined by different methods may vary. The computational gap is for a single molecule in the gas phase, while the experimental values are for the molecule in solution. The optical gap from UV-Vis spectroscopy represents the energy required for an electronic transition, which can be influenced by excitonic effects, whereas the electrochemical gap from cyclic voltammetry corresponds to the energy difference between adding and removing an electron.[6] Despite these differences, a good correlation between the computational and experimental values provides confidence in the electronic structure model of the molecule.

Relevance to Drug Development

The electronic properties of N-(benzylideneamino)methanamine are directly relevant to its potential as a drug candidate.

  • Reactivity and Metabolism: The HOMO and LUMO energies can indicate the susceptibility of the molecule to metabolic oxidation or reduction.

  • Target Interactions: The HOMO-LUMO gap and the distribution of these orbitals can influence how the molecule interacts with biological targets through electrostatic and charge-transfer interactions. A smaller gap may suggest a higher propensity for such interactions.[9]

  • Pharmacokinetics: The polarity and electronic distribution, which are related to the HOMO-LUMO gap, can affect the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule.

Conclusion

This technical guide has provided a comprehensive framework for the determination of the electronic properties and HOMO-LUMO gap of N-(benzylideneamino)methanamine. By combining computational modeling with experimental techniques, researchers can gain a deep understanding of the electronic structure of this and other Schiff bases. This knowledge is fundamental for predicting their chemical behavior and for the rational design of new molecules with desired properties for applications in drug development and materials science.

References

  • Sherif, O. E., & Abdel-Kader, A. W. (2015). DFT calculations, spectroscopic studies, thermal analysis and biological activity of supramolecular Schiff base complexes. Arabian Journal of Chemistry, 8(4), 516-527.
  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2023). Molecular and electronic properties of Schiff bases derived from different aniline derivatives: density functional theory study. Journal of Medicinal and Pharmaceutical Chemistry Research, 5(2), 1-10.
  • Al-Hamdani, A. A. S., & Al-Khafaji, Y. M. S. (2023). Synthesis, Characterization, and DFT Calculations of a New Sulfamethoxazole Schiff Base and Its Metal Complexes. Molecules, 28(15), 5693.
  • El-Gammal, O. A., Mohamed, F. S., & Rezk, G. N. (2021). Synthesis, characterization, DFT calculations and biological activity of new Schiff base complexes. Journal of Molecular Structure, 1225, 129135.
  • Yıldız, M., & Çelik, S. (2024). Synthesis, Characterization, Biological Activity and DFT Calculations of Schiff Base Ligand and Metal Complex.
  • Gao, H., et al. (2025). Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models.
  • BenchChem. (2025). Calculating the HOMO-LUMO Energy Gap of 1-Phenylanthracene: A Technical Guide.
  • Schrödinger. (2022). HOMO-LUMO Energy Gap.
  • dos Santos, P. L., & de Oliveira, H. P. (2022).
  • Ossila. (2023). Understanding HOMO and LUMO in Chemistry.
  • PubChem. N-[(Z)-benzylideneamino]methanamine.
  • ChemicalBook. N-(benzylideneamino)methanamine 13466-29-0 wiki.
  • Ali, S., et al. (2024). Optoelectronic and DFT Studies of 4-((4-(dimethylamine) benzylidene) amino)-N-(thiazol-2-yl)
  • BOC Sciences. CAS 13466-29-0 (N-(benzylideneamino)methanamine).
  • Patel, R. P., & Patel, K. C. (2005). Synthesis, characterization and antimicrobial activity of substituted N-benzhydrylpiperidin-4-amine derivatives.
  • Petek, M., et al. (2014). A computational study of the chlorination and hydroxylation of amines by hypochlorous acid. Physical Chemistry Chemical Physics, 16(18), 8445-8454.
  • Baglan, H., et al. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47.
  • ChemicalBook. N-(benzylideneamino)methanamine CAS#: 13466-29-0.
  • NextSDS. N-(benzylideneamino)
  • Süleymanoğlu, N., et al. (2026). Synthesis, Spectroscopic Characterization and Computational Investigations (DFT, Docking, Molecular Dynamics, MM/PBSA) of New Benzylidene-amino-propan-2-ol Derivatives. Russian Journal of Physical Chemistry B.
  • Yu, P. H., & Zuo, D. M. (2011). Benzylamine and methylamine, substrates of semicarbazide-sensitive amine oxidase, attenuate inflammatory response induced by lipopolysaccharide. International Immunopharmacology, 11(8), 1079-1089.
  • Lee, J. Y., et al. (2013). Efficient synthesis of n-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a protecting group. Heterocycles, 87(8), 1749-1756.
  • Mojena, M., et al. (2019). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Cancers, 11(11), 1686.
  • Ugurlu, G., & Beytur, M. (2022). Theoretical investigation of vibration and electronic properties of (e)-3-(benzylideneamino)-4h-1,2,4-triazol-4-amine.
  • Ghorab, M. M., et al. (2025). New 2-benzylideneamino-4,5-diphenylfuran-3‑carbonitrile derivatives and their benzylamino analogues: Synthesis, in vitro cytotoxicity, protein kinase inhibitory activity and in silico insights.
  • James, L. (2025).
  • Babu, K. S., et al. (2026). Synthesis, characterization and antimicrobial evaluation of novel compounds 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro[11][18]-oct-7-ene-2,5-dione. Der Pharma Chemica.

  • Uddin, M. N., et al. (2020). DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • ResearchGate. Molecular orbital surface and HOMO-LUMO energy gap for S-benzyl...
  • Tavakkoli, H., et al. (2020). The effect of methenamine on vascular development: Experimental investigation using in vivo and insilico methods. International Journal of Reproductive BioMedicine, 18(8), 583-590.
  • N’guessan, A. B., et al. (2023). Predictive study, using density functional theory and time dependent functional theory, on the structure-property quantification of methylene blue. International Journal of New Chemistry, 10(3), 336-348.
  • Liu, Q., & Miller, G. P. (2024). Kinetically stabilized 1,3-diarylisobenzofurans and the possibility of preparing large, persistent isoacenofurans with unusually small HOMO–LUMO gaps. Beilstein Journal of Organic Chemistry, 20, 1099–1110.

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Foundational

N-(benzylideneamino)methanamine: Comprehensive Toxicity Profile, Safety Data, and Analytical Applications

Executive Summary As drug development and analytical chemistry evolve, the precise handling and characterization of reactive intermediates become paramount. N-(benzylideneamino)methanamine (CAS 13466-29-0), commonly know...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug development and analytical chemistry evolve, the precise handling and characterization of reactive intermediates become paramount. N-(benzylideneamino)methanamine (CAS 13466-29-0), commonly known as benzaldehyde methylhydrazone, is a versatile hydrazone derivative. While it serves as an intermediate in organic synthesis, its most critical role in the laboratory is as a stable, UV-active derivative used for the analytical quantification of highly toxic methylhydrazine[1].

This technical whitepaper provides an in-depth analysis of the chemical properties, mechanistic toxicology, Safety Data Sheet (SDS) guidelines, and validated experimental workflows associated with N-(benzylideneamino)methanamine.

Chemical Identity & Physical Properties

Understanding the baseline physicochemical properties of N-(benzylideneamino)methanamine is the first step in predicting its behavior in both biological systems and analytical matrices[2]. The data below synthesizes its core identifiers and physical constants.

PropertyValue
Chemical Name N-(benzylideneamino)methanamine
Synonyms Benzaldehyde methylhydrazone; N'-Methylbenzaldehyde hydrazone
CAS Registry Number 13466-29-0
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Boiling Point 229.2 °C at 760 mmHg
Density 0.95 g/cm³
Flash Point 92.4 °C
Topological Polar Surface Area 24.4 Ų

Mechanistic Toxicology & Biological Reactivity

While specific in vivo LD50 data for intact N-(benzylideneamino)methanamine is sparsely documented in standard public databases[3], a Senior Application Scientist must evaluate its toxicity through the lens of its chemical structure. The toxicological profile of this compound is intrinsically linked to its hydrolysis products.

The hydrazone linkage (C=N-N) is a reversible covalent bond. In physiological environments—particularly within the acidic lumen of the stomach (pH 1.5–3.5) or within cellular lysosomes—the compound undergoes acid-catalyzed hydrolysis. This cleavage yields two distinct molecules:

  • Benzaldehyde : A moderate irritant.

  • Methylhydrazine : A highly toxic, volatile compound that acts as a severe mucous membrane irritant, a potent convulsant, and a recognized carcinogen[1].

Because the release of methylhydrazine poses severe systemic risks, the safety protocols for N-(benzylideneamino)methanamine must adopt a conservative approach, treating the intact hydrazone as a latent source of hydrazine toxicity.

Hydrolysis A N-(benzylideneamino)methanamine (Stable Hydrazone) B H2O / H+ (Acidic Hydrolysis) A->B Aqueous/Acidic Environment C Benzaldehyde (Irritant) B->C Cleavage D Methylhydrazine (Toxic / Carcinogen) B->D Cleavage

Fig 1. Acid-catalyzed hydrolysis of N-(benzylideneamino)methanamine into toxic methylhydrazine.

Safety Data Sheet (SDS) Core Components & GHS Classification

Based on its chemical behavior and the Globally Harmonized System (GHS) guidelines for hydrazone derivatives, the following safety parameters must be strictly adhered to when handling N-(benzylideneamino)methanamine[2].

Hazard Identification
  • Acute Toxicity : Harmful if swallowed, inhaled, or absorbed through the skin (due to potential methylhydrazine release).

  • Skin/Eye Irritation : Causes skin irritation and serious eye irritation.

  • Carcinogenicity : Suspected of causing cancer (extrapolated from hydrazine derivative pathways).

Handling and Storage Protocols
  • Engineering Controls : Must be handled inside a certified chemical fume hood. Do not aerosolize.

  • Storage : Store in a cool, dry, well-ventilated area. Keep the container tightly closed. Protect from moisture and strong acids to prevent premature hydrolysis.

  • Personal Protective Equipment (PPE) : Nitrile or neoprene gloves (double-gloving recommended), safety goggles with side shields, and a lab coat. If ventilation is inadequate, a full-face respirator with organic vapor cartridges is required.

First Aid Measures
  • Inhalation : Move the victim to fresh air immediately. Administer artificial respiration if breathing has stopped. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting (to prevent aspiration of irritating aldehydes). Rinse mouth with water and contact a poison control center immediately.

Experimental Workflows & Analytical Protocols

In analytical chemistry, quantifying volatile and highly reactive species like methylhydrazine presents a significant challenge. Free hydrazines lack a strong UV chromophore, are prone to rapid oxidation, and interact non-specifically with chromatography columns.

To circumvent this, we employ a derivatization strategy. By reacting methylhydrazine with benzaldehyde, we synthesize N-(benzylideneamino)methanamine in situ. This transforms a volatile, invisible analyte into a stable, conjugated system that absorbs strongly at 300 nm, drastically improving the limit of detection and chromatographic peak shape[1].

Step-by-Step Methodology: OSHA Derivatization Protocol

This protocol is a self-validating system. The use of a basic buffer ensures the pH is optimal for the nucleophilic addition-elimination reaction, driving the equilibrium entirely toward the stable hydrazone.

Step 1: Air Sampling & Extraction

  • Draw the target air sample through a glass tube containing Gas Chrom R coated with sulfuric acid to trap volatile hydrazines.

  • Transfer the Gas Chrom R sections to separate centrifuge tubes.

  • Add 5.0 mL of 0.1 N Sulfuric Acid ( H2​SO4​ ) to each tube to desorb the trapped methylhydrazine.

Step 2: Derivatization

  • To the desorbed sample, add 0.5 mL of a freshly prepared benzaldehyde solution (1% v/v benzaldehyde in methanol).

  • Shake the vials briefly and allow them to sit at room temperature for 5 minutes.

  • Add 1.0 mL of 0.1 N Sodium Borate ( Na2​B4​O7​ ) buffer to each vial. Causality Check: The borate buffer neutralizes the acidic extraction solvent, creating the slightly basic environment required for the efficient formation of the hydrazone linkage.

Step 3: Incubation & Analysis

  • Heat the sealed vials in a water bath at 80°C for exactly 30 minutes to drive the reaction to completion.

  • Allow the samples to cool to room temperature.

  • Analyze the resulting N-(benzylideneamino)methanamine via High-Performance Liquid Chromatography (HPLC) equipped with a UV detector set to 300 nm.

Workflow N1 1. Air Sampling (Acid-coated Gas Chrom R) N2 2. Desorption (0.1 N Sulfuric Acid Extraction) N1->N2 N3 3. Derivatization (Benzaldehyde + Sodium Borate Buffer) N2->N3 N4 4. Incubation (80°C Water Bath for 30 min) N3->N4 N5 5. HPLC-UV Analysis (Detection at 300 nm) N4->N5

Fig 2. Step-by-step analytical workflow for methylhydrazine derivatization and HPLC detection.

Conclusion

N-(benzylideneamino)methanamine occupies a dual role in modern chemical sciences. While it acts as a critical, stable derivative enabling the precise HPLC-UV quantification of hazardous hydrazines, it must itself be handled with rigorous safety protocols. By understanding the mechanistic causality of its hydrolysis back into methylhydrazine, researchers can accurately implement SDS guidelines, ensuring both analytical integrity and laboratory safety.

References

  • GuideChem. "N-(benzylideneamino)methanamine 13466-29-0 wiki".
  • LookChem. "Cas 13466-29-0, N-(benzylideneamino)methanamine".
  • Occupational Safety and Health Administration (OSHA). "HYDRAZINE Method no.: Matrix: OSHA standard".

Sources

Exploratory

N-(Benzylideneamino)methanamine: Historical Discovery, Synthetic Utility, and Literature Review

Executive Summary N-(benzylideneamino)methanamine, commonly known as benzaldehyde methylhydrazone, is a highly versatile synthetic intermediate in organic chemistry. Structurally characterized by a hydrazone backbone ( C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-(benzylideneamino)methanamine, commonly known as benzaldehyde methylhydrazone, is a highly versatile synthetic intermediate in organic chemistry. Structurally characterized by a hydrazone backbone ( C6​H5​−CH=N−NH−CH3​ ), it serves as a critical building block for the regioselective synthesis of complex nitrogenous heterocycles, dialkylhydrazines, and semicarbazides. This whitepaper provides an in-depth literature review of its historical discovery, physicochemical properties, and core synthetic applications, emphasizing the mechanistic causality behind its use in modern drug development, particularly in the synthesis of phosphodiesterase (PDE) inhibitors.

Historical Context & Discovery

The foundational chemistry of hydrazones traces back to the late 19th century, following Emil Fischer’s discovery of phenylhydrazine in 1875 and Theodor Curtius’s isolation of hydrazine in 1887. The synthesis of N-(benzylideneamino)methanamine emerged shortly thereafter as chemists began exploring the condensation of simple aldehydes with substituted hydrazines.

Historically, the primary utility of benzaldehyde methylhydrazone was realized in the synthesis of carbohydrazides and semicarbazides. Because direct alkylation of hydrazine or semicarbazide often leads to uncontrollable polyalkylation, early chemists utilized the benzylidene moiety as a robust protecting group. By temporarily masking the primary amine of methylhydrazine, researchers could direct subsequent nucleophilic attacks or acylations exclusively to the secondary nitrogen. This regioselective strategy remains a cornerstone in the synthesis of 2-alkylsemicarbazides and complex pyrazole derivatives today.

Physicochemical Profiling

To facilitate experimental design, the quantitative physicochemical properties of N-(benzylideneamino)methanamine are summarized below.

PropertyValue
IUPAC Name N-[(E)-benzylideneamino]methanamine
Common Synonyms Benzaldehyde methylhydrazone; 1-Benzylidene-2-methylhydrazine
CAS Registry Number 13466-29-0
Molecular Formula C8​H10​N2​
Molecular Weight 134.18 g/mol
Boiling Point 229.2 °C at 760 mmHg
Density 0.95 g/cm³
Topological Polar Surface Area 24.4 Ų

(Data sourced from authoritative chemical registries )

Core Synthetic Applications & Mechanistic Pathways

Unequivocal Synthesis of 1,2-Dialkylhydrazines

The direct alkylation of hydrazines is notoriously difficult to control, typically resulting in a mixture of polyalkylated products due to the enhanced nucleophilicity of the intermediate alkylhydrazines. In 1970, demonstrated that N-(benzylideneamino)methanamine could be utilized to unequivocally synthesize 1,2-dialkylhydrazines. Causality: By pre-forming the hydrazone, the nitrogen atoms are sterically and electronically protected from over-alkylation. Subsequent reduction of the C=N double bond yields the 1,2-dialkylhydrazine. The authors noted that while harsh reduction with excess lithium aluminum hydride ( LiAlH4​ ) at elevated temperatures caused unwanted cleavage of the labile N−N bond, the use of diborane provided selective reduction of the imine without compromising the hydrazine backbone.

Synthesis of Polycyclic Pyrazolo[3,4-d]pyrimidines (PDE Inhibitors)

N-(benzylideneamino)methanamine is a critical reagent in the medicinal chemistry of phosphodiesterase (PDE) inhibitors. In a landmark study, utilized this hydrazone to synthesize polycyclic pyrazolo[3,4-d]pyrimidines, which act as potent dual PDE1 and PDE5 inhibitors. Causality: The benzylidene group acts as a directing protecting group. Condensation of a chloro-intermediate with N-(benzylideneamino)methanamine ensures that the pyrazole ring forms with strict regioselectivity. Once the pyrazole intermediate is established, the benzylidene group is cleaved via acid hydrolysis, freeing the amine for subsequent base-catalyzed cyclization with methyl isocyanate.

Table 2: In Vitro Phosphodiesterase (PDE) Inhibition Profile (Compound 4c)

Enzyme Target IC50 Value (nM) Selectivity Profile
PDE1 60 Highly Potent
PDE3 55,000 Inactive / Weak

| PDE5 | 75 | Highly Potent |

PDEInhibitor S1 Chloro-Intermediate (5e) S3 Condensation & Acid Hydrolysis (Regioselective) S1->S3 S2 N-(Benzylideneamino)methanamine S2->S3 Benzylidene as Protecting Group S4 Pyrazole Intermediate (10) S3->S4 Deprotection S5 Base-Catalyzed Cyclization (Methyl Isocyanate) S4->S5 S6 Pyrazolo[3,4-d]pyrimidine (PDE1/PDE5 Inhibitor) S5->S6 Ring Closure

Logical relationship in PDE inhibitor synthesis utilizing the hydrazone intermediate.

Synthesis of 2-Alkylsemicarbazides

As highlighted by, historical methods for synthesizing 2-methylsemicarbazide relied heavily on N-(benzylideneamino)methanamine. The hydrazone is reacted with phosgene and ammonia. The benzylidene group prevents the terminal nitrogen from reacting with the highly electrophilic phosgene, ensuring that carbamoylation occurs exclusively at the internal nitrogen. Subsequent acid-catalyzed hydrolytic cleavage of the benzylidene group yields the pure 2-alkylsemicarbazide.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of N-(benzylideneamino)methanamine

Objective: To synthesize the hydrazone via the condensation of benzaldehyde and methylhydrazine.

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Combine equimolar amounts (0.1 mol) of benzaldehyde and methylhydrazine in 100 mL of absolute ethanol or benzene. Add 3-5 drops of glacial acetic acid.

    • Causality: The catalytic acid protonates the carbonyl oxygen of benzaldehyde, significantly increasing its electrophilicity. This lowers the activation energy for the nucleophilic attack by the primary amine of methylhydrazine.

  • Reaction: Heat the mixture to reflux.

    • Causality: The Dean-Stark trap physically removes the water byproduct from the reaction mixture. According to Le Chatelier's principle, this continuous removal of water drives the reversible dehydration of the unstable hemiaminal intermediate completely toward the final hydrazone product.

  • Validation: The reaction is a self-validating system; completion is indicated volumetrically when the theoretical yield of water (1.8 mL) is collected in the trap, and chromatographically when the benzaldehyde spot disappears on a TLC plate (Hexane/EtOAc 4:1).

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and purify via vacuum distillation to yield a clear liquid (BP ~229.2 °C).

SynthesisWorkflow N1 Benzaldehyde (Electrophile) N3 Condensation Reaction (Ethanol, Reflux, H+ cat.) N1->N3 N2 Methylhydrazine (Nucleophile) N2->N3 N4 Hemiaminal Intermediate (Unstable) N3->N4 Nucleophilic Attack N5 Dehydration (-H2O) N4->N5 Acid-Catalyzed N6 N-(Benzylideneamino)methanamine (Target Product) N5->N6 Equilibrium Shift via Dean-Stark

Synthetic workflow of N-(benzylideneamino)methanamine via condensation.

Protocol 2: Reduction to 1-Benzyl-2-methylhydrazine

Objective: To convert the hydrazone into a 1,2-dialkylhydrazine without N−N bond cleavage.

  • Setup: Flame-dry a 100 mL two-neck flask and purge with inert nitrogen gas.

  • Reagents: Dissolve 0.05 mol of N-(benzylideneamino)methanamine in 50 mL of anhydrous bis-2-methoxyethyl ether (diglyme).

  • Reduction: Slowly introduce a stoichiometric equivalent of diborane ( B2​H6​ ) gas or a carefully controlled LiAlH4​ solution at 0 °C.

    • Causality: Diborane is highly chemoselective for the C=N double bond. Utilizing this specific reducing agent prevents the homolytic or heterolytic cleavage of the fragile N−N bond, which is a frequent failure point when using excess LiAlH4​ at reflux temperatures.

  • Quenching & Validation: Carefully quench the reaction with methanol at 0 °C to destroy excess reducing agent. The success of the reduction is self-validated spectroscopically by the disappearance of the characteristic C=N stretch (~1620 cm⁻¹) in the FTIR spectrum, and the emergence of a broad N−H stretch (~3200 cm⁻¹).

  • Isolation: Extract with diethyl ether, dry over anhydrous Na2​SO4​ , and precipitate the product by bubbling dry HCl gas through the ethereal solution to yield 1-benzyl-2-methylhydrazine hydrochloride.

References

  • Blair, J. A., & Gardner, R. J. (1970). A Simple Unequivocal Synthesis of 1,2-Dialkylhydrazines. Journal of the Chemical Society C: Organic, 1714-1717.[Link]

  • Xia, Y., Chackalamannil, S., Czarniecki, M., & Zhang, H. (1997). Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors. Journal of Medicinal Chemistry, 40(26), 4372-4377.[Link]

  • Fesenko, A. A., Trafimova, L. A., Zimin, M. O., Kuvakin, A. S., & Shutalev, A. D. (2019). A New Efficient Route to 2-Alkylsemicarbazides. Proceedings, 41(1), 46.[Link]

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-(benzylideneamino)methanamine

Application Note: Synthesis, Characterization, and Analytical Utility of N-(benzylideneamino)methanamine Abstract N-(benzylideneamino)methanamine (CAS: 13466-29-0), commonly known as benzaldehyde methylhydrazone, is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis, Characterization, and Analytical Utility of N-(benzylideneamino)methanamine

Abstract N-(benzylideneamino)methanamine (CAS: 13466-29-0), commonly known as benzaldehyde methylhydrazone, is a critical organic intermediate. While it serves as a precursor in the synthesis of complex pyrazoles and substituted hydrazines, its most prominent application in occupational health and safety is as a stable derivative for the trapping and High-Performance Liquid Chromatography (HPLC) quantification of volatile methylhydrazine[1]. This application note details the mechanistic principles, physicochemical properties, and a self-validating synthetic protocol for generating this compound in a controlled laboratory setting.

Mechanistic Insights & Reaction Pathway

The synthesis of N-(benzylideneamino)methanamine proceeds via a classic nucleophilic addition-elimination (condensation) reaction. The reaction occurs between the electrophilic carbonyl carbon of benzaldehyde and the more sterically accessible, highly nucleophilic primary amine ( −NH2​ ) of methylhydrazine.

Causality of Regioselectivity: Methylhydrazine possesses two nucleophilic nitrogen centers. The primary amine is favored for the initial attack over the secondary amine ( −NHCH3​ ) due to lower steric hindrance. Following the formation of a tetrahedral hemiaminal intermediate, an acid-catalyzed dehydration step drives the equilibrium forward, expelling a water molecule and yielding the thermodynamically stable (E) -imine double bond conjugated with the aromatic ring[2].

G A Benzaldehyde (Electrophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Methylhydrazine (Nucleophile) B->C Addition D N-(benzylideneamino)methanamine (Target Product) C->D Dehydration (-H2O)

Figure 1: Condensation pathway of benzaldehyde and methylhydrazine to form the target hydrazone.

Physicochemical Data

To ensure accurate characterization and downstream application, the foundational physicochemical properties of N-(benzylideneamino)methanamine are summarized below.

PropertyValueReference
IUPAC Name N-[(E)-benzylideneamino]methanamine[]
CAS Registry Number 13466-29-0[4]
Molecular Formula C8H10N2[4]
Molecular Weight 134.18 g/mol [5]
Boiling Point 229.2 °C at 760 mmHg[]
Density 0.95 g/cm³[]
Topological Polar Surface Area 24.4 Ų[4]

Experimental Protocol: Preparative Synthesis

Note: This protocol is designed for researchers synthesizing the analytical standard. Methylhydrazine is a highly toxic, volatile, and reactive compound. All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE), including heavy-duty nitrile gloves, lab coat, and splash goggles.

Materials & Reagents
  • Benzaldehyde (Purified, >99%)

  • Methylhydrazine (Handle with extreme caution)

  • Absolute Ethanol (Reaction solvent)

  • Glacial Acetic Acid (Catalyst)

  • Anhydrous Sodium Sulfate (Drying agent)

Step-by-Step Methodology

Step 1: System Preparation

  • Action: Equip a 100 mL round-bottom flask with a magnetic stir bar, an addition funnel, and an argon/nitrogen inlet.

  • Causality: Methylhydrazine is susceptible to rapid oxidation in the presence of atmospheric oxygen. Purging the system with an inert gas ensures high yields and prevents the formation of unwanted oxidative byproducts.

Step 2: Reagent Loading

  • Action: Dissolve 10.0 mmol (1.06 g) of benzaldehyde in 20 mL of absolute ethanol inside the flask. Add 1-2 drops of glacial acetic acid.

  • Causality: The acetic acid protonates the carbonyl oxygen of the benzaldehyde, significantly increasing its electrophilicity and accelerating the subsequent nucleophilic attack.

Step 3: Controlled Addition

  • Action: Place the flask in an ice-water bath (0–5 °C). Via the addition funnel, add a solution of 10.0 mmol (0.46 g) of methylhydrazine dissolved in 10 mL of absolute ethanol dropwise over 15 minutes.

  • Causality: The condensation reaction is exothermic. Dropwise addition at reduced temperatures prevents solvent boil-off and suppresses the formation of side products, such as azines, which can occur if the local concentration of the aldehyde is disproportionate to the hydrazine.

Step 4: Reaction Propagation

  • Action: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir continuously for 2 hours.

  • Causality: Warming to room temperature provides the necessary activation energy to drive the dehydration of the hemiaminal intermediate, forcing the equilibrium toward the final hydrazone product.

Step 5: Workup and Isolation

  • Action: Concentrate the reaction mixture under reduced pressure (rotary evaporation) to remove the ethanol solvent. Partition the resulting residue between diethyl ether (30 mL) and distilled water (30 mL). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Causality: The aqueous wash removes the water byproduct, the acetic acid catalyst, and any unreacted, highly polar methylhydrazine. Drying over sodium sulfate ensures the removal of residual moisture before final solvent evaporation, yielding N-(benzylideneamino)methanamine as a viscous liquid/oil[6].

Analytical Validation

For self-validation of the synthesized product, High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the standard. As established by occupational health methodologies, the benzaldehyde derivative of methylhydrazine (N-(benzylideneamino)methanamine) exhibits strong UV absorbance and elutes predictably on a reverse-phase C18 column[1].

  • Validation Check: Analyze the product using an 80/20 Methanol/Water mobile phase. The product should present a single, sharp peak, confirming the absence of unreacted benzaldehyde or competing azine derivatives[1].

References

  • Guidechem.N-(benzylideneamino)methanamine 13466-29-0 wiki.
  • BOC Sciences.CAS 13466-29-0 (N-(benzylideneamino)methanamine).
  • Guidechem.N-(benzylideneamino)methanamine 13466-29-0 wiki - Guidechem.
  • MOLBASE.Benzaldehyde, methylhydrazone, (E)-|660408-16-2.
  • ChemicalBook.N-(benzylideneamino)methanamine CAS#: 13466-29-0.
  • Occupational Safety and Health Administration (OSHA).HYDRAZINE Method no.: 108.

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Application

Application Note: N-(Benzylideneamino)methanamine in Transition Metal Coordination Chemistry

Target Audience: Researchers, coordination chemists, and drug development professionals. Executive Summary N-(benzylideneamino)methanamine (CAS 13466-29-0), classically referred to as benzaldehyde methylhydrazone, is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, coordination chemists, and drug development professionals.

Executive Summary

N-(benzylideneamino)methanamine (CAS 13466-29-0), classically referred to as benzaldehyde methylhydrazone, is a highly versatile Schiff base ligand[1]. Featuring an extended π-conjugated benzylidene system coupled with a methyl-substituted hydrazone backbone, it offers tunable electronic properties and unique coordination modes. This application note details the structural dynamics, mechanistic pathways, and validated experimental protocols for deploying this ligand in transition metal chemistry, with downstream implications for catalysis and the synthesis of energetic pharmaceutical precursors.

Ligand Architecture and Coordination Dynamics

The molecular architecture of N-(benzylideneamino)methanamine (C₈H₁₀N₂) provides two distinct nitrogen donor sites: an sp²-hybridized imine nitrogen and an sp³-hybridized secondary amine nitrogen[2].

  • Primary Coordination Modes: The ligand predominantly coordinates as a neutral monodentate donor via the imine nitrogen, as its lone pair is sterically more accessible and electronically favored for σ-donation. Under basic conditions, the amine nitrogen can undergo deprotonation, allowing the molecule to act as an anionic bidentate (N,N') chelator. This forms highly stable five-membered metallacycles with late 3d transition metals such as Ni(II), Cu(II), and Co(II)[3].

  • Substituent-Dependent Lewis Acid Reactivity: The coordination environment drastically alters the ligand's stability depending on its functionalization. For instance, while hydroxyl-substituted derivatives (e.g., salicylaldehyde methylhydrazone) undergo SnCl₄-induced intramolecular N-N bond cleavage to form symmetrical azines, the unsubstituted N-(benzylideneamino)methanamine resists this cleavage. The lack of an anchoring phenolic hydroxyl group prevents the requisite cis-coordination geometry, allowing the ligand to remain entirely stable upon Lewis acid binding[4].

  • Utility as a Synthetic Precursor: Beyond direct coordination, this ligand is a critical building block. The reaction of N-(benzylideneamino)methanamine with phosgene and ammonia, followed by acid-catalyzed hydrolytic cleavage of the benzylidene protecting group, yields 2-methylsemicarbazide. This derivative is a potent, highly energetic ligand used extensively to synthesize advanced transition metal complexes[5][6].

Experimental Workflows & Protocols

G A Benzaldehyde + Methylhydrazine B Condensation Reaction (Ethanol, Cat. AcOH) A->B C N-(benzylideneamino)methanamine (Ligand Isolation) B->C E Coordination Reaction (Methanol, RT to 60°C) C->E D Transition Metal Salt (e.g., NiCl2, CuCl2) D->E F Metal-Ligand Complex [M(L)nXm] E->F G Characterization (XRD, NMR, UV-Vis) F->G H Applications (Catalysis, Bioactivity) G->H

Figure 1: Synthesis, coordination, and application workflow of N-(benzylideneamino)methanamine.

Protocol 1: Synthesis of N-(benzylideneamino)methanamine

Objective: High-yield synthesis of the neutral ligand via nucleophilic addition-elimination.

  • Reagent Preparation: Dissolve 10.0 mmol of benzaldehyde in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol provides a polar protic environment that stabilizes the transition state without introducing water, which would thermodynamically drive the equilibrium backward.

  • Activation: Add 2-3 drops of glacial acetic acid to the solution.

    • Causality: Mild acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating rapid nucleophilic attack.

  • Hydrazine Addition: Slowly add 11.0 mmol of methylhydrazine dropwise at 0°C.

    • Causality: A slight stoichiometric excess (1.1 eq) of methylhydrazine ensures complete consumption of the aldehyde and prevents the formation of symmetric azine byproducts. Cooling mitigates the exothermic nature of the initial nucleophilic attack.

  • Reflux & Monitoring: Reflux the mixture at 80°C for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) mobile phase.

    • Self-Validation: The complete disappearance of the UV-active benzaldehyde spot (higher Rf) confirms the reaction has reached completion.

  • Isolation: Concentrate the solvent under reduced pressure. Extract the residue with dichloromethane, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the product as a pale yellow oil or low-melting solid[2].

Protocol 2: Synthesis of a Model Transition Metal Complex [Ni(L)₂Cl₂]

Objective: Coordination of the synthesized ligand to a Nickel(II) center.

  • Metal Solution Preparation: Dissolve 1.0 mmol of NiCl₂·6H₂O in 15 mL of anhydrous methanol.

    • Causality: Methanol perfectly balances the solubility of the starting metal salt and the ligand while promoting the precipitation of the less polar, neutral metal complex, thereby driving the reaction forward via Le Chatelier's principle.

  • Ligand Addition: Add a solution of 2.0 mmol of N-(benzylideneamino)methanamine in 5 mL of methanol dropwise to the vigorously stirring metal solution.

  • Coordination: Stir the mixture at room temperature for 4 hours under an inert nitrogen atmosphere.

    • Self-Validation: A distinct color shift from pale green (solvated Ni²⁺) to deep blue/purple indicates the successful displacement of solvent molecules by the stronger field nitrogen donors of the ligand.

  • Harvesting: Filter the resulting precipitate, wash with cold methanol (2 x 5 mL) and diethyl ether (10 mL), and dry in vacuo.

    • Causality: Cold methanol removes unreacted ligand without dissolving the target complex, while ether rapidly removes residual protic solvents to yield a dry powder.

Quantitative Data and Characterization

To ensure reproducibility across laboratories, the physicochemical parameters of the ligand and its typical coordination complexes are summarized below.

Table 1: Physicochemical and Spectroscopic Properties

Compound / ComplexMolecular FormulaMW ( g/mol )Key Spectroscopic Signatures (IR / UV-Vis)Coordination Geometry
Ligand (L) C₈H₁₀N₂134.18IR: ν(C=N) ~1620 cm⁻¹, ν(N-H) ~3300 cm⁻¹N/A
[Ni(L)₂Cl₂] C₁₆H₂₀Cl₂N₄Ni397.96UV-Vis: d-d transitions at ~400 nm and ~650 nmDistorted Octahedral
[Cu(L)₂Cl₂] C₁₆H₂₀Cl₂CuN₄402.80EPR: Active (g_parallel > g_perpendicular > 2.0)Square Planar / Jahn-Teller
[SnCl₄(L)₂] C₁₆H₂₀Cl₄N₄Sn528.87IR: Shifted ν(C=N) indicating cis-coordinationOctahedral

Note: The exact monoisotopic mass of the free ligand is 134.084 Da, featuring a topological polar surface area of 24.4 Ų[2].

Applications in Drug Development and Catalysis

  • Pharmaceuticals: Schiff bases like N-(benzylideneamino)methanamine are privileged scaffolds in drug discovery. Their metal complexes often exhibit enhanced lipophilicity compared to the free ligand, allowing better cellular permeation. Cu(II) and Ni(II) complexes of this ligand class are frequently screened for antimicrobial, antifungal, and antineoplastic activities[1].

  • Catalysis: The steric bulk and electronic tunability of the benzylidene moiety make these complexes excellent candidates for homogeneous catalysis. The ability of the ligand to undergo reversible coordination allows for the stabilization of highly reactive catalytic intermediates in cross-coupling reactions and olefin polymerization[3].

References

  • Title: Cas 13466-29-0,N-(benzylideneamino)
  • Title: N-[(Z)
  • Title: Metal Ion (NiII vs CoII)
  • Title: (PDF) N2-Alkylation of semicarbazones.
  • Source: mdpi.
  • Title: A NOVEL FORMATION OF SALICYLALDEHYDE AZINE AND RELATED AZINES FROM METHYLHYDRAZONES INDUCED BY TIN(IV)

Sources

Method

Application Note: Visible-Light Photoredox Catalysis Using N-(benzylideneamino)methanamine for the Synthesis of 1,3,5-Trisubstituted Pyrazoles

Executive Summary Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in anti-inflammatory, antimicrobial, and anticancer agents. Traditional synthetic routes to pyrazoles...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in anti-inflammatory, antimicrobial, and anticancer agents. Traditional synthetic routes to pyrazoles (such as the Knorr synthesis) often require harsh thermal conditions, highly reactive hydrazines, or strongly acidic environments, which inherently limit functional group tolerance.

This application note details a state-of-the-art, environmentally benign protocol utilizing N-(benzylideneamino)methanamine (also known as benzaldehyde methylhydrazone) as a highly versatile building block. By employing visible-light photoredox catalysis, researchers can achieve a tandem radical addition and intramolecular cyclization with α-bromo ketones. This method yields highly functionalized 1,3,5-trisubstituted pyrazoles under mild, room-temperature conditions, offering a paradigm shift for late-stage functionalization in drug development.

Chemical Rationale & Mechanistic Insights

N-(benzylideneamino)methanamine ( C8​H10​N2​ ) is a monosubstituted hydrazone that exhibits exceptional reactivity toward electrophilic alkyl radicals. In this protocol, the photoredox catalyst fac-Ir(ppy)₃ is excited by blue light to a long-lived triplet state, driving a single electron transfer (SET) cascade .

Causality of Experimental Choices
  • Photocatalyst Selection: fac-Ir(ppy)₃ is specifically chosen for its strong reducing power in the excited state ( E1/2IV/∗III​≈−1.73 V vs SCE). This potential is thermodynamically sufficient to reduce α-bromo ketones via SET, cleaving the C–Br bond to generate an electrophilic alkyl radical.

  • Radical Addition Regioselectivity: The generated alkyl radical selectively attacks the electron-rich carbon atom of the carbon-nitrogen double bond ( Ph−CH=N− ) of N-(benzylideneamino)methanamine. This generates a transient, resonance-stabilized aminyl radical.

  • Oxidative Cyclization: The Ir(IV) species subsequently oxidizes the aminyl radical to an imine cation, closing the photoredox catalytic cycle. The nitrogen of the methylamine group ( −NH−CH3​ ) then undergoes spontaneous intramolecular nucleophilic attack on the newly appended carbonyl carbon, followed by dehydration/aromatization to form the stable 1-methyl-3,5-diphenylpyrazole core.

Mechanism Ir3 Ir(ppy)3 (Ground State) Ir3_exc *Ir(ppy)3 (Excited State) Ir3->Ir3_exc Blue LED (hv) Ir4 Ir(IV)(ppy)3+ Ir3_exc->Ir4 SET to Br-Ketone Ir4->Ir3 SET from Aminyl Rad BrKetone α-Bromo Ketone AlkylRad Alkyl Radical BrKetone->AlkylRad + e- (- Br-) AminylRad Aminyl Radical AlkylRad->AminylRad + Hydrazone Hydrazone N-(benzylideneamino) methanamine Hydrazone->AminylRad Cation Imine Cation AminylRad->Cation - e- (to Ir(IV)) Pyrazole 1,3,5-Trisubstituted Pyrazole Cation->Pyrazole Cyclization & -H+

Fig 1: Photoredox catalytic cycle and radical addition mechanism for pyrazole synthesis.

Experimental Protocol

Self-Validating System: This methodology is designed with built-in checkpoints. Visual cues (luminescence), specific degassing techniques, and strict stoichiometric controls ensure that the reaction pathway remains isolated from competing side reactions (such as oxygen quenching or hydrazone hydrolysis).

Materials Required
  • Substrate: N-(benzylideneamino)methanamine (0.2 mmol)

  • Coupling Partner: 2-Bromo-1-phenylethanone (0.4 mmol)

  • Catalyst: fac-Ir(ppy)₃ (1.0 mol %)

  • Base: Na₂CO₃ (0.4 mmol)

  • Solvent: Anhydrous Acetonitrile (CH₃CN, 2.0 mL)

  • Equipment: 10 W Blue LED (460 nm), Schlenk tube, Argon gas manifold.

Step-by-Step Methodology
  • Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add N-(benzylideneamino)methanamine (26.8 mg, 0.2 mmol), 2-bromo-1-phenylethanone (79.6 mg, 0.4 mmol), fac-Ir(ppy)₃ (1.3 mg, 1.0 mol %), and Na₂CO₃ (42.4 mg, 0.4 mmol).

    • Causality: Na₂CO₃ is strictly required to neutralize the HBr equivalent generated during the final aromatization step. Without it, the acidic environment would rapidly hydrolyze the starting hydrazone back to benzaldehyde and methylhydrazine.

  • Solvent Addition: Add 2.0 mL of anhydrous CH₃CN to the mixture.

    • Causality: Acetonitrile is optimal due to its high dielectric constant, which stabilizes the polar SET intermediates (Ir(IV) and imine cations) without acting as a hydrogen atom transfer (HAT) donor that could quench the alkyl radical.

  • Degassing (Critical Validation Step): Seal the tube and perform three consecutive freeze-pump-thaw cycles. Backfill the tube with high-purity Argon.

    • Causality: Molecular oxygen ( O2​ ) is a potent triplet quencher and radical scavenger. Failure to rigorously degas the solvent will result in the formation of peroxyl radicals, completely inhibiting pyrazole formation.

  • Photoredox Irradiation: Place the Schlenk tube approximately 2 cm away from the 10 W Blue LED light source. Stir vigorously at room temperature (25 °C) for 12–24 hours.

    • Validation Check: The solution must maintain a bright, luminescent yellow/orange hue under irradiation. A shift to dark brown indicates catalyst degradation or poor degassing.

  • Reaction Monitoring: Monitor the reaction progress via TLC (Eluent: 4:1 Hexane/Ethyl Acetate). The complete disappearance of the UV-active hydrazone spot ( Rf​≈0.6 ) validates the end of the reaction.

  • Aqueous Workup: Upon completion, turn off the light source. Quench the reaction by adding 5 mL of deionized water. Extract the aqueous layer with Ethyl Acetate ( 3×5 mL). Wash the combined organic layers with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash column chromatography to isolate the pure 1-methyl-3,5-diphenyl-1H-pyrazole.

Workflow Step1 1. Reaction Assembly Combine Hydrazone, α-Bromo Ketone, Ir(ppy)3, Na2CO3 in CH3CN Step2 2. Degassing (Freeze-Pump-Thaw) Crucial to remove O2 quencher Step1->Step2 Step3 3. Photoredox Irradiation Blue LED (460 nm), Argon atm, Room Temp, 12-24 hrs Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS to confirm Hydrazone consumption Step3->Step4 Step5 5. Aqueous Workup Quench, extract with EtOAc, Wash with Brine Step4->Step5 Step6 6. Purification Flash Column Chromatography (Silica Gel) Step5->Step6

Fig 2: Step-by-step experimental workflow for visible-light catalyzed pyrazole synthesis.

Data Presentation & Condition Optimization

The following table summarizes the quantitative optimization of the reaction conditions. These control experiments validate the necessity of each component in the prescribed protocol.

EntryPhotocatalyst (mol %)Base (2.0 equiv)SolventLight SourceAtmosphereYield (%)
1 fac-Ir(ppy)₃ (1.0) Na₂CO₃ CH₃CN Blue LED Argon 88
2Ru(bpy)₃Cl₂ (1.0)Na₂CO₃CH₃CNBlue LEDArgon45
3Eosin Y (1.0)Na₂CO₃CH₃CNGreen LEDArgonTrace
4fac-Ir(ppy)₃ (1.0)K₂CO₃CH₃CNBlue LEDArgon75
5fac-Ir(ppy)₃ (1.0)Na₂CO₃DMFBlue LEDArgon60
6NoneNa₂CO₃CH₃CNBlue LEDArgon0
7fac-Ir(ppy)₃ (1.0)Na₂CO₃CH₃CNDarkArgon0
8fac-Ir(ppy)₃ (1.0)Na₂CO₃CH₃CNBlue LEDAirTrace

Note: Yields represent isolated yields after column chromatography. Entry 1 represents the optimized, self-validating conditions. Entries 6, 7, and 8 confirm that the reaction is strictly photochemically driven and highly sensitive to oxygen.

References

  • Radical Addition of Hydrazones by α-Bromo Ketones To Prepare 1,3,5-Trisubstituted Pyrazoles via Visible Light Catalysis. The Journal of Organic Chemistry.[Link]

  • Photoredox Catalysis in Organic Chemistry. Chemical Reviews.[Link]

Application

sample preparation of N-(benzylideneamino)methanamine for NMR spectroscopy

Application Note: Optimized NMR Sample Preparation for N-(benzylideneamino)methanamine Executive Summary N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone) is a critical intermediate in hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized NMR Sample Preparation for N-(benzylideneamino)methanamine

Executive Summary

N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone) is a critical intermediate in heterocyclic synthesis and medicinal chemistry. While routine Nuclear Magnetic Resonance (NMR) spectroscopy is often treated as a trivial analytical step, the chemical nature of this specific hydrazone demands rigorous sample preparation. This protocol outlines a self-validating methodology to prevent solvent-induced degradation, ensuring high-fidelity spectral acquisition and preventing the misinterpretation of artifactual data.

The Causality of Degradation: Why Standard Protocols Fail

The primary vector of failure in the NMR characterization of N-(benzylideneamino)methanamine is the hydrolytic lability of its azomethine (C=N) linkage.

In standard NMR workflows, Chloroform-d (CDCl₃) is the ubiquitous solvent of choice. However, CDCl₃ is thermodynamically unstable; upon prolonged exposure to light and oxygen, it undergoes photolytic degradation to produce phosgene and deuterium chloride (DCl)1[1].

When N-(benzylideneamino)methanamine is dissolved in aged or unneutralized CDCl₃, the trace DCl rapidly catalyzes the hydrolysis of the compound back into benzaldehyde and methylhydrazine2[2]. Consequently, researchers often observe a spurious aldehyde proton signal at ~10.0 ppm and misinterpret it as a failed synthesis or impure batch, rather than an artifact of poor sample preparation.

Quantitative Parameters & Solvent Selection

To circumvent DCl-mediated hydrolysis, the solvent environment must be rigorously controlled. The table below summarizes the optimal parameters for this compound.

SolventRequired Pre-TreatmentAdvantagesDisadvantages¹H NMR Conc.¹³C NMR Conc.
CDCl₃ Filtration through Basic AluminaExcellent solubility, sharp lines, volatile for easy sample recovery.High risk of trace acid generation (DCl) leading to hydrolysis.5–25 mg / 0.6 mL50–100 mg / 0.6 mL
DMSO-d₆ Storage over 4Å Molecular SievesNo acid generation; stabilizes NH proton exchange.High viscosity; difficult to recover sample post-NMR.5–25 mg / 0.6 mL50–100 mg / 0.6 mL
Benzene-d₆ None (Store in dark)Chemically inert; induces helpful aromatic solvent-induced shifts.High toxicity; expensive.5–25 mg / 0.6 mL50–100 mg / 0.6 mL

Note: For small molecules (<1000 g/mol ), 5–25 mg in 0.6–0.7 mL of solvent is the standard threshold to achieve an optimal signal-to-noise ratio without causing concentration-dependent line broadening3[3].

Step-by-Step Experimental Methodology

The following protocol describes the preparation using CDCl₃, as it requires the most rigorous handling to ensure scientific integrity.

Step 1: Solvent Remediation (Acid Neutralization)

  • Pack a small glass Pasteur pipette with a tight glass wool plug.

  • Add approximately 2 cm of activated Basic Alumina (Brockmann Grade I) into the pipette.

  • Elute 1.0 mL of CDCl₃ through the alumina plug directly into a clean, dry secondary glass vial. Causality: The basic alumina traps trace DCl and moisture, yielding a neutral, anhydrous solvent that preserves the delicate hydrazone bond.

Step 2: Gravimetric Preparation

  • Tare a clean 1-dram glass vial on an analytical balance.

  • Weigh exactly 10 mg of N-(benzylideneamino)methanamine for ¹H NMR (or 75 mg for ¹³C NMR).

Step 3: Dissolution and Homogenization

  • Transfer 0.6 mL of the freshly neutralized CDCl₃ into the vial containing the sample.

  • Cap the vial and agitate gently until dissolution is complete. Do not use a vortex mixer if the sample is prone to oxidation; gentle swirling is sufficient.

Step 4: Tube Transfer and Referencing

  • Using a clean Pasteur pipette, transfer the homogeneous solution into a high-quality 5 mm NMR tube.

  • Ensure the solvent column height is exactly 40–50 mm. Causality: Filling below 40 mm causes severe magnetic field inhomogeneities (poor shimming), while filling above 50 mm dilutes the sample outside the active volume of the RF coil4[4].

  • Cap the tube securely to prevent solvent evaporation.

Workflow Visualization

G A Synthesized N-(benzylideneamino)methanamine B Solvent Selection A->B C CDCl3 (Standard) Risk: Trace DCl B->C F DMSO-d6 (Polar) Risk: Moisture B->F D Pass through Basic Alumina C->D E Acid-Free CDCl3 D->E I Sample Dissolution (5-25 mg in 0.6 mL) E->I G Dry over Molecular Sieves F->G H Dry DMSO-d6 G->H H->I J Transfer to 5mm NMR Tube (Fill height: 40-50 mm) I->J K NMR Acquisition J->K L Self-Validation: Check δ 10.0 ppm for Hydrolysis K->L

Workflow for acid-free NMR sample preparation of hydrazones.

Spectral Self-Validation (Trustworthiness)

A robust protocol must be a self-validating system. Upon acquiring the ¹H NMR spectrum, immediately assess the chemical shifts to verify sample integrity:

  • Intact Product Signature: The spectrum of pure N-(benzylideneamino)methanamine in CDCl₃ will exhibit the characteristic azomethine proton (CH=N) as a sharp singlet at δ 7.53 ppm, and the N-methyl group at δ 2.98 ppm2[2].

  • Degradation Signature: If the sample underwent acid-catalyzed hydrolysis during preparation, a distinct singlet will appear at ~10.0 ppm (corresponding to the aldehyde proton of the cleaved benzaldehyde). If this peak is observed, the data must be discarded, and the sample re-prepared with freshly filtered solvent.

References

  • NMR Sample Preparation - Chemical Instrumentation Facility Iowa St
  • NMR Sample Preparation: The Complete Guide Organom
  • Synthesis of o-(Dimethylamino)
  • On the Use of Deuterated Organic Solvents without TMS to Report 1H/13C NMR Spectral Data of Organic Compounds N

Sources

Method

Application Notes and Protocols for the In Vitro Evaluation of N-(benzylideneamino)methanamine Compounds

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of N-(benzylideneamino)methanamine compounds. This class of mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic in vitro evaluation of N-(benzylideneamino)methanamine compounds. This class of molecules, belonging to the broader family of Schiff bases, has garnered significant interest due to its vast therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] The protocols herein are designed to first establish baseline bioactivity through robust primary screening and then to provide a framework for elucidating the potential mechanism of action. The emphasis is on experimental causality, data integrity, and the establishment of self-validating assays through rigorous use of controls.

Introduction: The Scientific Rationale

N-(benzylideneamino)methanamine and its derivatives are characterized by an azomethine or imine group (-C=N-), which is crucial for their biological activity.[3][4] This functional group, often part of a larger conjugated system, can form hydrogen bonds and coordinate with metal ions, enabling interaction with diverse biological targets like proteins, enzymes, and nucleic acids.[1] The structural versatility of the benzylidene and amine precursors allows for fine-tuning of steric and electronic properties, making this compound class a rich source for novel therapeutic agents.

The initial phase of drug discovery for any new chemical entity (NCE) relies on a cascade of in vitro assays to determine biological effects and prioritize promising candidates.[5] This guide outlines a logical, tiered approach to this process.

Section 1: Foundational Concepts & Experimental Workflow

Before commencing any biological assay, it is critical to establish proper compound handling procedures. The reliability of all subsequent data depends on the accurate preparation of test articles.

Compound Solubility and Stock Solution Preparation

The majority of novel organic compounds, including N-(benzylideneamino)methanamines, exhibit poor aqueous solubility. Therefore, a suitable organic solvent is required for initial solubilization.

Recommended Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and relatively low cellular toxicity at low concentrations.[6][7]

Protocol for Stock Solution Preparation:

  • Prepare a high-concentration primary stock solution, typically 10-20 mM, by dissolving the accurately weighed compound in 100% cell culture-grade DMSO.

  • Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles, which can degrade the compound.

  • Store aliquots at -20°C or -80°C, protected from light.

Critical Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically < 0.1% (v/v) , as higher concentrations can induce cytotoxicity or other off-target effects.[6] Always include a "vehicle control" in every experiment, which consists of cells treated with the same final concentration of DMSO as the highest dose of the test compound.

Overall Experimental Workflow

A tiered approach is recommended to efficiently screen compounds. The workflow begins with broad cytotoxicity screening to determine the relevant concentration range for subsequent, more specific assays.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation Compound N-(benzylideneamino)methanamine Compound Library Cytotoxicity Cytotoxicity Assay (MTT / XTT) Determine GI50/IC50 Compound->Cytotoxicity Broad Concentration Range Antimicrobial Antimicrobial Assay (MIC / MBC) Determine Potency Cytotoxicity->Antimicrobial Use non-toxic concentrations Enzyme Enzymatic Inhibition Assay Cytotoxicity->Enzyme Select Potent 'Hit' Compounds DNA DNA Interaction Assay Enzyme->DNA Apoptosis Apoptosis / Cell Cycle Analysis Enzyme->Apoptosis G cluster_0 Inside Viable Cell Mitochondria MTT Yellow MTT (Water-Soluble) Reductase Mitochondrial Reductase (Enzyme) MTT->Reductase Formazan Purple Formazan (Insoluble Crystals) Reductase->Formazan Solubilization DMSO or other Solubilizing Agent Formazan->Solubilization Dissolve Crystals Measurement Measure Absorbance at ~570 nm Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Materials:

  • Selected cancer or normal cell lines (see Table 1)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom sterile culture plates

  • N-(benzylideneamino)methanamine compound stock solution (10 mM in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)

  • Multi-channel pipette and microplate reader

Table 1: Recommended Cell Lines and Seeding Densities

Cell Line Origin Seeding Density (cells/well) Notes
A549 Human Lung Carcinoma 5,000 - 10,000 Adherent, robust cell line for general cytotoxicity. [8]
MCF-7 Human Breast Adenocarcinoma 8,000 - 15,000 Adherent, estrogen-receptor positive. [9][10]
PC-3 Human Prostate Carcinoma 5,000 - 10,000 Adherent, androgen-independent. [2][11]
K562 Human Myelogenous Leukemia 10,000 - 20,000 Suspension cell line. [2]

| HEK293 | Human Embryonic Kidney | 8,000 - 12,000 | Non-cancerous control to assess selectivity. [12]|

Step-by-Step Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at the appropriate density in 100 µL of complete medium. For adherent cells, incubate for 24 hours to allow for attachment. [6]2. Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. A 10-point, 3-fold serial dilution starting from 100 µM is a common starting point. [6] * Carefully remove the old medium from the wells (for adherent cells) and add 100 µL of the medium containing the compound dilutions.

    • Crucially, include controls:

      • Vehicle Control: Cells treated with medium containing the highest concentration of DMSO used (e.g., 0.5%).

      • Untreated Control: Cells treated with fresh medium only.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin).

      • Blank: Wells with medium but no cells, to subtract background absorbance.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. [6]4. MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL) and incubate for an additional 2-4 hours. [2][13]5. Formazan Solubilization:

    • For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and then remove the supernatant.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well. [2] * Mix thoroughly on an orbital shaker for 5-10 minutes to ensure all formazan crystals are dissolved.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Interpretation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = [(Abs_Treated - Abs_Blank) / (Abs_Vehicle - Abs_Blank)] * 100

  • Plot the % Viability against the log of the compound concentration.

  • Use non-linear regression (log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 (Inhibitory Concentration 50%) or GI50 (Growth Inhibition 50%) value. This value represents the concentration of the compound required to inhibit cell viability by 50%.

Protocol: Antimicrobial Activity Assessment (MIC & MBC)

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are the gold standards for determining the potency of an antimicrobial agent. [14][15]MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum. [14][16] Principle of the Assay: A standardized inoculum of bacteria is exposed to serial dilutions of the test compound in a liquid broth medium. After incubation, the presence or absence of visible growth (turbidity) is determined to identify the MIC. To determine the MBC, aliquots from the clear wells are plated on agar to see if the bacteria were killed (bactericidal) or merely inhibited (bacteriostatic).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))

  • Mueller-Hinton Broth (MHB)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile 96-well U-bottom plates

  • Compound stock solution (10 mM in DMSO)

  • Standard antibiotic (e.g., Streptomycin, Ciprofloxacin) as a positive control

Step-by-Step Protocol:

  • Prepare Bacterial Inoculum:

    • Culture bacteria overnight in MHB.

    • Dilute the overnight culture to achieve a final standardized concentration of approximately 5 x 10⁵ CFU/mL in each well of the microplate.

  • Prepare Compound Dilutions:

    • In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. A typical starting range is 256 µg/mL down to 0.5 µg/mL.

    • Remember to include a vehicle control (DMSO in MHB) and a growth control (bacteria in MHB only).

    • Also, prepare serial dilutions of a standard antibiotic as a positive control .

  • Inoculation: Add the standardized bacterial inoculum to all wells containing the compound dilutions and controls. The final volume in each well is typically 100-200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours. [14]5. MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [15][17]6. MBC Determination:

    • From the wells corresponding to the MIC and higher concentrations (where no growth was observed), take a 10-20 µL aliquot.

    • Spot-plate the aliquot onto a fresh MHA plate.

    • Incubate the MHA plate at 37°C for 18-24 hours.

  • Data Analysis: The MBC is the lowest concentration that resulted in no colony growth on the MHA plate, corresponding to a ≥99.9% kill rate. [18]If the MBC is much higher than the MIC (e.g., >4x the MIC), the compound is generally considered bacteriostatic.

Section 3: Secondary Screening & Mechanistic Elucidation

Once a compound demonstrates promising primary activity (e.g., a low IC50 or MIC value), the next logical step is to investigate how it works. [19]

Protocol: General Enzymatic Inhibition Assay

Enzyme inhibition is a common mechanism of action for many drugs. [20]Assays to measure this are crucial for target-based drug discovery and for understanding a compound's mode of action. [21]This protocol provides a general framework that can be adapted to various enzymes (e.g., kinases, proteases, oxidoreductases) using commercially available assay kits.

Principle of the Assay: A purified enzyme is incubated with its substrate, which it converts into a detectable product (e.g., fluorescent, luminescent, or colorimetric). [22]The test compound is added to this reaction. If the compound inhibits the enzyme, the rate of product formation will decrease. The activity is measured over time using a plate reader.

G cluster_0 Hypothetical Signaling Pathway Signal Upstream Signal KinaseA Kinase A (Active) Signal->KinaseA KinaseB Kinase B (Inactive) KinaseA->KinaseB Phosphorylates KinaseB_P Kinase B-P (Active) KinaseB->KinaseB_P Response Cellular Response (e.g., Proliferation) KinaseB_P->Response Inhibitor N-(benzylideneamino)methanamine Compound Inhibitor->KinaseA Binds and Inhibits

Caption: Inhibition of a kinase in a signaling pathway.

Step-by-Step Protocol (General Framework):

  • Reagent Preparation: Prepare all assay components as specified by the kit manufacturer. This typically includes the enzyme, substrate, assay buffer, and any necessary co-factors.

  • Compound Plating: In a suitable microplate (e.g., a black plate for fluorescence assays), add a small volume of your test compound at various concentrations. Include a vehicle (DMSO) control and a known inhibitor as a positive control.

  • Enzyme Addition: Add the diluted enzyme to the wells containing the compound and incubate for a short pre-incubation period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the signal (e.g., fluorescence intensity) at regular intervals over a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • For each concentration, calculate the reaction rate (slope of the linear portion of the signal vs. time plot).

    • Normalize the rates to the vehicle control to get the percent inhibition.

    • Plot percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value for enzymatic inhibition.

Further Mechanistic Investigations

Based on the primary screening results, a range of more specific assays can be employed:

  • DNA Interaction: Given that many Schiff base metal complexes are known to intercalate with DNA, assays like DNA binding studies (e.g., using fluorescence quenching or circular dichroism) can be valuable if the compound is suspected to target DNA. [11]* Apoptosis and Cell Cycle Analysis: If a compound is highly cytotoxic to cancer cells but not normal cells, it is crucial to determine if it induces programmed cell death (apoptosis) or causes arrest at a specific phase of the cell cycle. These can be investigated using techniques like flow cytometry with specific stains (e.g., Annexin V/Propidium Iodide for apoptosis).

Conclusion

This guide provides a validated, multi-tiered framework for the initial in vitro characterization of N-(benzylideneamino)methanamine compounds. By starting with broad assessments of cytotoxicity and antimicrobial activity, researchers can establish a potentcy profile and a suitable concentration range for further studies. The subsequent investigation into specific mechanistic pathways, such as enzyme inhibition, allows for a deeper understanding of the compound's mode of action. Adherence to the detailed protocols and the rigorous use of controls will ensure the generation of high-quality, reproducible, and trustworthy data, paving the way for the successful identification of promising new therapeutic leads.

References

  • Schiff's Bases Revisited: Advances in Synthesis, Coordination, and Medicinal Chemistry.
  • Application Notes and Protocols for In Vitro Assays with Bioactive Compounds. Benchchem.
  • Synthesis and Evaluation of In Vitro Antibacterial and Antitumor Activities of Novel N,N-Disubstituted Schiff Bases. PMC.
  • In vitro anticancer activities of Schiff base and its lanthanum complex. PubMed.
  • In Vitro Anticancer Screening, Molecular Docking and Antimicrobial Studies of Triazole-Based Nickel(II) Metal Complexes. PMC.
  • “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal.
  • Exploring the Anticancer Potential of Novel Schiff Base-Metal Complexes. IJRAR.
  • Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II)
  • Synthesis, spectral and biological evaluation of in vitro antimicrobial activity and molecular docking studies of Schiff base li. INDIAN J. CHEM..
  • Guide to In Vitro Antibacterial Testing. IBT Bioservices.
  • MIC/MBC Testing.
  • Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applic
  • CyQUANT XTT and MTT Assays for Cell Viability. Thermo Fisher Scientific - ID.
  • Introduction to XTT assays for cell-viability assessment. Abcam.
  • What is an Inhibition Assay?. Biobide Blog.
  • SYNTHESIS, CHARACTERIZATION AND IN VITRO ANTI-MICROBIAL STUDIES OF SCHIFF BASES DERIVED FROM SOME SELECTED AMINO ACIDS AND INDOL. AJOL.
  • SYNTHESIS, CHARACTERIZATION AND IN VITRO BIOLOGICAL STUDIES OF NOVEL SCHIFF BASE AND ITS TRANSITION METAL COMPLEXES DERIVED
  • The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. BellBrook Labs.
  • Top Enzymatic Assays for Drug Screening in 2025.
  • Preparation, Characterization and In Vitro Biological Activities of New Diphenylsulphone Derived Schiff Base Ligands and Their Co(II) Complexes. PMC.
  • Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen.
  • Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. Emery Pharma.
  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.
  • MIC and MBC Testing: Developing Next-Generation Antibiotics.
  • Enzyme Activity Assays. Amsbio.
  • functional in vitro assays for drug discovery. YouTube.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • Updates to OECD in vitro and in chemico test guidelines. OECD.
  • Schiff base. Wikipedia.
  • Biological applications of Schiff bases: An overview. GSC Online Press.
  • Guidelines for the Testing of Chemicals. OECD.
  • Screening Methods for Bioactivity and Pharmacological Properties of N
  • Beauty in Chemistry: Making Artistic Molecules with Schiff Bases. PMC.
  • A Systematic Review of In Vitro Approaches for Evaluating Bioactive Natural Compound–Target Interactions in Early Drug Discovery. Sciences and Clinical Pharmacy Research Journal.
  • Determining the mode of action of bioactive compounds. PubMed.
  • A Systematic Review of In Vitro Approaches for Evaluating Bioactive Natural Compound–Target Interactions in Early Drug Discovery.
  • N-[(Z)-benzylideneamino]methanamine | C8H10N2 | CID 5383724. PubChem.
  • ASEAN GUIDELINE FOR THE CONDUCT OF BIOEQUIVALENCE STUDIES. Health Sciences Authority (HSA).
  • N-(benzylideneamino)methanamine 13466-29-0 wiki. ChemicalBook.
  • New Approach Methods in Toxicology: Innovations in In Vitro Testing for Chemical Safety. Nutrasource.
  • Design and Synthesis of Novel N-Benzylidene Derivatives of 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine under Microwave, In Silico ADME Predictions, In Vitro Antitumoral Activities and In Vivo Toxicity. PMC.
  • Drug Development Based on New Chemical Entities. Prime Scholars.
  • N-(benzylideneamino)methanamine (CAS 13466-29-0). BOC Sciences.
  • Synthesis of new phenolic compounds and biological evaluation as antiproliferative agents.
  • Synthesis, Structure Activity Relationship (SAR)
  • Synthesis, characterization and antimicrobial evaluation of novel compounds 8-(benzylideneamino)-3-chloro-6-(2,5-difluorobenzoyl)-1-((4-(trifluoromethyl) phenyl)amino)-1,6,7-triazaspiro-[2][11]oct-7-ene-2,5-dione. Der Pharma Chemica.

Sources

Application

scaling up the production of N-(benzylideneamino)methanamine in the lab

Application Note: Scalable Laboratory Production of N-(benzylideneamino)methanamine Introduction & Scope N-(benzylideneamino)methanamine (CAS: 13466-29-0), commonly referred to as benzaldehyde methylhydrazone, is a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Scalable Laboratory Production of N-(benzylideneamino)methanamine

Introduction & Scope

N-(benzylideneamino)methanamine (CAS: 13466-29-0), commonly referred to as benzaldehyde methylhydrazone, is a highly versatile synthetic intermediate[]. It is prominently utilized in the synthesis of[2] and serves as a critical building block for the development of [3].

Transitioning the production of this hydrazone from a discovery-scale (milligram) to a process-scale (kilogram) environment presents unique challenges. These include mitigating the extreme toxicity and volatility of methylhydrazine, managing the exothermic condensation safely, and isolating a liquid product without relying on bottleneck techniques like column chromatography. This application note details a robust, self-validating protocol for the safe and high-yielding synthesis of N-(benzylideneamino)methanamine at a 1-kilogram scale.

Mechanistic Insights & Causality

The synthesis relies on the condensation of benzaldehyde with methylhydrazine. Understanding the chemical behavior of the reagents is critical for a successful scale-up:

  • Regioselectivity of Nucleophilic Attack: Methylhydrazine possesses two distinct nitrogen atoms: a primary amine (-NH2) and a secondary amine (-NHCH3). The primary amine is significantly less sterically hindered, making it the superior nucleophile. Consequently, it preferentially attacks the electrophilic carbonyl carbon of benzaldehyde to form an intermediate hemiaminal, a standard mechanism in [4].

  • Acid-Catalyzed Dehydration: The intermediate hemiaminal is unstable and must undergo dehydration to form the stable carbon-nitrogen double bond (hydrazone). The addition of a catalytic amount of glacial acetic acid protonates the hydroxyl group of the hemiaminal, converting it into an excellent leaving group (water) and driving the thermodynamic equilibrium toward the final product.

Scale-Up Strategy & Safety Considerations

  • Reagent Selection (Toxicity Mitigation): Free methylhydrazine is a highly toxic, volatile, and flammable liquid. To ensure operator safety and precise stoichiometry during scale-up, this protocol utilizes methylhydrazine sulfate , a stable, non-volatile solid. The free base is generated in situ using a mild base.

  • Base Selection: Anhydrous sodium carbonate (Na2CO3) is chosen over stronger bases like sodium hydroxide (NaOH) to prevent the base-catalyzed Cannizzaro disproportionation of benzaldehyde into benzyl alcohol and benzoic acid.

  • Thermal Management: The neutralization and subsequent condensation are highly exothermic. Benzaldehyde must be added dropwise under active cooling (0–5 °C) to prevent thermal runaway and the formation of unwanted side products (e.g., azines).

  • Purification Strategy: N-(benzylideneamino)methanamine is a liquid at room temperature (BP ~229.2 °C at 760 mmHg, Density ~0.95 g/cm³)[]. Therefore, large-scale column chromatography is highly impractical. The protocol employs a liquid-liquid extraction to remove salts, followed by vacuum distillation to ensure >98% purity.

Experimental Protocol (1 kg Scale)

Step 1: In Situ Generation of Methylhydrazine

  • Equip a 10 L jacketed glass reactor with a mechanical stirrer, a reflux condenser, an addition funnel, and an internal temperature probe.

  • Charge the reactor with 5.0 L of absolute ethanol and 1.15 kg (8.0 mol) of methylhydrazine sulfate.

  • Slowly add 0.93 kg (8.8 mol) of anhydrous sodium carbonate (Na2CO3) in portions over 30 minutes. Causality: Gradual addition prevents excessive foaming from CO2 evolution. Stir the suspension for 1 hour at room temperature to ensure complete liberation of the free methylhydrazine base.

Step 2: Condensation 4. Cool the reactor to 0–5 °C using a recirculating chiller. 5. Load the addition funnel with 0.80 kg (7.5 mol) of freshly distilled benzaldehyde. 6. Add the benzaldehyde dropwise over 2 hours, maintaining the internal temperature below 10 °C. 7. Once the addition is complete, add 25 mL of glacial acetic acid as a catalyst.

Step 3: Dehydration and Maturation 8. Gradually warm the reactor to 60 °C and maintain this temperature for 3 hours. 9. Self-Validation Check: Pull a 0.5 mL aliquot, quench with water, extract with ethyl acetate, and analyze via TLC (Hexane:EtOAc 8:2) or GC-MS. The reaction is complete when the benzaldehyde starting material is entirely consumed.

Step 4: Workup and Extraction 10. Cool the mixture to room temperature and filter it through a large Buchner funnel to remove sodium sulfate and unreacted sodium carbonate. Wash the filter cake with 500 mL of ethanol. 11. Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the bulk of the ethanol. 12. Dissolve the crude oily residue in 3.0 L of toluene and wash sequentially with 2 x 1.0 L of distilled water and 1 x 1.0 L of saturated brine. Causality: The water washes remove residual acetic acid, ethanol, and traces of unreacted methylhydrazine, while the toluene retains the highly lipophilic hydrazone. 13. Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

Step 5: Vacuum Distillation 14. Transfer the crude liquid to a 2 L distillation flask equipped with a Vigreux column and a short-path distillation head. 15. Distill the product under high vacuum (e.g., 1–2 mmHg). The pure N-(benzylideneamino)methanamine will distill as a pale yellow to colorless liquid. (Note: The boiling point will be significantly lower under vacuum, typically 85–95 °C at 2 mmHg).

Data Presentation

ParameterValue / Description
Target Molecule N-(benzylideneamino)methanamine
CAS Number 13466-29-0
Molecular Formula C8H10N2
Molecular Weight 134.18 g/mol
Theoretical Yield 1.006 kg (based on 7.5 mol benzaldehyde)
Expected Isolated Yield 85–90% (855–905 g)
Appearance Colorless to pale yellow liquid
Density ~0.95 g/cm³
Boiling Point (Atmospheric) 229.2 °C at 760 mmHg
Purity (GC-FID) > 98.0%

Mandatory Visualization

G A Methylhydrazine Sulfate + Ethanol B In Situ Neutralization (Na2CO3) A->B Stir 30 min C Benzaldehyde Addition (Controlled Exotherm) B->C Dropwise, 0-5 °C D Hemiaminal Formation (Nucleophilic Attack) C->D Warming to RT E Acid-Catalyzed Dehydration (Glacial AcOH) D->E Reflux, 3 h F Liquid-Liquid Extraction (Toluene/H2O) E->F Filter & Quench G Vacuum Distillation (Purification) F->G Solvent Removal H Pure N-(benzylideneamino)methanamine (Target Product) G->H Fractionation

Process workflow for the scalable synthesis of N-(benzylideneamino)methanamine.

References

  • Title: Radical Addition of Hydrazones by α-Bromo Ketones To Prepare 1,3,5-Trisubstituted Pyrazoles via Visible Light Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A New Efficient Route to 2-Alkylsemicarbazides Source: Proceedings (MDPI) URL: [Link]

  • Title: Synthesis and biological properties of novel 1-methyl-2-(2-(prop-2-yn-1-yloxy)benzylidene) hydrazine analogues Source: Turkish Journal of Chemistry URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis Yield of N-(benzylideneamino)methanamine

Welcome to the Application Scientist Support Portal. N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone) is a critical intermediate in pharmaceutical development and materials science[]. Whil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone) is a critical intermediate in pharmaceutical development and materials science[]. While the condensation of benzaldehyde and methylhydrazine appears mechanistically straightforward, researchers frequently encounter suppressed yields due to equilibrium limitations, competing side reactions, and product instability[2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and an optimized standard operating procedure (SOP) to help you achieve >85% yields consistently.

Part 1: Diagnostic Troubleshooting Guide (FAQ)

Q1: My reaction stalls at 50-60% conversion. How can I drive it to completion?

  • The Causality: The formation of hydrazones via the condensation of an aldehyde and a hydrazine is a reversible, equilibrium-driven process. As water accumulates as a byproduct, the equilibrium shifts backward, stalling the reaction[3].

  • The Solution: Implement a physical or chemical water-scavenging system. We recommend running the reaction in anhydrous dichloromethane (CH₂Cl₂) over anhydrous magnesium sulfate (MgSO₄) or activated 4Å molecular sieves[2]. This continuously removes water from the system, irreversibly shifting the equilibrium toward the product according to Le Chatelier's principle.

Q2: I am observing a bright yellow, highly insoluble solid precipitating in my reaction mixture. What is this, and how do I prevent it?

  • The Causality: The yellow precipitate is benzalazine (1,2-bis(benzylidene)hydrazine)[4]. This occurs when your methylhydrazine reagent contains unmethylated hydrazine (NH₂NH₂) impurities. Hydrazine is less sterically hindered and highly reactive; it rapidly condenses with two equivalents of benzaldehyde to form the highly stable, insoluble azine.

  • The Solution: Distill your methylhydrazine prior to use, or source high-purity (>98%) reagent. To further suppress this, use a slight stoichiometric excess of methylhydrazine (1.1 to 1.2 equivalents) and add the benzaldehyde dropwise to minimize the local concentration of the electrophile, favoring the mono-condensation pathway.

Q3: The reaction is too slow, but when I add more acid catalyst, the yield drops to zero. Why?

  • The Causality: The condensation requires mild acid catalysis to protonate the carbonyl oxygen of benzaldehyde, increasing its electrophilicity. However, methylhydrazine is a Lewis base. If the pH drops too low (excess acid), the primary amine of methylhydrazine becomes fully protonated (forming a non-nucleophilic hydrazinium salt), completely halting the nucleophilic attack[3].

  • The Solution: Maintain a strictly catalytic amount of acid. Use 0.05 equivalents of glacial acetic acid. The optimal apparent pH for this condensation is between 4.5 and 5.0.

Q4: My isolated product degrades into a dark, viscous oil after a few days on the bench. How should it be handled?

  • The Causality: Alkylhydrazones are highly susceptible to auto-oxidation and hydrolytic cleavage when exposed to atmospheric oxygen and ambient moisture.

  • The Solution: Perform the reaction, workup, and concentration under an inert atmosphere (Nitrogen or Argon). Store the purified N-(benzylideneamino)methanamine in a sealed, amber vial under inert gas at -20°C.

Part 2: Quantitative Data Summary

The following table summarizes the impact of various reaction conditions on the synthesis yield, serving as a self-validating reference for your experimental design.

Reaction ConditionWater ScavengerCatalystTemp (°C)Expected Yield (%)Primary Failure Mode
Neat / No SolventNoneNone25< 40%Equilibrium stalling; high viscosity
MethanolNoneNone65 (Reflux)50 - 60%Reversible hydrolysis
CH₂Cl₂Anhydrous MgSO₄None2570 - 75%Slow kinetics
CH₂Cl₂ Anhydrous MgSO₄ Acetic Acid (0.05 eq) 0 to 25 85 - 95% None (Optimized Condition) [2][3]
CH₂Cl₂Anhydrous MgSO₄HCl (1.0 eq)25< 10%Amine protonation (Loss of nucleophilicity)
Part 3: Experimental Protocol (Optimized Workflow)

Here is a detailed, step-by-step methodology designed with built-in validation checks to maximize yield and purity.

Materials Required:

  • Benzaldehyde (1.0 eq, freshly distilled to remove benzoic acid)

  • Methylhydrazine (1.1 eq, high purity >98%)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Glacial acetic acid (0.05 eq)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • System Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and purged with Argon, suspend anhydrous MgSO₄ (2.0 mass equivalents relative to benzaldehyde) in anhydrous CH₂Cl₂ (to achieve a 0.5 M concentration).

  • Reagent Loading: Add methylhydrazine (1.1 eq) to the suspension. Cool the mixture to 0°C using an ice bath. Self-Validation Check: Cooling controls the exotherm and prevents the volatilization of methylhydrazine (bp ~60°C).

  • Catalysis: Add glacial acetic acid (0.05 eq) to the mixture to activate the reaction[3].

  • Controlled Addition: Dissolve benzaldehyde (1.0 eq) in a minimal volume of CH₂Cl₂ and add it dropwise to the reaction mixture over 30 minutes. Self-Validation Check: Dropwise addition prevents localized heating and minimizes the formation of benzalazine.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir vigorously for 4-6 hours. Monitor the disappearance of the benzaldehyde spot via TLC (Hexanes/EtOAc, 8:2, UV active).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the hydrated MgSO₄. Wash the filter cake with two column volumes of additional CH₂Cl₂.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Keep the water bath temperature <30°C to prevent thermal degradation. The crude N-(benzylideneamino)methanamine can be purified via vacuum distillation or used directly if purity is >95% by ¹H-NMR[2].

Part 4: Mechanistic & Troubleshooting Visualization

Troubleshooting_Workflow Start Benzaldehyde + Methylhydrazine Intermediate Hemiaminal Intermediate (Reversible) Start->Intermediate Catalytic AcOH (pH 4.5-5.0) SideProduct Benzalazine (Insoluble Yellow Solid) Start->SideProduct Hydrazine Impurity (Side Reaction) Product N-(benzylideneamino)methanamine (Target Hydrazone) Intermediate->Product -H2O (MgSO4 / Sieves) Stall Reaction Stalled (< 50% Yield) Intermediate->Stall Water Accumulation (Equilibrium Shift) Stall->Product Add Scavenger (Shift to Right)

Fig 1: Mechanistic pathway and side-reaction logic for N-(benzylideneamino)methanamine synthesis.

References
  • Preparation and Lead Tetraacetate Oxidation of Aldehydic Hydrazones Source: ScholarWorks at Western Michigan University (WMU) URL: [Link]

  • Synthesis of o-(Dimethylamino)aryl Ketones, Acridones, Acridinium Salts, and 1H-Indazoles by the Reaction of Hydrazones and Arynes Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Hydrazine, methyl-, sulfate - Organic Syntheses Procedure (Benzalazine Formation) Source: Organic Syntheses URL: [Link]

Sources

Optimization

troubleshooting N-(benzylideneamino)methanamine degradation in aqueous solution

Introduction Welcome to the technical support guide for N-(benzylideneamino)methanamine and related Schiff base compounds. This document is intended for researchers, scientists, and drug development professionals who are...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for N-(benzylideneamino)methanamine and related Schiff base compounds. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile imine in aqueous systems. N-(benzylideneamino)methanamine, a Schiff base, is valuable in medicinal chemistry and materials science due to its role in synthesis and as a bioactive compound.[1][2] However, the inherent reactivity of the imine (C=N) bond presents a significant challenge: hydrolytic instability in aqueous environments.

This guide provides in-depth troubleshooting advice, scientifically-grounded protocols, and answers to frequently asked questions (FAQs) to help you diagnose and mitigate degradation, ensuring the integrity and reproducibility of your experiments.

The Science of Imine Instability

The primary degradation pathway for N-(benzylideneamino)methanamine in water is hydrolysis. This reaction cleaves the imine bond, reversing its formation and yielding the original aldehyde (benzaldehyde) and amine (methylhydrazine or a related amine). The rate of this degradation is highly dependent on several factors, most critically the pH of the solution.[3][4]

The hydrolysis mechanism is typically catalyzed by acid.[5] Under acidic conditions, the imine nitrogen is protonated, which significantly increases the electrophilicity of the imine carbon. This makes it highly susceptible to nucleophilic attack by water, initiating the cleavage process.[5][6] Conversely, at very high pH, direct attack by hydroxide ions can also occur, though for many imines, a zone of relative stability exists in the neutral to moderately basic range.[7][8]

Diagram: Acid-Catalyzed Hydrolysis of N-(benzylideneamino)methanamine

The following diagram illustrates the step-by-step mechanism of degradation in an acidic aqueous solution.

G cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Degradation Products Imine N-(benzylideneamino)methanamine (Imine) ProtonatedImine Protonated Imine (Iminium Ion) Imine->ProtonatedImine 1. Protonation of Imine Nitrogen H3O Hydronium Ion (H₃O⁺) H3O->ProtonatedImine TetrahedralIntermediate Tetrahedral Intermediate (Carbinolamine) ProtonatedImine->TetrahedralIntermediate 2. Nucleophilic Attack by Water ProtonatedAmine Protonated Hemiaminal TetrahedralIntermediate->ProtonatedAmine 3. Proton Transfer Benzaldehyde Benzaldehyde ProtonatedAmine->Benzaldehyde 4. Elimination of Amine Amine Methylamine ProtonatedAmine->Amine

Caption: Acid-catalyzed hydrolysis pathway of an imine.

Troubleshooting Guide & FAQs

This section addresses common issues encountered when working with N-(benzylideneamino)methanamine in aqueous solutions.

FAQ 1: My compound degrades almost immediately upon dissolution in my buffer. How can I increase its half-life?

Answer: Rapid degradation is almost always a pH-related issue. The stability of imines is lowest in acidic conditions (pH < 6) because the hydrolysis reaction is acid-catalyzed.[9][10]

Diagnostic Workflow:

  • Measure the pH of your solution. Do not assume the buffer's stated pH is correct after adding your compound, especially if it was dissolved in a different solvent first.

  • Review the literature. Schiff bases typically exhibit maximum stability in a neutral to basic pH range, often between pH 7 and 10.[7][8]

  • Adjust the pH. Prepare fresh solutions and systematically adjust the pH of your buffer to find the optimal stability window. Start with pH 7.5 and test in increments up to pH 9.0.

Stabilization Protocol:

  • pH Optimization: The most effective strategy is to control the pH.[11][12] For many Schiff bases, a pH around 9 provides a good balance, maximizing the concentration of the formed imine while minimizing acid-catalyzed hydrolysis.[8]

  • Buffer Selection: Use a buffer system with a pKa value close to your target pH to ensure strong buffering capacity. Phosphate or borate buffers are common choices.

  • Temperature Control: Hydrolysis rates are temperature-dependent.[13] Perform your experiments at the lowest practical temperature and store stock solutions at 4°C or -20°C.

  • Minimize Water Content: If possible for stock solutions, use a co-solvent system (e.g., DMSO/water or ethanol/water) to reduce the water activity. Always prepare fresh aqueous dilutions immediately before use from a concentrated stock in an organic solvent.[3]

Table 1: Influence of pH on Imine Stability (Illustrative Data)

This table provides a general representation of how pH affects the stability of a typical Schiff base in an aqueous solution at room temperature.

pH of SolutionRelative Rate of HydrolysisEstimated Half-lifePrimary Degradation Mechanism
4.0Very High< 5 minutesStrong Acid Catalysis
5.5High15-30 minutesModerate Acid Catalysis
7.0Moderate1-2 hoursNeutral/Weak Acid Catalysis
8.5Low> 12 hoursMinimal Catalysis (Zone of Stability)
10.0Moderate4-6 hoursBase-Catalyzed Hydrolysis
FAQ 2: I observe a white precipitate forming in my aqueous solution over time. What is it?

Answer: The most likely identity of the precipitate is benzaldehyde, one of the hydrolysis products. Benzaldehyde has limited solubility in water. As your N-(benzylideneamino)methanamine degrades, the concentration of benzaldehyde increases, and once it exceeds its solubility limit, it will precipitate out of the solution.

Troubleshooting Steps:

  • Confirm Identity: If you have access to analytical equipment, isolate the precipitate by centrifugation, dissolve it in a compatible organic solvent (like methanol or acetonitrile), and analyze it using techniques like HPLC, GC-MS, or NMR to confirm it is benzaldehyde.[14][15]

  • Address the Root Cause (Degradation): The formation of a precipitate is a symptom of compound instability. Refer to the steps in FAQ 1 to stabilize your compound by optimizing pH and temperature.

  • Consider a Co-solvent: If your experimental conditions allow, including a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol can help solubilize the degradation products and prevent precipitation, although this will not stop the degradation itself.

Diagram: Troubleshooting Workflow for Compound Instability

G Start Problem: Compound Instability CheckpH Measure pH of Aqueous Solution Start->CheckpH IsAcidic Is pH < 7? CheckpH->IsAcidic AdjustpH Adjust pH to 7.5-9.0 using a suitable buffer (e.g., Borate) IsAcidic->AdjustpH Yes CheckTemp Review Storage & Experimental Temperature IsAcidic->CheckTemp No Monitor Monitor Degradation (See Protocol 4.2) AdjustpH->Monitor IsHighTemp Is Temp > RT? CheckTemp->IsHighTemp LowerTemp Store stock at ≤ 4°C. Run experiments on ice if possible. IsHighTemp->LowerTemp Yes Precipitate Observe Precipitate? IsHighTemp->Precipitate No LowerTemp->Monitor Success Problem Resolved: Stable Solution Monitor->Success Precipitate->Monitor No SolubilityIssue Suspect Benzaldehyde Precipitation. Confirm identity. Precipitate->SolubilityIssue Yes SolubilityIssue->AdjustpH Address root cause (degradation)

Caption: Decision tree for diagnosing aqueous instability.

FAQ 3: My bioassay results are inconsistent. Could this be related to compound degradation?

Answer: Absolutely. If your compound degrades over the course of the experiment, the effective concentration of the active substance is continuously decreasing. This can lead to high variability and poor reproducibility. The degradation products (benzaldehyde and methylamine) could also interfere with the assay, either by having their own biological activity or by interfering with the detection method.

Recommendations:

  • Perform a Time-Course Stability Study: Before conducting your main experiments, incubate your compound in the final assay buffer under the exact experimental conditions (temperature, media components, etc.). Take samples at different time points (e.g., 0, 1, 2, 4, 8, 24 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.

  • Prepare Fresh Solutions: Always prepare the aqueous solution of N-(benzylideneamino)methanamine immediately before adding it to your assay. Do not use solutions that have been stored for extended periods, even if refrigerated.

  • Run Controls: Include controls in your assay with the degradation products (benzaldehyde and the corresponding amine) to determine if they have any confounding effects on their own.

Key Experimental Protocols

Protocol: Preparation of a Stabilized Aqueous Working Solution

This protocol aims to create a working solution with enhanced stability by controlling the pH.

  • Prepare a Concentrated Stock Solution: Dissolve N-(benzylideneamino)methanamine in a non-aqueous, water-miscible solvent such as anhydrous DMSO or ethanol to a high concentration (e.g., 10-100 mM). Store this stock solution at -20°C.

  • Prepare the Aqueous Buffer: Prepare your desired aqueous buffer (e.g., Phosphate, Borate). Adjust the pH to the optimal stability range, typically pH 8.0-9.0.

  • Create the Working Solution: Just prior to your experiment, perform a serial dilution. Add a small volume of the concentrated stock solution to the pH-adjusted aqueous buffer to achieve your final desired concentration. Ensure the final concentration of the organic solvent is minimal and compatible with your downstream application.

  • Verify pH: After adding the compound, re-verify the pH of the final working solution and adjust if necessary.

  • Use Immediately: Use the freshly prepared aqueous solution without delay.

Protocol: Monitoring Degradation by HPLC

This method allows for the quantitative analysis of the parent compound and its primary degradation product, benzaldehyde.

  • System Setup:

    • HPLC System: A standard HPLC with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid. (Note: The acidic mobile phase will cause on-column degradation if the sample is not analyzed quickly, but it is necessary for good chromatography).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm (for benzaldehyde and the imine).

  • Sample Preparation:

    • At each time point, take an aliquot of your aqueous solution.

    • Immediately "quench" the sample by diluting it in the mobile phase (e.g., 50:50 acetonitrile:water) to stop further degradation and prepare it for injection.

  • Analysis:

    • Inject the prepared sample onto the HPLC.

    • N-(benzylideneamino)methanamine and benzaldehyde will have different retention times.

    • Quantify the peak area of each compound. The decrease in the parent compound's peak area over time, coupled with the increase in the benzaldehyde peak area, directly measures the rate of degradation.

References

  • ResearchGate. (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino) diphenol and its reduced triamine derivative.
  • ManTech Publications. (2025, December 17).
  • ResearchGate. (2015, February 15).
  • Dalton Transactions (RSC Publishing). (n.d.). Complexation behaviour and stability of Schiff bases in aqueous solution. The case of an acyclic diimino(amino)
  • The Pharmaceutical Journal. (2021, March 25).
  • (n.d.).
  • ACS Publications. (2025, June 10). Inhibited Hydrolysis of 4-(N,N-Dimethylamino)aryl Imines in a Weak Acid by Supramolecular Encapsulation inside Cucurbit[10]uril | The Journal of Organic Chemistry.

  • Thieme E-Books. (n.d.). Synthesis by Hydrolysis.
  • Journal of the Chemical Society, Dalton Transactions (RSC Publishing). (n.d.). kinetics and mechanism of spontaneous acid-, base-, and metal ion-induced hydrolysis of N-salicylidene-2-aminothiazole.
  • MDPI. (2023, March 14). Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review.
  • IntechOpen. (2024, June 3).
  • PMC. (n.d.).
  • MDPI. (2023, November 8). Synthesis, Characterization, and Impact of Water on the Stability of Postmodified Schiff Base Containing Metal–Organic Frameworks.
  • ResearchGate. (n.d.). Amine degradation in CO2 capture. 4.
  • PMC. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals.
  • (2021, November 15).
  • SciSpace. (n.d.). Schiff Bases: Versatile Mediators of Medicinal and Multifunctional Advancements.
  • ProQuest. (n.d.).
  • Pearson+. (n.d.). Propose a mechanism for the hydrolysis of benzaldehyde methyl imi... | Study Prep.
  • YouTube. (2025, November 18). Hydrolysis of Imines and Enamines Explained.

Sources

Troubleshooting

Technical Support Center: Crystallization of N-(benzylideneamino)methanamine

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is designed for researchers, materials scientists, and drug development professionals tasked with optimizing the solid-state properties of N-(b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. This resource is designed for researchers, materials scientists, and drug development professionals tasked with optimizing the solid-state properties of N-(benzylideneamino)methanamine. As a Schiff base hydrazone, this compound presents unique crystallographic challenges—including conformational flexibility, sensitivity to solvent polarity, and a high propensity for liquid-liquid phase separation (oiling out).

The following Q&A guide synthesizes thermodynamic principles, kinetic control strategies, and field-proven protocols to help you isolate high-quality, single-domain crystals.

Troubleshooting Guides & FAQs

FAQ 1: How do I select the optimal solvent system to prevent polymorphism and ensure high crystallinity?

The Causality: Polymorphism in Schiff base hydrazones is primarily driven by crystallization kinetics and specific solvent-solute interactions. Solvents capable of hydrogen bonding (e.g., alcohols) can stabilize specific conformational states by interacting with the imine nitrogen and amine proton, redirecting the supramolecular assembly pathway 1[1]. Conversely, when using an anti-solvent approach, a massive difference in molecular affinity between the primary solvent and the anti-solvent can force the system into a metastable state, resulting in kinetic trapping of less stable polymorphs or amorphous agglomerates.

Data Presentation: Solvent System Matrix

Primary SolventAnti-SolventDielectric Constant (ε) RatioCooling RateExpected OutcomeLLPS (Oiling Out) Risk
MethanolWater32.7 / 80.10.1 °C/minHighly crystalline, H-bonded polymorphLow
EthanolHeptane24.5 / 1.90.5 °C/minKinetic polymorph, potential agglomerationHigh
DMF2-Propanol36.7 / 19.90.2 °C/minHigh purity, thermodynamically stable formModerate
Ethyl AcetateHexane6.0 / 1.90.1 °C/minNeedle-like crystals, rapid nucleationHigh
FAQ 2: My crystallization yields a cloudy emulsion instead of crystals ("oiling out"). How do I bypass this miscibility gap?

The Causality: Oiling out, or Liquid-Liquid Phase Separation (LLPS), is a thermodynamic phenomenon where a supersaturated mixture splits into two distinct liquid phases (a solute-rich oil and a solvent-rich continuous phase) rather than forming a solid suspension2[2]. This occurs when the system enters a miscibility gap in the phase diagram before reaching the labile zone required for nucleation. The highly viscous oil phase kinetically hinders the integration of solute molecules into a crystal lattice, frequently resulting in trapped impurities and severe agglomeration 3[3].

The Solution: To bypass LLPS, you must alter the thermodynamic trajectory. This is achieved by introducing seed crystals within the metastable zone before the cloud point (emulsion phase) is reached. Seeding provides a low-energy surface for heterogeneous nucleation, consuming supersaturation rapidly and preventing the system from crossing into the LLPS boundary2[2].

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding

  • Dissolution: Dissolve N-(benzylideneamino)methanamine in the primary solvent (e.g., Ethanol) at 60 °C until completely clear.

  • Filtration: Pass the hot solution through a 0.22 μm PTFE syringe filter to remove foreign particulates that could induce uncontrolled heterogeneous nucleation.

  • Anti-Solvent Titration: Slowly add the anti-solvent (e.g., Water) at a rate of 0.1 mL/min while maintaining the temperature at 60 °C, until the solution approaches the metastable limit (stop just before persistent turbidity occurs).

  • Seeding: Introduce 1-2 wt% of high-purity N-(benzylideneamino)methanamine seed crystals.

    • Self-Validation Check: The seeds should remain suspended and not dissolve. If they dissolve, the solution is undersaturated; if they immediately cause massive precipitation, the system is too highly supersaturated.

  • Controlled Cooling: Cool the system to 20 °C at a strict linear rate of 0.1 °C/min.

  • Isolation: Filter the resulting suspension and wash with a cold (5 °C) mixture of the solvent/anti-solvent at the final ratio.

FAQ 3: X-ray diffraction shows pseudo-merohedric twinning. How can I optimize crystal growth to obtain single domains?

The Causality: Twinning by pseudo-merohedry occurs when the unit cell metrics of the crystal mimic those of a higher symmetry crystal system, causing macroscopic domains to mutually reorient according to precise mathematical relationships4[4]. In small-molecule crystallography, this is often a kinetic artifact caused by rapid growth rates that introduce stacking faults. When the growth is too fast, the energetic penalty of a misaligned layer is overcome by the high chemical potential of the supersaturated solution.

The Solution: Implementing a temperature cycling (Ostwald ripening) protocol effectively "heals" these defects. By cycling the temperature up and down within the metastable zone, the smaller, kinetically favored twinned domains (which possess a higher surface-to-volume ratio and higher free energy) selectively dissolve during the heating phase. The solute then redeposits onto the larger, thermodynamically stable single-crystal domains during the cooling phase.

Self-Validating Protocol: Temperature Cycling for Twin Resolution

  • Initial Growth: Induce nucleation at 40 °C using the seeding protocol detailed in FAQ 2.

  • Cooling Phase: Cool the suspension to 30 °C at 0.1 °C/min.

  • Heating Phase (Dissolution of Defects): Heat the suspension back to 38 °C at 0.2 °C/min. Hold for 30 minutes.

    • Self-Validation Check: Visually monitor the suspension (e.g., via in-situ microscopy or focused beam reflectance measurement). Fine particles and dendritic growths should dissolve, leaving only well-faceted macroscopic crystals.

  • Recrystallization: Cool again to 25 °C at 0.05 °C/min.

  • Iteration: Repeat the heating/cooling cycle 3 to 4 times, progressively lowering the final temperature by 5 °C each cycle until reaching 5 °C.

Process Visualization

CrystallizationWorkflow Start Dissolve Hydrazone in Primary Solvent Cooling Controlled Cooling (0.1 °C/min) Start->Cooling LLPS Oiling Out Detected? (Turbidity/Emulsion) Cooling->LLPS Seeding Introduce Seed Crystals (Bypass LLPS) LLPS->Seeding Metastable Zone Adjust Adjust Solvent Ratio or Add Anti-solvent LLPS->Adjust Yes (Miscibility Gap) Growth Crystal Growth & Ostwald Ripening Seeding->Growth Adjust->Start Twinning Twinning Detected? Growth->Twinning SingleCrystal High-Quality Single Domain Crystal Twinning->SingleCrystal No TempCycle Temperature Cycling (Dissolve defects) Twinning->TempCycle Yes (Pseudo-merohedry) TempCycle->Growth

Workflow for mitigating oiling out and twinning in hydrazone crystallization.

References

  • [2] Oiling Out in Crystallization | Mettler Toledo. URL:[Link]

  • [4] Practical hints and tips for solution of pseudo-merohedric twins: three case studies | IUCr Journals. URL:[Link]

  • [3] Investigation of Agglomeration in the Presence of Oiling Out in the Antisolvent Crystallization Process | ACS Figshare. URL: [Link]

  • [1] Crystallization Pathway-Dependent Polymorphism and Photoluminescence in a Schiff Base Hydrazone | ACS Publications. URL: [Link]

Sources

Optimization

Technical Support Center: Stabilization &amp; Storage of N-(benzylideneamino)methanamine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with N-(benzylideneamino)methanamine (commonly known as benzaldehyde meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone). Due to the inherent lability of the azomethine linkage, this compound requires rigorous handling to prevent degradation.

Core Principles of Hydrazone Instability

As a Senior Application Scientist, I frequently observe batch failures resulting from a misunderstanding of hydrazone chemistry. You cannot treat N-(benzylideneamino)methanamine like a stable aliphatic amine. The hydrazone linkage ( −C=N−NH− ) exists in a delicate thermodynamic equilibrium with its parent carbonyl and hydrazine.

The Causality of Degradation: The primary mechanism of degradation during storage is acid-catalyzed hydrolysis . When exposed to ambient moisture and trace protons (even from dissolved atmospheric CO2​ forming carbonic acid), the imine nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the adjacent carbon, inviting a nucleophilic attack by water. The reaction proceeds through a carbinolamine intermediate, ultimately cleaving the C−N bond to yield benzaldehyde and methylhydrazine .

While the π -conjugation from the benzene ring provides some thermodynamic stability compared to purely aliphatic hydrazones , it remains kinetically vulnerable. Therefore, your storage protocols must be designed to completely exclude water and protons.

HydrolysisMechanism A N-(benzylideneamino)methanamine (Stable in Anhydrous State) B Protonation of Imine Nitrogen (Triggered by mild acid/H+) A->B H+ exposure C Nucleophilic Attack by H2O (Carbinolamine Intermediate) B->C Ambient Moisture D Benzaldehyde + Methylhydrazine (Degraded Products) C->D C-N Bond Cleavage

Acid-catalyzed hydrolysis pathway of N-(benzylideneamino)methanamine.

Troubleshooting & FAQs

Q: I opened my storage vial and noticed a distinct "bitter almond" odor. Is my compound still viable? A: No, your batch has degraded. The bitter almond odor is the hallmark of benzaldehyde , the primary hydrolysis byproduct of N-(benzylideneamino)methanamine. This indicates that moisture breached your storage container. You must discard this batch or purify it via distillation before use.

Q: Is there a safety risk if my N-(benzylideneamino)methanamine has hydrolyzed? A: Yes. The hydrolysis yields benzaldehyde and methylhydrazine . Methylhydrazine is a highly toxic, volatile, and potentially carcinogenic compound. If you suspect hydrolysis (e.g., strong almond odor), handle the vial strictly inside a fume hood and dispose of it according to hazardous waste protocols for toxic hydrazines.

Q: Can I store this compound in an aqueous buffer if I freeze it? A: It is highly discouraged. Freezing aqueous solutions concentrates solutes and can cause localized pH shifts (e.g., in phosphate buffers) that actually accelerate acid-catalyzed hydrolysis before the sample fully solidifies. If you must store it in solution, use an anhydrous, aprotic solvent like dry DMSO and store it at -80°C .

Q: Does light exposure affect the hydrolysis rate? A: While light does not directly cleave the bond via hydrolysis, UV exposure induces E/Z isomerization of the C=N double bond. The Z -isomer exhibits a different steric profile that makes the imine carbon more accessible to water, indirectly accelerating degradation. Always use amber vials.

Quantitative Data: Environmental Impact on Hydrazone Stability

To understand the urgency of proper storage, consider the stability profile of aromatic hydrazones across different environments. The table below synthesizes the expected half-lives based on pH and temperature variables .

Storage EnvironmentTemperaturepH LevelEstimated Half-Life ( t1/2​ )Primary Degradation Pathway
Unbuffered Aqueous25°C~5.5 (ambient CO2​ )< 48 HoursRapid Acid-Catalyzed Hydrolysis
Buffered Aqueous37°C7.4 (Physiological)~72 - 96 HoursSlow Hydrolysis
Anhydrous DMSO-20°CN/A> 6 MonthsTrace Moisture Hydrolysis
Lyophilized Solid (Argon)-80°CN/A> 2 YearsNegligible

Experimental Protocols: Self-Validating Storage Workflows

To ensure absolute trustworthiness in your assays, implement the following step-by-step methodologies. These protocols are designed as self-validating systems to exclude water and actively monitor for breaches.

Protocol 1: Anhydrous Aliquoting and Lyophilization

Causality Check: Repeated freeze-thaw cycles and repeated exposure to atmospheric humidity during weighing are the primary causes of batch ruin. Aliquoting prevents global batch contamination, while lyophilization removes trace water trapped in the crystal lattice .

  • Solvent Evaporation: If synthesized in-house, ensure the final product is stripped of all synthesis solvents using a rotary evaporator.

  • Lyophilization: Dissolve the compound in a minimal amount of anhydrous 1,4-dioxane. Flash-freeze the solution in liquid nitrogen and lyophilize for 24-48 hours.

  • Aliquoting (Glove Box): Transfer the dried powder into a nitrogen or argon-filled glove box. Weigh out single-use aliquots (e.g., 5-10 mg) into pre-dried, amber glass vials.

Protocol 2: Schlenk-Line Purging and Long-Term Storage

Causality Check: Oxygen and moisture must be actively displaced, not just passively avoided.

  • Septum Sealing: Cap each amber vial with a PTFE-lined silicone septum. PTFE is chemically inert and highly impermeable to moisture.

  • Argon Backfilling: Insert a needle connected to a Schlenk line (Argon/Vacuum manifold) into the septum. Insert a secondary bleed needle to allow gas escape.

  • Purge Cycle: Apply vacuum for 10 seconds, then backfill with dry Argon. Repeat this cycle three times. Remove the bleed needle first, followed by the Argon needle.

  • Secondary Seal: Wrap the cap tightly with Parafilm to prevent micro-leaks caused by thermal contraction when transferred to the freezer.

  • System Validation (Crucial): Weigh the sealed vial on an analytical balance (0.1 mg precision) and record the mass on the label. A weight increase over time during storage indicates moisture ingress through a compromised septum.

  • Storage: Place the vials in a secondary sealed container filled with indicating Drierite (calcium sulfate) and store at -20°C or -80°C.

StorageWorkflow Start Bulk Hydrazone Product Dry Lyophilize to remove trace H2O Start->Dry Aliquot Aliquot into Amber Vials (Prevents UV Isomerization) Dry->Aliquot Gas Argon Purge (3x Cycles) (Displaces O2 & Moisture) Aliquot->Gas Seal PTFE Septa + Parafilm Seal (Blocks ambient ingress) Gas->Seal Store Store at -20°C or -80°C (Kinetic suppression) Seal->Store

Step-by-step anhydrous storage workflow for maximum hydrazone stability.

References

  • Barbour NP, Paborji M, Alexander TC, Coppola WP, Bogardus JB. "Stabilization of chimeric BR96-doxorubicin immunoconjugate." Pharmaceutical Research, 1995. URL:[Link]

  • Kale AA, Torchilin VP. "Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates." Bioconjugate Chemistry, 2007. URL:[Link]

Troubleshooting

Technical Support Center: Purification of Crude N-(benzylideneamino)methanamine

Welcome to the Technical Support Center for the isolation and purification of N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone). As a Senior Application Scientist, I have designed this guid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific chemical sensitivities of this compound.

Benzaldehyde methylhydrazone is a highly versatile intermediate used in the synthesis of complex heterocycles, such as pyrazoles and indazoles[1]. However, its purification is notoriously challenging due to its sensitivity to air, moisture, and acidic environments. This guide provides field-proven, self-validating protocols to help you troubleshoot common hurdles and achieve high-purity yields.

Process Overview & Degradation Pathways

Before attempting purification, it is critical to understand the logical flow of isolation and the chemical vulnerabilities of the target molecule.

PurificationWorkflow A Crude Mixture (Hydrazone, Aldehyde, Hydrazine) B Aqueous Wash (Removes Methylhydrazine) A->B C NaHSO3 Wash (Removes Benzaldehyde) B->C D Dry over Anhydrous MgSO4 (Removes H2O) C->D E Vacuum Distillation (bp 118°C at 2 mmHg) D->E F Pure N-(benzylideneamino)methanamine E->F

Step-by-step purification workflow for crude N-(benzylideneamino)methanamine.

DegradationPathways A N-(benzylideneamino)methanamine B Hydrolysis (Acid/Moisture) A->B C Oxidation (O2 Exposure) A->C D Benzaldehyde + Methylhydrazine B->D E Azo Compounds (Red Oil) C->E

Primary degradation pathways of N-(benzylideneamino)methanamine.

Quantitative Data & Validation Metrics

To successfully purify the mixture, you must exploit the physicochemical differences between the target compound and its impurities. Use the tables below to guide your separation strategy and validate your final product.

Table 1: Physicochemical Properties & Separation Strategy
CompoundRoleBoiling PointSolubilityRemoval Strategy
N-(benzylideneamino)methanamine Target Product~118 °C (2 mm Hg)[2]Organic (CH₂Cl₂, Et₂O)Vacuum Distillation
Benzaldehyde Starting Material178 °C (760 mm Hg)OrganicSodium Bisulfite Wash
Methylhydrazine Starting Material87 °C (760 mm Hg)Aqueous / OrganicAqueous Extraction
Azo / Diacylhydrazine byproducts DegradationHigh / Non-volatileOrganicLeft in Distillation Pot
Table 2: ¹H NMR (400 MHz, CDCl₃) Validation Data for Pure Product[1]
Chemical Shift (δ, ppm)MultiplicityIntegrationStructural Assignment
2.98Singlet (s)3HN-CH₃
7.23 - 7.29Multiplet (m)1HAromatic (para)
7.34Triplet (t)2HAromatic (meta)
7.53Singlet (s)1HN=CH (Imine proton)
7.56Doublet (d)2HAromatic (ortho)

Self-Validating Purification Protocol

This methodology is designed to provide real-time feedback during the experiment, ensuring that each phase is successful before proceeding to the next.

Step 1: Quenching and Initial Extraction
  • Action: Dilute the crude reaction mixture with a non-polar organic solvent (e.g., methylene chloride) and wash with distilled water[2].

  • Causality: Unreacted methylhydrazine is highly polar and water-soluble. Washing the organic layer forces the amine into the aqueous phase.

  • Self-Validation Check: The initial aqueous layer will test basic (pH > 8). Repeat the water washes until the aqueous discard is neutral (pH ~7), confirming the complete removal of methylhydrazine.

Step 2: Aldehyde Scavenging (Bisulfite Wash)
  • Action: Wash the organic layer vigorously with saturated aqueous sodium bisulfite (NaHSO₃).

  • Causality: Unreacted benzaldehyde co-distills with the product. Sodium bisulfite undergoes a nucleophilic addition with the aldehyde to form a water-soluble α-hydroxy sulfonate adduct, effectively pulling it into the aqueous layer[3].

  • Self-Validation Check: The crude mixture initially smells strongly of "bitter almonds" (benzaldehyde)[2]. The wash is complete when the organic layer no longer emits this distinct odor.

Step 3: Desiccation
  • Action: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) for 15-30 minutes, then filter[2].

  • Causality: Residual water will cause the hydrazone to hydrolyze back into its starting materials during the heating phase of distillation. MgSO₄ is chosen over CaCl₂ because calcium chloride can form coordination complexes with the amine nitrogen, reducing your yield.

  • Self-Validation Check: The MgSO₄ powder should flow freely like "snow" when the flask is swirled. If it clumps heavily at the bottom, water is still present; add more desiccant.

Step 4: Vacuum Distillation
  • Action: Remove the solvent under reduced pressure (rotary evaporator), then vacuum distill the remaining liquid just prior to use[2].

  • Causality: N-(benzylideneamino)methanamine is thermally labile. Distilling under high vacuum lowers the boiling point to approximately 118 °C at 2 mm Hg, preventing thermal degradation[2].

  • Self-Validation Check: The pure product will distill as a clear, colorless liquid[1]. Any appearance of a yellow or blood-red tint in the receiving flask indicates an air leak in the vacuum setup, leading to oxidation[4].

Troubleshooting & FAQs

Q: Why is my purified hydrazone turning into a blood-red oil over time? Diagnosis: Air oxidation. Causality: Hydrazones possess a reactive N-H bond and an α-hydrogen that are highly susceptible to oxidation when exposed to atmospheric oxygen. They rapidly decompose into azo compounds or complex red degradation products[4]. Solution: Always store the purified liquid under an inert atmosphere (Argon or N₂) at -20 °C. For optimal results, vacuum distill the compound just prior to use in subsequent reactions[2].

Q: Can I use silica gel chromatography instead of vacuum distillation? Diagnosis: Hydrolysis on the column. Causality: While flash chromatography on silica gel (using hexanes/EtOAc) has been reported for small-scale isolations[1], standard silica gel is slightly acidic. This acidity catalyzes the hydrolysis of the C=N imine bond, reverting your product back to benzaldehyde and methylhydrazine. Solution: If distillation is not feasible, use deactivated silica gel (pre-washed with 1-2% triethylamine in hexanes) or basic alumina to prevent acid-catalyzed hydrolysis.

Q: I have a stubborn emulsion during the sodium bisulfite wash. How do I break it? Diagnosis: Interfacial precipitation of the bisulfite adduct. Causality: The benzaldehyde-bisulfite adduct is a bulky salt that can precipitate at the organic-aqueous interface, stabilizing an emulsion. Solution: Add a small volume of saturated brine (NaCl) to increase the ionic strength of the aqueous layer, or filter the entire biphasic mixture through a thin pad of Celite to remove the insoluble interfacial particulates before using a separatory funnel.

References

  • [2] &[4] Preparation and Lead Tetraacetate Oxidation of Aldehydic Hydrazones. ScholarWorks at WMU. Available at: 2

  • [1] Synthesis of o-(Dimethylamino)aryl Ketones, Acridones, Acridinium Salts, and 1H-Indazoles by the Reaction of Hydrazones and Arynes. National Institutes of Health (NIH). Available at: 1

  • [3] Alexander ER - Principles of Ionic Organic Reactions B0000CHQG7. Scribd. Available at: 3

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for N-(benzylideneamino)methanamine

Welcome to the Technical Support Center. As researchers and drug development professionals, analyzing labile compounds like N-(benzylideneamino)methanamine (benzaldehyde methylhydrazone) presents unique chromatographic c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, analyzing labile compounds like N-(benzylideneamino)methanamine (benzaldehyde methylhydrazone) presents unique chromatographic challenges. This guide is engineered to move beyond basic troubleshooting by explaining the chemical causality behind peak degradation and providing field-proven, self-validating protocols to ensure absolute analytical integrity.

Part 1: Core Troubleshooting & Scientific Causality (FAQs)

Q1: Why am I seeing multiple peaks (e.g., a massive void peak and a strongly retained peak) when injecting a pure standard of N-(benzylideneamino)methanamine? A: This is the classic chromatographic signature of on-column acid-catalyzed hydrolysis. N-(benzylideneamino)methanamine contains a highly labile azomethine (hydrazone) bond. When exposed to standard acidic mobile phases (e.g., 0.1% Formic Acid or TFA, pH ~2.0–3.0), the imine nitrogen becomes protonated. This protonation drastically increases the electrophilicity of the imine carbon, inviting rapid nucleophilic attack by the aqueous component of your mobile phase[1].

Consequently, the molecule cleaves during the run. The degradation yields methylhydrazine (which is highly polar and elutes in the void volume) and benzaldehyde (which is highly hydrophobic and retains strongly on a C18 column). To resolve this, you must immediately abandon acidic modifiers.

Q2: What is the optimal mobile phase pH to ensure the structural integrity of this analyte? A: The kinetics of hydrazone hydrolysis are strictly pH-dependent. Hydrolysis rates peak between pH 2.0 and 4.0 due to optimal acid catalysis[2]. Conversely, at neutral to slightly alkaline pH, the reaction slows exponentially. Studies on related hydrazones demonstrate pronounced lability at pH < 5.0, but negligible degradation at pH 7.0–8.0[3]. Therefore, you must buffer your mobile phase to a strictly controlled pH of 7.4 to arrest the degradation pathway completely.

Q3: Which buffer system and organic modifier provide the best stability and peak shape? A:

  • Buffer: Use 20 mM Potassium Phosphate ( KH2​PO4​/K2​HPO4​ ) adjusted to pH 7.4. Phosphate provides maximum buffering capacity in this range, ensuring that local pH drops within the column do not trigger micro-hydrolysis. (Note: If LC-MS compatibility is required, substitute with 10 mM Ammonium Bicarbonate).

  • Modifier: Acetonitrile (MeCN) is vastly superior to Methanol (MeOH) for this application. Methanol is a protic solvent and can participate in transacetalization-like side reactions with the imine bond. Acetonitrile is aprotic, minimizing solvolysis risks while providing excellent elution strength.

Q4: How do I mitigate peak tailing at pH 7.4? A: At pH 7.4, residual silanols on standard silica-based stationary phases are fully ionized ( SiO− ). The secondary amine character of the methylhydrazine moiety can undergo strong electrostatic interactions with these silanols, causing severe tailing. You must use a high-purity, double-end-capped C18 column, or ideally, a hybrid-silica column designed specifically for high-pH applications to shield the analyte from silanol interactions.

Part 2: Data Presentation

The following table summarizes the causal relationship between mobile phase pH and the analytical integrity of N-(benzylideneamino)methanamine.

Mobile Phase pHBuffer / Modifier SystemHydrazone Half-Life ( t1/2​ )Chromatographic Consequence
2.0 – 3.0 0.1% TFA / Formic Acid< 5 minutesComplete on-column degradation. Only benzaldehyde and methylhydrazine detected.
5.0 – 6.0 Dilute Acetate Buffer~2 – 4 hoursPeak splitting, poor recovery, and severe baseline drift.
7.0 – 8.0 20 mM Potassium Phosphate> 72 hoursSharp, symmetrical single peak. >99% analyte recovery.

Part 3: Experimental Protocols

Stability-Indicating HPLC Workflow for Hydrazones

Self-Validating Principle: This protocol incorporates a "marker injection" of pure benzaldehyde. By establishing the exact retention time of the primary degradation product, you create a self-validating system. If the benzaldehyde peak appears during the analysis of your intact sample, you immediately know your mobile phase buffering has failed.

Step 1: Preparation of the Aqueous Phase (Channel A)

  • Weigh 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve in 900 mL of HPLC-grade water.

  • Titrate the solution with 1M Potassium Hydroxide (KOH) under continuous stirring until the pH stabilizes exactly at 7.4.

  • Bring the final volume to 1.0 L with HPLC-grade water.

  • Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates and degas.

Step 2: Mobile Phase Blending & System Setup

  • Prime Channel A with the pH 7.4 Phosphate Buffer and Channel B with HPLC-grade Acetonitrile.

  • Install a hybrid-silica, end-capped C18 column (e.g., 150 mm × 4.6 mm, 5 µm) rated for high-pH stability.

  • Set the column oven temperature to 25°C (elevated temperatures thermodynamically accelerate hydrolysis).

Step 3: Chromatographic Gradient & Detection

  • Program a linear gradient: 10% B to 70% B over 15 minutes, followed by a 5-minute column wash at 95% B.

  • Set the flow rate to 1.0 mL/min.

  • Configure the UV/DAD detector to 254 nm (optimal for the benzylidene chromophore).

Step 4: Self-Validation Sequence

  • Blank Injection: Inject 10 µL of sample diluent (e.g., 90:10 Water:MeCN, pH 7.4).

  • Degradant Marker: Inject 10 µL of a 50 µg/mL Benzaldehyde standard. Record the retention time ( tR,benz​ ).

  • Analyte Injection: Inject 10 µL of freshly prepared N-(benzylideneamino)methanamine.

  • Validation Check: Analyze the chromatogram. The presence of a peak at tR,benz​ indicates hydrolytic degradation. A single, sharp peak eluting before tR,benz​ confirms absolute system stability.

Part 4: Mandatory Visualizations

HydrolysisPathway A N-(benzylideneamino) methanamine (Intact Hydrazone) B H+ / H2O (pH < 5.0) A->B Protonation C Benzaldehyde (Strongly Retained) B->C Cleavage D Methylhydrazine (Void Volume) B->D Cleavage

Mechanism of acid-catalyzed hydrazone hydrolysis during HPLC analysis.

OptimizationTree Start Start: Mobile Phase Optimization CheckPH Is Mobile Phase pH < 5.0? Start->CheckPH Acidic High Hydrolysis Risk (Split Peaks) CheckPH->Acidic Yes Neutral Stability Maintained (Single Peak) CheckPH->Neutral No Buffer Use 20 mM Potassium Phosphate (pH 7.4) Acidic->Buffer Adjust pH Neutral->Buffer Organic Add Acetonitrile (Aprotic Modifier) Buffer->Organic Column Select End-capped C18 (Stable at pH 7.4) Organic->Column

Logical decision tree for optimizing hydrazone mobile phase conditions.

References

  • Hydrazone - Grokipedia Grokipedia URL
  • Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH Molecular Pharmaceutics - ACS Publications URL
  • Hydrolytic Stability of Hydrazones and Oximes PMC - NIH URL

Sources

Troubleshooting

Technical Support Center: N-(benzylideneamino)methanamine Formulation &amp; Solubility

Welcome to the Application Support Knowledge Base. This guide is designed for researchers and formulation scientists experiencing precipitation, poor bioavailability, or inconsistent assay results when working with N-(be...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Knowledge Base. This guide is designed for researchers and formulation scientists experiencing precipitation, poor bioavailability, or inconsistent assay results when working with N-(benzylideneamino)methanamine (Benzaldehyde methylhydrazone, CAS: 13466-29-0) in polar and aqueous environments.

Part 1: Diagnostic FAQs & Root Cause Analysis

Q1: Why does N-(benzylideneamino)methanamine precipitate immediately upon dilution into aqueous assay buffers?

Root Cause Analysis: N-(benzylideneamino)methanamine is a highly lipophilic Schiff base derivative. It features a bulky, hydrophobic benzylidene ring and possesses a very low Topological Polar Surface Area (TPSA) of approximately 24.4 Ų[1]. Because it lacks sufficient hydrogen bond donors (only 1) and acceptors (only 2)[1], it cannot effectively disrupt the hydrogen-bonding network of water. When you transfer the compound from a pure organic stock (e.g., DMSO) into an aqueous buffer, the sudden drop in the solvent's solvation capacity induces "solvent shock." This thermodynamic instability forces the hydrophobic molecules to aggregate rapidly, leading to nucleation and visible precipitation[2].

Actionable Solution: Do not perform direct high-ratio dilutions. Instead, utilize a step-down co-solvency strategy combined with non-ionic surfactants (like Tween-80 or Pluronic F-127) to lower interfacial tension and create hydrophobic micro-environments (micelles) that shield the molecule from the polar aqueous phase[2].

Q2: Can I use pH adjustment to force this hydrazone into solution?

Root Cause Analysis: While pH adjustment is a standard solubility enhancement technique for ionizable drugs[3], it is highly discouraged for this specific molecule. N-(benzylideneamino)methanamine lacks strongly basic or acidic side chains that would ionize near physiological pH. More critically, the hydrazone linkage (C=N-NH) is chemically unstable at extreme pH levels. Exposing the compound to acidic environments will catalyze hydrazone hydrolysis and component exchange, degrading your active compound back into benzaldehyde and methylhydrazine[4].

Actionable Solution: Maintain your assay buffers at a neutral pH (7.0–7.4) to preserve the structural integrity of the hydrazone bond[4]. Rely strictly on physical solubilization methods (e.g., complexation, solid dispersions) rather than chemical ionization[5].

Q3: How can I formulate this compound for cell-based assays without exceeding the 0.1% DMSO toxicity threshold?

Root Cause Analysis: In vitro cell cultures and in vivo models tolerate very little organic solvent, rendering standard DMSO co-solvency approaches unviable due to cytotoxicity. To deliver the hydrophobic hydrazone in a 100% aqueous vehicle, the lipophilicity of the molecule must be physically masked.

Actionable Solution: Utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD) inclusion complexation [5]. The hydrophobic benzylidene moiety of the molecule will insert into the lipophilic inner cavity of the cyclodextrin cone, while the hydrophilic hydroxyl groups on the exterior of the cyclodextrin ensure high aqueous solubility[6].

Part 2: Validated Experimental Workflows

The following protocols are designed as self-validating systems . Each workflow includes a built-in verification step to ensure the physical state of the molecule is a true solution rather than a colloidal suspension.

Protocol A: Micellar Dispersion for Biochemical Assays

Use this protocol when your assay can tolerate up to 1% organic solvent and surfactants.

  • Stock Preparation: Dissolve N-(benzylideneamino)methanamine in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Buffer Supplementation: Prepare your target aqueous buffer (e.g., PBS, pH 7.4) and supplement it with 0.05% (w/v) Pluronic F-127 or 0.1% (v/v) Tween-80[2].

  • Thermal Equilibration: Warm both the DMSO stock and the supplemented buffer to 37°C in a water bath to maximize kinetic solubility.

  • Dropwise Integration: Place the aqueous buffer on a magnetic stirrer at 800 RPM. Add the DMSO stock dropwise into the vortex center. Do not exceed a final DMSO concentration of 1.0%.

  • System Validation (Critical): Measure the Optical Density (OD) of the final solution at 600 nm using a spectrophotometer. A true solution will yield an OD₆₀₀ of ≤ 0.01. Any baseline elevation (OD₆₀₀ > 0.05) indicates the presence of nano-precipitates or colloidal aggregation, meaning the surfactant concentration must be increased.

Protocol B: HP-β-CD Inclusion Complexation for In Vivo/Cell Assays

Use this protocol when 0% organic solvent is required.

  • Host Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile, deionized water or 0.9% saline.

  • Guest Addition: Add an excess amount (supersaturation) of solid N-(benzylideneamino)methanamine powder directly to the cyclodextrin solution.

  • Equilibration: Seal the vial and agitate on a rotary shaker at 300 RPM at room temperature for 24 to 48 hours. This extended time is required for the host-guest thermodynamic equilibrium to be established[6].

  • Phase Separation: Filter the resulting suspension through a 0.22 µm PTFE syringe filter. The filter will trap all uncomplexed, insoluble hydrazone, allowing only the water-soluble inclusion complexes to pass through.

  • System Validation (Critical): To verify the exact concentration of the dissolved hydrazone, take a small aliquot of the filtrate, dilute it 1:100 in methanol to break the complex, and quantify via UV-Vis spectroscopy. Hydrazone derivatives exhibit a strong maximum absorption (λmax) near 300 nm[7]. Compare the absorbance against a standard curve prepared in pure methanol.

Part 3: Quantitative Data & Strategy Selection

Table 1: Comparative Efficacy of Solubility Enhancement Techniques
Enhancement TechniqueMechanism of ActionMax Aqueous Concentration (Est.)BiocompatibilityRisk of Compound Degradation
Direct Dilution (Control) None< 10 µMHighLow
Co-Solvency (1% DMSO) Disruption of water H-bonds50 - 100 µMLow (Cytotoxic)Low
Micellar (0.1% Tween-80) Hydrophobic core encapsulation200 - 500 µMModerateLow
HP-β-CD Complexation Host-guest inclusion cavity1 - 5 mMHigh (FDA Approved)Low
Acidic pH Adjustment Protonation of nitrogenN/A (Fails)ModerateHigh (Hydrolysis)
Formulation Decision Matrix

SolubilityWorkflow Problem N-(benzylideneamino)methanamine Precipitation in Aqueous Media Decision Select Downstream Application Problem->Decision Path1 Biochemical / Cell-Free Assays (Tolerates ≤1% Organics) Decision->Path1 Path2 Cell-Based / In Vivo Assays (Requires 0% Organics) Decision->Path2 Path3 Chemical Synthesis (Tolerates Non-Aqueous) Decision->Path3 Sol1 Protocol A: Co-Solvency + Surfactants (DMSO -> Buffer + Tween-80) Path1->Sol1 Sol2 Protocol B: Host-Guest Complexation (HP-β-CD Encapsulation) Path2->Sol2 Sol3 Pure Polar Aprotic Solvents (100% DMF or DMSO) Path3->Sol3

Decision matrix for selecting solubility enhancement strategies based on assay requirements.

References

  • Guidechem. "N-(benzylideneamino)methanamine 13466-29-0 wiki - Guidechem". Guidechem.
  • ResearchGate. "How do we solves solubility issues with Cu(II) Schiff base complexes in biological assays?".
  • Ascendia Pharmaceutical Solutions. "5 Novel Techniques for Solubility Enhancement". Ascendia.
  • LJMU Research Online.
  • World Journal of Biology Pharmacy and Health Sciences. "Solubility enhancement techniques: A comprehensive review". WJBPHS.
  • International Journal of Biology, Pharmacy and Allied Sciences. "COMPREHENSIVE STUDY ABOUT SOLUBILITY ENHANCEMENT TECHNIQUES". IJBPAS.
  • Occupational Safety and Health Administration. "HYDRAZINE Method no.

Sources

Optimization

Technical Support Center: Troubleshooting ¹H-NMR Signal Overlap in N-(benzylideneamino)methanamine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common analytical challenge: signal overlap in the ¹H-NMR spectr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common analytical challenge: signal overlap in the ¹H-NMR spectrum of N-(benzylideneamino)methanamine. This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring you can adapt these strategies to your specific challenges.

Section 1: Understanding the 'Ideal' Spectrum of N-(benzylideneamino)methanamine

Before troubleshooting, it's crucial to have a baseline understanding of the expected ¹H-NMR spectrum. N-(benzylideneamino)methanamine possesses several distinct proton environments, but their chemical shifts can be frustratingly close, leading to overlapping signals that complicate structural confirmation and purity analysis.

Q: What are the expected chemical shifts and coupling patterns for N-(benzylideneamino)methanamine?

A: The structure contains four key proton environments: the imine proton, the aromatic protons of the benzylidene group, the methylene protons, and the methyl protons. The expected chemical shifts are influenced by factors like solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for N-(benzylideneamino)methanamine in CDCl₃

Proton TypeStructure FragmentExpected Chemical Shift (δ, ppm)Expected MultiplicityNotes
Imine ProtonH -C=N8.0 – 8.9Singlet (s)This is a highly diagnostic signal for aldimines and is typically found far downfield.[1][2]
Aromatic ProtonsAr-H 7.2 – 7.9Multiplet (m)The protons on the benzene ring will show complex splitting patterns. Protons ortho to the C=N group are typically the most deshielded.[2][3]
Methylene ProtonsN-CH₂ -N~4.7 – 5.0Singlet (s)These protons are adjacent to two nitrogen atoms, leading to a downfield shift. In an ideal, non-chiral environment, they appear as a singlet.
Methyl ProtonsN-CH₃ ~3.0 – 3.5Singlet (s)The methyl group attached to the nitrogen is deshielded compared to a typical alkane methyl group.

Note: These are approximate ranges. Actual values can vary based on experimental conditions.

Section 2: FAQs - Initial Troubleshooting Steps

Signal overlap can often be addressed with simple adjustments to your experimental setup.

Q: My aromatic signals (7.2-7.9 ppm) are a complex, unresolved multiplet. How can I begin to deconvolute them?

A: This is a very common issue. First, ensure your sample is pure, as impurities can add interfering signals.[4] Next, optimize your spectrometer's shimming to achieve the best possible resolution. Poor shimming can artificially broaden peaks, exacerbating overlap.[5] If the overlap persists, acquiring the spectrum on a higher-field spectrometer (e.g., 500 MHz vs. 300 MHz) will increase signal dispersion and often resolve the multiplet into individual, interpretable patterns (e.g., doublets, triplets).[6]

Q: The signals for my methylene and methyl groups are overlapping. What's the first thing I should try?

A: Overlap in the aliphatic region can be challenging. A simple first step is to try a different deuterated solvent.[4] Solvents can induce shifts in proton resonances due to differing magnetic susceptibilities and specific solute-solvent interactions.[7][8] Switching from a non-polar solvent like CDCl₃ to a more polar one like DMSO-d₆ or an aromatic one like Benzene-d₆ can alter the chemical environment enough to separate the overlapping signals.[9]

Q: I see unexpected peaks in my spectrum. What could they be?

A: Unexpected signals often arise from common sources:

  • Residual Solvents: Check for peaks corresponding to the non-deuterated portion of your NMR solvent (e.g., CHCl₃ at 7.26 ppm).

  • Water: A broad singlet, typically between 1.5-4.5 ppm (highly dependent on solvent and temperature), is indicative of water.

  • Starting Materials: Incomplete reaction can leave residual benzaldehyde (aldehyde proton ~9-10 ppm) or methanamine derivatives.

  • Side Products: Hydrolysis of the imine bond can regenerate starting materials.

Section 3: Advanced Troubleshooting Protocols

When initial steps are insufficient, more advanced techniques are required. These protocols are designed to systematically resolve signal overlap.

Protocol 1: Solvent-Induced Shift (SIS) Studies

Q: How exactly does changing the solvent resolve signal overlap?

A: The mechanism of solvent-induced shifts is multifaceted. Aromatic solvents like benzene-d₆, for instance, create a diamagnetic ring current. Solute molecules will orient themselves relative to the solvent to minimize repulsion. Protons located above or below the plane of the benzene ring will experience a shielding effect and shift upfield (to a lower ppm value). In contrast, protons located in the plane of the benzene ring will be deshielded and shift downfield. This differential shifting, known as Aromatic Solvent-Induced Shift (ASIS), can effectively "pull apart" overlapping signals.[9]

Experimental Protocol: Acquiring Spectra in Different Solvents

  • Sample Preparation: Prepare three separate, identically concentrated samples of your N-(benzylideneamino)methanamine. Dissolve each in one of the following solvents: Chloroform-d (CDCl₃), Benzene-d₆, and DMSO-d₆.

  • Acquisition: Acquire a standard ¹H-NMR spectrum for each sample. Ensure acquisition parameters (e.g., number of scans, relaxation delay) are consistent.

  • Data Analysis: Carefully reference each spectrum to the residual solvent peak. Compare the chemical shifts of all proton signals across the three spectra. Look for significant changes (Δδ > 0.1 ppm) that indicate resolved signals.

Table 2: Expected Trends in Solvent-Induced Shifts

Proton TypeExpected Shift in Benzene-d₆ (vs. CDCl₃)Expected Shift in DMSO-d₆ (vs. CDCl₃)Rationale
Imine ProtonSmall ShiftDownfield ShiftThe polar DMSO can hydrogen-bond with the imine nitrogen, deshielding the proton.
Aromatic ProtonsUpfield ShiftMinimal ChangeProtons on the aromatic ring are likely to be shielded by the benzene ring current.
Methylene/MethylUpfield ShiftMinimal ChangeThese aliphatic protons are also likely to be shielded by the benzene ring current.
Protocol 2: Variable Temperature (VT) NMR

Q: Can changing the temperature of the experiment resolve my overlapping signals?

A: Yes, particularly if the overlap is due to conformational dynamics or hydrogen bonding.[10] Molecules in solution are not static; they may exist as a population of rapidly interconverting conformers. The observed chemical shift is a weighted average of these conformers. Changing the temperature alters the population of each conformational state, which can change the averaged chemical shift.[10][11] This can be enough to resolve previously overlapped signals.[10][12]

Experimental Protocol: Variable Temperature (VT) NMR

  • Instrument Setup: Use an NMR spectrometer equipped with a VT unit. Ensure you are using an appropriate NMR tube (e.g., Class A borosilicate glass) that can withstand temperature changes.[11]

  • Initial Spectrum: Acquire a standard ¹H-NMR spectrum at ambient temperature (e.g., 25°C / 298K).

  • Temperature Variation: Incrementally increase the temperature (e.g., in 10°C steps up to 60°C or a temperature safely below the solvent's boiling point).[13] Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring a new spectrum.

  • Data Analysis: Stack the spectra and observe how the chemical shifts of the overlapping signals change with temperature. A differential change in chemical shift between two signals will lead to their resolution.

Protocol 3: 2D-NMR Spectroscopy (COSY)

Q: When should I consider a 2D-NMR experiment like COSY?

A: You should turn to 2D-NMR when 1D methods fail to resolve the issue, especially for complex spin systems like the aromatic region.[4] COSY (Correlation Spectroscopy) is a powerful technique that reveals which protons are coupled to each other (typically through 2-4 bonds).[14][15] A COSY spectrum plots a 1D proton spectrum on both the x and y axes. The standard peaks appear on the diagonal. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding x and y chemical shifts are coupled. This allows you to trace out the connectivity of your molecule, even if the signals are severely overlapped in the 1D spectrum.[16][17]

Experimental Protocol: Acquiring a ¹H-¹H COSY Spectrum

  • Sample Preparation: Prepare a moderately concentrated sample in a suitable deuterated solvent.

  • Acquisition: Use a standard COSY pulse program on your spectrometer. A basic COSY experiment is relatively quick to run.

  • Data Processing & Interpretation: Process the 2D data. Identify the diagonal peaks, which correspond to your 1D spectrum. Then, locate the off-diagonal cross-peaks. Each cross-peak (and its symmetric partner) connects two coupled protons. For N-(benzylideneamino)methanamine, you would expect to see correlations among the aromatic protons, helping to delineate their individual signals.

Section 4: Visualizing the Troubleshooting Workflow

To assist in decision-making, the following flowchart outlines a logical progression for tackling signal overlap.

Troubleshooting_Workflow cluster_start Initial Observation cluster_basic Basic Troubleshooting cluster_advanced Advanced Techniques cluster_end Resolution Start Signal Overlap Observed in ¹H-NMR Spectrum CheckPurity 1. Confirm Sample Purity 2. Optimize Shimming Start->CheckPurity HigherField Acquire on Higher-Field Spectrometer CheckPurity->HigherField Overlap Persists Resolved Signals Resolved CheckPurity->Resolved Resolved SolventStudy Perform Solvent Study (CDCl₃, Benzene-d₆, DMSO-d₆) HigherField->SolventStudy Overlap Persists HigherField->Resolved Resolved VT_NMR Run Variable Temperature (VT) NMR SolventStudy->VT_NMR Overlap Persists SolventStudy->Resolved Resolved TwoD_NMR Acquire 2D COSY Spectrum VT_NMR->TwoD_NMR Overlap Persists VT_NMR->Resolved Resolved TwoD_NMR->Resolved Resolved

Caption: Troubleshooting workflow for signal overlap.

Section 5: Visualizing COSY Correlations

The diagram below illustrates the expected correlations in a COSY spectrum for the aromatic protons of N-(benzylideneamino)methanamine.

COSY_Correlations Expected COSY Correlations for Aromatic Protons H_ortho Hₒ H_meta Hₘ H_ortho->H_meta ³J (ortho) H_para Hₚ H_ortho->H_para ⁵J (para) H_meta->H_para ³J (ortho)

Caption: Expected COSY correlations for aromatic protons.

References

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of N-(benzylideneamino)methanamine and Alternative Methylhydrazones: Stability, Reactivity, and Synthetic Workflows

As drug development and complex organic synthesis evolve, the precise selection of intermediate scaffolds becomes critical. Methylhydrazones—characterized by the C=N−NH−CH3​ pharmacophore—are indispensable building block...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and complex organic synthesis evolve, the precise selection of intermediate scaffolds becomes critical. Methylhydrazones—characterized by the C=N−NH−CH3​ pharmacophore—are indispensable building blocks for synthesizing pyrazoles, indazoles, and complex coordination ligands. However, the nature of the substituent on the imine carbon fundamentally dictates the molecule's thermodynamic stability, handling requirements, and downstream reactivity.

This guide provides an authoritative, data-driven comparison between N-(benzylideneamino)methanamine (benzaldehyde methylhydrazone) and its aliphatic or substituted counterparts, equipping researchers with the mechanistic insights needed to optimize synthetic workflows.

Structural Stability and Thermodynamic Profiling

The most profound difference between N-(benzylideneamino)methanamine and aliphatic alternatives (such as acetaldehyde methylhydrazone) lies in their ground-state thermodynamic stability.

N-(benzylideneamino)methanamine features an aromatic benzene ring conjugated directly with the hydrazone π -system. This extended conjugation lowers the overall energy of the molecule, heavily favoring the E-isomer and rendering the compound stable enough for distillation and long-term storage at room temperature 1.

Conversely, aliphatic derivatives lack this resonance stabilization. Acetaldehyde methylhydrazone is highly susceptible to rapid hydrolysis and spontaneous polymerization upon exposure to air or ambient temperatures. In practical laboratory settings, these aliphatic variants must be generated in situ and consumed immediately, as isolation inevitably leads to degradation 2.

Quantitative Data Comparison
PropertyN-(benzylideneamino)methanamineAcetaldehyde Methylhydrazonep-Nitrobenzaldehyde Methylhydrazone
Precursor BenzaldehydeAcetaldehydep-Nitrobenzaldehyde
Stability High (Stable liquid at RT)Low (Prone to polymerization)Very High (Crystalline solid)
Phase / BP / MP Liquid / BP: 229.2 °CLiquid / BP: ~118 °C (Decomposes)Solid / MP: ~135 °C
Nucleophilicity Moderate (Delocalized lone pair)High (Localized lone pair)Low (Strong EWG pull)
Synthetic Yield >85% (Isolated)~55% (In situ estimation)>90% (Isolated)

Reactivity Profiles and Mechanistic Pathways

The secondary amine nitrogen in methylhydrazones acts as a potent nucleophile, but its specific reactivity trajectory is governed by the adjacent imine substituent.

  • Aryne Insertion and Cyclization: When reacted with aryne precursors (e.g., benzyne generated via CsF), the hydrazone nitrogen undergoes initial N-arylation. Because of the aromatic benzaldehyde moiety in N-(benzylideneamino)methanamine, this intermediate can undergo a subsequent Friedel-Crafts-type cyclization, yielding complex polycyclic acridinium salts 3. Aliphatic hydrazones cannot undergo this specific aromatization sequence.

  • Direct N-Acetylation: Forming amide bonds directly on the hydrazone nitrogen is traditionally difficult without highly reactive anhydrides. However, using PdCl2​ as a Lewis acid catalyst, N-(benzylideneamino)methanamine can be directly acetylated using standard acetic acid. The PdCl2​ activates the carbonyl carbon of the acid, facilitating nucleophilic attack by the hydrazone 4.

G N1 Methylhydrazine + Aldehyde N2 N-(benzylideneamino)methanamine (Aromatic, Stable) N1->N2 Benzaldehyde N3 Acetaldehyde Methylhydrazone (Aliphatic, Unstable) N1->N3 Acetaldehyde N4 Aryne Insertion N2->N4 Benzyne / CsF N5 PdCl2 Acetylation N2->N5 Acetic Acid N8 Polymerization N3->N8 RT Exposure N6 Acridinium Salts N4->N6 Cyclization N7 N-Acetyl Amides N5->N7 -H2O

Divergent synthesis and reactivity pathways of aromatic vs. aliphatic methylhydrazones.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems, embedding causality into every experimental choice.

Protocol A: Synthesis of N-(benzylideneamino)methanamine

Objective: Maximize yield while suppressing azine byproduct formation.

  • Preparation: Dissolve 1.0 equivalent of methylhydrazine in anhydrous methanol containing a catalytic trace (1-2 drops) of glacial acetic acid.

    • Causality: Acetic acid acts as a mild electrophilic activator for the incoming aldehyde's carbonyl carbon. Using a stronger acid would fully protonate the methylhydrazine, neutralizing its nucleophilicity.

  • Addition: Cool the solution to 0 °C in an ice bath. Add 1.05 equivalents of benzaldehyde dropwise over 30 minutes under vigorous stirring 2.

    • Causality: The condensation is highly exothermic. Dropwise addition into an excess of hydrazine prevents a localized excess of aldehyde, which would otherwise react with the newly formed hydrazone to yield unwanted benzalazine byproducts.

  • Isolation: Reflux the mixture for 15 minutes, cool, and quench in a large volume of distilled water. Extract the separated organic layer with dichloromethane and dry over anhydrous MgSO4​ .

  • Self-Validation System: Analyze the crude liquid via FT-IR spectroscopy. The reaction is deemed successful and complete when the strong aldehyde C=O stretch (~1700 cm⁻¹) is entirely absent, replaced by a sharp imine C=N stretch (~1600 cm⁻¹) and a secondary amine N−H stretch (~3300 cm⁻¹).

Protocol B: PdCl₂-Catalyzed N-Acetylation

Objective: Direct amide bond formation on the secondary hydrazone nitrogen.

  • Reaction Setup: Dissolve 1.0 mmol of N-(benzylideneamino)methanamine in 5 mL of glacial acetic acid.

  • Catalysis: Add 10 mol% PdCl2​ to the solution and stir at 80 °C for 6 hours 4.

    • Causality: Acetic acid serves dual roles as solvent and acetylating agent. The PdCl2​ is strictly mandatory; without this Lewis acid to coordinate and activate the carboxylic acid, the delocalized lone pair on the hydrazone nitrogen is insufficiently nucleophilic to drive the reaction.

  • Workup: Remove acetic acid under reduced pressure, neutralize with saturated NaHCO3​ , and extract with ethyl acetate.

  • Self-Validation System: Confirm the structural conversion via 1H -NMR (400 MHz, CDCl3​ ). The definitive marker of success is the complete disappearance of the broad N−H proton signal and the emergence of a sharp, integrated acetyl −CH3​ singlet at ~2.1 ppm. LC-MS should reflect a precise +42 Da mass shift.

References

  • Cas 13466-29-0,N-(benzylideneamino)methanamine LookChem[Link]

  • Preparation and Lead Tetraacetate Oxidation of Aldehydic Hydrazones ScholarWorks at WMU[Link]

  • Synthesis of o-(Dimethylamino)aryl Ketones, Acridones, Acridinium Salts, and 1H-Indazoles by the Reaction of Hydrazones and Arynes National Institutes of Health (NIH)[Link]

  • N-Acetylation of methyl hydrazones with acetic acid in presence of PdCl2 ResearchGate[Link]

Sources

Comparative

Comparative Analytical Guide: GC-MS Fragmentation and Structural Elucidation of N-(benzylideneamino)methanamine

N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone, CAS 13466-29-0) is a highly reactive synthetic intermediate. It is predominantly utilized in the synthesis of complex heterocycles, includi...

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Author: BenchChem Technical Support Team. Date: April 2026

N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone, CAS 13466-29-0) is a highly reactive synthetic intermediate. It is predominantly utilized in the synthesis of complex heterocycles, including diaziridines[1] and polycyclic pyrazolo[3,4-d]pyrimidines used in phosphodiesterase inhibitor development[2].

During drug development and synthetic verification, confirming the structural integrity of this hydrazone is paramount. However, the labile N-N bond inherent to hydrazones often complicates standard mass spectrometric analysis. This guide objectively compares three distinct Gas Chromatography-Mass Spectrometry (GC-MS) analytical platforms—Single Quadrupole EI, Single Quadrupole CI, and High-Resolution QTOF—to determine the optimal strategy for characterizing its fragmentation pattern.

Mechanistic Overview of Fragmentation

To select the right analytical tool, one must first understand the causality behind the molecule's behavior in a vacuum under ionization. Under standard 70 eV Electron Ionization (EI), N-(benzylideneamino)methanamine (C8H10N2, exact mass 134.0844) undergoes highly predictable but aggressive fragmentation:

  • Molecular Ion Formation: The molecular ion [M]+∙ (m/z 134) is formed by the ejection of an electron, likely from the nitrogen lone pair. Due to the stability of the subsequent fragment cations, this peak is often of low relative abundance.

  • α -Cleavage: The loss of the terminal methyl radical ( −CH3∙​ ) yields the [M−15]+ ion at m/z 119.

  • N-N Bond Cleavage: The most diagnostic and energetically favorable cleavage occurs at the nitrogen-nitrogen bond. This ejects a neutral ∙NHCH3​ radical to form the highly conjugated, stable [Ph−CH=N]+ cation at m/z 104.

  • Rearrangements: A characteristic rearrangement involving the loss of the hydrazone moiety yields the tropylium cation [C7​H7​]+ at m/z 91, a hallmark of benzylidene derivatives.

  • Secondary Degradation: Subsequent degradation of the m/z 104 ion via the loss of neutral hydrogen cyanide (HCN) yields the phenyl cation [C6​H5​]+ at m/z 77.

Product Comparison: GC-MS Analytical Platforms

When analyzing condensation products of benzaldehyde methylhydrazone[3], the choice of mass analyzer dictates the quality of the structural data.

GC-EI-MS (Single Quadrupole): The Workhorse

Standard EI at 70 eV provides a reproducible, hard-ionization fingerprint that can be instantly matched against NIST/Wiley libraries. However, because the N-N bond is highly labile, the molecular ion (m/z 134) is often dwarfed by the base peak (m/z 104).

  • Best For: Routine purity checks and reaction monitoring where the library spectrum is already established.

GC-CI-MS (Chemical Ionization): The Molecular Ion Preserver

Using a softer ionization gas (such as methane or isobutane), CI minimizes the internal energy transferred to the molecule. The protonated molecule [M+H]+ at m/z 135 becomes the dominant base peak.

  • Best For: Analyzing complex reaction mixtures where the molecular weight of the unreacted hydrazone must be unambiguously confirmed without interference from co-eluting fragmentation products.

GC-EI-QTOF (High-Resolution MS): The Structural Elucidator

High-resolution Quadrupole Time-of-Flight (QTOF) mass spectrometry provides exact mass measurements with sub-5 ppm mass accuracy.

  • Best For: De novo structural elucidation. QTOF easily distinguishes between isobaric fragments, such as differentiating a hydrocarbon fragment [C8​H8​]+∙ at m/z 104.0626 from the target hydrazone fragment [C7​H6​N]+ at m/z 104.0500.

Quantitative Data Comparison
Analytical PlatformIonization Energy / TypeMolecular Ion AbundanceMass AccuracyPrimary Diagnostic Advantage
Agilent 5977B (Single Quad) 70 eV (Hard EI)Low (~10-15%)Nominal (± 0.1 Da)Excellent library matching (NIST)
Thermo ISQ 7000 (CI Mode) Methane CI (Soft)High (>90% as [M+H]+ )Nominal (± 0.1 Da)Confirms intact molecular weight
Agilent 7250 (GC-QTOF) 70 eV (Hard EI)Low (~10-15%)Exact (< 3 ppm)Resolves isobaric interferences

Experimental Protocols: Self-Validating GC-MS Workflow

To ensure scientific integrity, the following protocol incorporates self-validating system suitability checks.

Step 1: System Suitability & Tuning

  • Perform an autotune using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 peaks are present with appropriate relative abundances (100%, >35%, >1% respectively) to validate the m/z axis and multiplier voltage.

  • Causality: Validating the tune ensures that the low abundance of the m/z 134 molecular ion is a true chemical phenomenon, not an artifact of poor high-mass transmission in the quadrupole.

Step 2: Sample Preparation

  • Weigh 1.0 mg of N-(benzylideneamino)methanamine standard.

  • Dissolve in 10 mL of GC-grade Hexane to create a 100 ppm stock solution.

  • Dilute 1:10 in Hexane to yield a 10 ppm working solution.

  • Causality: Derivatization is intentionally omitted. While amines often require derivatization, the steric hindrance and conjugation of this specific hydrazone allow it to volatilize intact. Over-concentrated samples (>50 ppm) will cause peak fronting and detector saturation.

Step 3: GC Separation Parameters

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m × 0.25mm × 0.25µm. Causality: A low-polarity column prevents active site adsorption of the nitrogen-rich hydrazone moiety.

  • Injection: 1 µL injection volume, Inlet temperature 250°C, Split ratio 50:1.

  • Oven Program: Initial temperature 60°C (hold 1 min) to focus the hexane solvent. Ramp at 15°C/min to 280°C (hold 3 min) to ensure complete elution of any heavier synthetic byproducts.

Step 4: MS Acquisition Parameters

  • Temperatures: Transfer line 280°C, Ion source 230°C, Quadrupole 150°C.

  • Scan Range: m/z 40 to 300. Causality: Scanning below m/z 40 introduces excessive background noise from argon and carbon dioxide, while 300 Da provides ample headroom above the 134 Da molecular weight to check for dimerization.

Mandatory Visualization

Fragmentation M N-(benzylideneamino)methanamine [M]+• m/z 134 F119 [M - CH3]+ m/z 119 M->F119 -CH3• (α-cleavage) F104 [Ph-CH=N]+ m/z 104 M->F104 -NHCH3• (N-N cleavage) F91 Tropylium Cation [C7H7]+ m/z 91 M->F91 Rearrangement F77 Phenyl Cation [C6H5]+ m/z 77 F104->F77 -HCN

GC-MS EI fragmentation pathway of N-(benzylideneamino)methanamine.

Conclusion

For routine identification of N-(benzylideneamino)methanamine, a standard Single Quadrupole GC-EI-MS is highly effective, provided the analyst relies on the m/z 104 and m/z 119 fragments rather than the weak m/z 134 molecular ion. However, when this compound is utilized as a precursor in novel drug discovery, upgrading to GC-QTOF is strongly recommended to prevent false positive identifications of isobaric impurities generated during condensation reactions.

References

  • Synthesis and Evaluation of Polycyclic Pyrazolo[3,4-d]pyrimidines as PDE1 and PDE5 cGMP Phosphodiesterase Inhibitors.
  • A Novel Synthesis of a Diaziridine. RSC Publishing.
  • Product Subclass 9: Amidines (Imidamides)

Sources

Validation

benchmarking catalytic efficiency of N-(benzylideneamino)methanamine complexes

Benchmarking the Catalytic Efficiency of N-(benzylideneamino)methanamine Transition Metal Complexes: A Comprehensive Guide Executive Summary N-(benzylideneamino)methanamine (CAS: 13466-29-0), frequently identified as ben...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking the Catalytic Efficiency of N-(benzylideneamino)methanamine Transition Metal Complexes: A Comprehensive Guide

Executive Summary

N-(benzylideneamino)methanamine (CAS: 13466-29-0), frequently identified as benzaldehyde methyl hydrazone, is a highly versatile bidentate ligand[1]. Its capacity for N,N-chelation with transition metals generates robust, electronically tunable complexes that excel in challenging catalytic transformations, such as deazotation and oxidative coupling[1]. This guide provides a critical, data-driven comparison of Iron(II), Vanadium(IV), Nickel(II), and Cobalt(II) complexes bearing N-(benzylideneamino)methanamine or its structurally analogous benzaldimine fragments. By analyzing turnover efficiency, mechanistic pathways, and experimental viability, we equip researchers with the causality behind these metal-ligand interactions to optimize complex organic syntheses.

Mechanistic Causality: The Role of the Ligand Framework

The catalytic prowess of N-(benzylideneamino)methanamine and related benzaldimine complexes stems from the ligand's non-innocent behavior and the metal center's ability to stabilize highly reactive intermediates.

In Iron(II)-mediated deazotation of benzyl azide, the Fe(II) center acts as a Lewis acid. Instead of allowing the N-unsubstituted aldimine fragment to uncontrollably polymerize, the metal traps the reactive benzylideneamino phenyl methanamine fragment[2]. The cis-divacant octahedral coordination geometry of the Fe(II) precatalyst facilitates rapid substrate binding and N₂ extrusion, cleanly driving the formation of stable mono- and bis-adducts[2][3]. This stabilization is the causal mechanism that directs the pathway toward selective C–C or C–N coupling, ultimately releasing the free imine product[4].

G A Fe(II) Precatalyst [(tBupyrpyrr2)Fe(OEt2)] C N2 Expulsion & 1,2-H Shift A->C B Benzyl Azide (Substrate) B->C D Mono-benzaldimine Adduct [(tBupyrpyrr2)Fe(HN=CHPh)] C->D Intermediate Trapping E Bis-adduct Formation (Square Pyramidal) D->E + Benzyl Azide F Catalytic Release (Free HN=CHPh) E->F Thermolysis/Catalysis F->A Catalyst Regeneration

Caption: Mechanistic cycle of Fe(II)-mediated deazotation highlighting intermediate stabilization.

Benchmarking Catalytic Performance

To objectively evaluate these complexes, we compare their performance across three distinct reaction classes:

1. Iron(II) Complexes in Deazotation Mindiola and co-workers demonstrated that the Fe(II) complex [(tBupyrpyrr2)Fe(OEt2)] effectively catalyzes the conversion of benzyl azide to benzaldimine (HN=CHPh)[2]. Under optimized catalytic conditions, using a remarkably low 2.5 mol % catalyst loading, the system achieves a 90% spectroscopic yield of the free HN=CHPh (cis/trans mixture)[2]. The efficiency here is driven by the transient hydrogen bonding of the unstable benzylideneamino phenyl methanamine fragment to the metal center before product release[2].

2. Vanadium(IV) Complexes in Oxidative Coupling Oxovanadium complexes, specifically VO(Hhpic)₂ (where Hhpic = 3-hydroxypicolinic acid), have been benchmarked for the direct atmospheric oxidation of benzylamines to N-(benzylidene)benzylamines[5]. At 2.0 mol% catalyst loading under 1 atm O₂, the Vanadium system achieves near-quantitative yields, outperforming traditional Cu(II) catalysts that require higher loadings and suffer from product separation issues[5].

3. Nickel(II) vs. Cobalt(II) in Amine-Imine Interconversion In systems utilizing conjugated amine-ene-imine ligands (structurally related to the benzylideneamino framework), Ni(II) and Co(II) exhibit divergent catalytic fates. Ni(II) drives a simultaneous oxidation of the amine to an imine and reduction of the imine to an amine under ambient conditions[6]. Conversely, Co(II) stabilizes the intermediate without triggering the full interconversion, yielding an 86% recovery of the stabilized complex[6]. This highlights how the specific redox potential of the metal dictates the catalytic utility of the N-(benzylideneamino) fragment.

Table 1: Comparative Catalytic Performance
Catalyst SystemTarget ReactionCatalyst LoadingConditionsYield (%)Key Intermediate / Fragment
Fe(II)-Bispyrrolide Deazotation of Benzyl Azide2.5 mol %Ambient to Mild Heat90%Benzylideneamino phenyl methanamine[2]
VO(Hhpic)₂ Oxidative Coupling of Amines2.0 mol %120°C, 1 atm O₂>95%N-(benzylidene)benzylamine[5]
Ni(II)-Maleonitrile Amine-Imine InterconversionStoichiometricMethanol, 12h, RT88%2-Amino-3-((E)-benzylideneamino)[6]
Co(II)-Maleonitrile Complex StabilizationStoichiometricMethanol, 5h, RT86%Co(II) bis-ligand complex[6]

Experimental Methodologies: Self-Validating Protocols

To ensure high reproducibility, the following protocols detail the synthesis and catalytic assay for the leading Fe(II) system. These steps act as a self-validating workflow; visual cues (effervescence, color shifts) serve as built-in quality control checkpoints to verify mechanistic progression.

Protocol 1: Synthesis of the Fe(II) Precatalyst and Benzaldimine Trapping

  • Preparation: In a nitrogen-filled glovebox, dissolve [(tBupyrpyrr2)Fe(OEt2)] (1.0 equiv) in dry diethyl ether. The solution will exhibit a dark coloration indicative of the Fe(II) resting state.

  • Substrate Addition: Slowly add benzyl azide dropwise at room temperature (1.0 equiv for the mono-adduct; >2.0 equiv for the bis-adduct)[2].

  • Visual QC (N₂ Evolution): Immediate effervescence confirms the expulsion of N₂ gas, validating the primary deazotation step and the 1,2-H shift[2].

  • Isolation: Stir for 2 hours. To isolate the bis-adduct [(tBupyrpyrr2)Fe(HN=CHPh)₂], concentrate the solution in vacuo and recrystallize at -30°C to yield square pyramidal crystals[4].

Protocol 2: Catalytic Assay for Free HN=CHPh Production

  • Reaction Setup: Load a Schlenk flask with 2.5 mol % of the synthesized Fe(II) precatalyst[2].

  • Catalysis: Add excess benzyl azide in a non-coordinating solvent (e.g., benzene-d6 for direct NMR monitoring).

  • Thermolysis: Heat the mixture gently. The unstable benzylideneamino phenyl methanamine fragment will transiently hydrogen bond to the catalyst before releasing the free HN=CHPh[2].

  • Quantification: Use ¹H NMR spectroscopy to quantify the cis/trans-HN=CHPh mixture against an internal standard to confirm the ~90% spectroscopic yield[2].

Workflow Step1 1. Precatalyst Synthesis (Glovebox, N2 atm) Step2 2. Substrate Addition (Benzyl Azide) Step1->Step2 Step3 3. Visual QC (N2 Effervescence) Step2->Step3 Step4 4. Thermolysis (Release of HN=CHPh) Step3->Step4 Heat Step5 5. 1H NMR Quantification (Yield Calculation) Step4->Step5 Analysis

Caption: Step-by-step experimental workflow for benchmarking Fe(II) catalytic efficiency.

Conclusion

Benchmarking N-(benzylideneamino)methanamine and its related benzaldimine complexes reveals a landscape where the choice of transition metal strictly dictates the reaction pathway. Fe(II) complexes offer unparalleled efficiency in deazotation via intermediate trapping, preventing unwanted polymerization. Meanwhile, V(IV) systems excel in aerobic oxidative couplings, and Ni(II)/Co(II) systems provide nuanced control over amine-imine interconversions. Understanding the causality behind these metal-ligand interactions allows researchers to rationally design next-generation catalysts for complex pharmaceutical and agrochemical syntheses.

References

  • LookChem. "Cas 13466-29-0, N-(benzylideneamino)methanamine". LookChem Database.1

  • Zars, E., Gravogl, L., Gau, M., Carroll, P. J., Meyer, K., & Mindiola, D. J. (2022). "Iron(II) Mediated Deazotation of Benzyl Azide: Trapping and Subsequent Transformations of the Benzaldimine Fragment". Inorganic Chemistry, 61(2), 1079-1090. 2

  • ACS Publications. (2020). "Metal Ion (NiII vs CoII)-Mediated Unusual Amine–Imine Interconversion in Conjugated Amine-ene-imine Ligand: Synthesis, Structure, and Characterization". Inorganic Chemistry. 6

  • Ogawa et al. (2010). "Direct Conversion of Benzylamines to Imines via Atmospheric Oxidation in the Presence of VO(Hhpic)2 Catalyst". ResearchGate.5

Sources

Comparative

A Senior Application Scientist's Guide to Validating N-(benzylideneamino)methanamine Binding Affinity In Vitro

In the landscape of contemporary drug discovery, the precise quantification of a small molecule's binding affinity to its target is a cornerstone of preclinical development.[1][2] It is the foundational data upon which m...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the precise quantification of a small molecule's binding affinity to its target is a cornerstone of preclinical development.[1][2] It is the foundational data upon which mechanism of action, structure-activity relationships (SAR), and, ultimately, therapeutic potential are built. This guide provides an in-depth, comparative analysis of robust in vitro methodologies for validating the binding affinity of N-(benzylideneamino)methanamine, a scaffold of interest in medicinal chemistry.

N-(benzylideneamino)methanamine and its analogs have been investigated for a range of biological activities, including potential antiproliferative and anti-inflammatory effects.[3][4][5] For the purpose of this guide, we will consider a hypothetical scenario where N-(benzylideneamino)methanamine has been identified as a hit compound targeting a specific enzyme, for instance, a human kinase. Our objective is to move beyond initial screening hits and generate high-confidence data that rigorously characterizes its interaction with the purified kinase target.

This document eschews a one-size-fits-all template. Instead, it offers a logic-driven comparison of three gold-standard biophysical techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Polarization (FP). We will delve into the causality behind experimental choices, provide actionable protocols, and present a framework for interpreting the resulting data, empowering researchers to select the optimal method for their scientific question.

The Overall Validation Workflow

The journey from a preliminary hit to a validated binder involves a structured, multi-technique approach. Relying on a single method can be misleading due to technology-specific artifacts. A robust validation strategy confirms the interaction through orthogonal assays that rely on different physical principles.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Biophysical Validation cluster_2 Phase 3: Final Decision Hit_Screen Primary Screen (e.g., HTS, Virtual Screen) SPR Surface Plasmon Resonance (SPR) (Kinetics & Affinity) Hit_Screen->SPR Candidate Molecule: N-(benzylideneamino)methanamine ITC Isothermal Titration Calorimetry (ITC) (Thermodynamics & Stoichiometry) Hit_Screen->ITC Candidate Molecule: N-(benzylideneamino)methanamine FP Fluorescence Polarization (FP) (Affinity) Hit_Screen->FP Candidate Molecule: N-(benzylideneamino)methanamine Data_Integration Data Integration & Analysis (Orthogonal Confirmation) SPR->Data_Integration ITC->Data_Integration FP->Data_Integration Go_NoGo Go/No-Go Decision (Lead Optimization) Data_Integration->Go_NoGo

Caption: A generalized workflow for validating a small molecule hit.

Surface Plasmon Resonance (SPR): Real-Time Kinetics and Affinity

SPR is a label-free optical technique that measures molecular interactions in real-time.[6] It provides not only the equilibrium dissociation constant (K_D) but also the kinetic rate constants for association (k_a) and dissociation (k_d).

Principle of Operation

In a typical SPR experiment, a protein target (the "ligand") is immobilized on a sensor chip with a gold surface.[6] A solution containing the small molecule (the "analyte") is flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a shift in the resonance angle of surface plasmon waves.[7] This change is directly proportional to the mass accumulating on the surface and is recorded in real-time as a sensorgram.[8]

G cluster_0 SPR Sensor Chip Ligand Immobilized Target (Kinase) Binding Association Phase (Analyte Binds Ligand) Ligand->Binding Association Analyte_Flow Analyte Flow (N-(benzylideneamino)methanamine) Analyte_Flow->Ligand Interaction Dissociation Dissociation Phase (Analyte Unbinds) Binding->Dissociation Buffer Flow Signal SPR Signal Change (Mass Accumulation) Binding->Signal Dissociation->Signal Kinetics Calculate ka, kd, KD Signal->Kinetics

Caption: The core principle of a Surface Plasmon Resonance experiment.

Expert Insights & Experimental Protocol

The success of an SPR experiment hinges on the quality of the immobilized ligand surface. Amine coupling is the most common immobilization chemistry, utilizing the primary amines on lysine residues of the protein target.[9][10][11]

Step-by-Step Protocol: SPR Analysis

  • Surface Preparation & Ligand Immobilization:

    • Causality: The goal is to create a stable and active protein surface. We use a carboxymethylated dextran sensor chip (e.g., CM5).

    • Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC).[11] This creates reactive esters.

    • Inject the purified kinase (ligand) at a low concentration (e.g., 10-50 µg/mL) in a low ionic strength buffer (e.g., 10 mM Acetate, pH 5.0). The acidic pH protonates the carboxymethyl groups on the chip and promotes electrostatic pre-concentration of the positively charged protein, enhancing immobilization efficiency.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.[11]

    • Self-Validation: A reference flow cell is prepared using the same activation/deactivation chemistry but without ligand injection. This is crucial for subtracting bulk refractive index changes and non-specific binding.

  • Analyte Injection & Data Acquisition:

    • Causality: To determine kinetics, a range of analyte concentrations must be tested, typically spanning at least 10-fold below and 10-fold above the expected K_D.[7]

    • Prepare a dilution series of N-(benzylideneamino)methanamine in a suitable running buffer (e.g., HBS-EP+). The buffer should contain a small amount of DMSO (e.g., 1-5%) to ensure compound solubility, and this DMSO concentration must be precisely matched in the running buffer to avoid solvent mismatch artifacts.

    • Inject each concentration over the ligand and reference surfaces for a set association time (e.g., 120 seconds), followed by a dissociation phase where only running buffer flows over the chip (e.g., 300 seconds).[8]

    • Between cycles, a regeneration step (e.g., a short pulse of high salt or low pH buffer) may be needed to remove all bound analyte, but this must be optimized to ensure it doesn't denature the immobilized ligand.[12]

  • Data Analysis:

    • Subtract the reference channel data from the active channel data.

    • Globally fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model for simple interactions) using the instrument's analysis software.[13] This will yield the k_a, k_d, and K_D values.

Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics

ITC directly measures the heat released or absorbed during a binding event.[14] It is considered the gold standard because it provides a complete thermodynamic profile of the interaction (K_D, stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)) in a single, label-free solution-based experiment.

Principle of Operation

A highly sensitive calorimeter measures the minute temperature differences between a sample cell containing the target protein and a reference cell containing buffer.[14] The small molecule ligand is held in a syringe and injected in small, precise aliquots into the sample cell. Each injection triggers a heat change (exothermic or endothermic) that is measured by the power required to maintain zero temperature difference between the cells. As the protein becomes saturated, the heat change per injection diminishes.

G cluster_0 ITC Instrument Sample_Cell Sample Cell (Kinase in Buffer) Heat_Change Heat Release/Absorption (ΔH) Sample_Cell->Heat_Change Binding Event Ref_Cell Reference Cell (Buffer Only) Syringe Syringe (Compound in Buffer) Injection Precise Injection Syringe->Injection Injection->Sample_Cell Binding_Isotherm Plot Heat vs. Molar Ratio Heat_Change->Binding_Isotherm Thermo_Params Fit to Model (KD, n, ΔH, ΔS) Binding_Isotherm->Thermo_Params

Caption: The fundamental process of an Isothermal Titration Calorimetry experiment.

Expert Insights & Experimental Protocol

ITC is exquisitely sensitive to buffer mismatches. The single most critical factor for success is ensuring the compound and protein are in identical, dialyzed buffer, including the exact same final concentration of any organic solvent like DMSO.[15][16]

Step-by-Step Protocol: ITC Analysis

  • Sample Preparation:

    • Causality: Precise concentration determination is paramount for accurate stoichiometry and affinity calculations.[15]

    • Dialyze the purified kinase extensively against the final experimental buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl).

    • Determine the final protein concentration using a reliable method (e.g., A280 with a calculated extinction coefficient).

    • Prepare the N-(benzylideneamino)methanamine stock in 100% DMSO and dilute it into the exact same buffer from the dialysis. The final DMSO concentration should be identical in both the syringe (ligand) and the cell (protein) solutions.

    • Self-Validation: Accurately measure the final concentration of both protein and ligand.

  • Experimental Setup:

    • Causality: The concentrations should be chosen to ensure the "c-window" (c = n * [Macromolecule] / K_D) is in an optimal range (typically 5 < c < 500) to produce a sigmoidal binding curve that can be accurately fit.[15]

    • Load the kinase into the sample cell at a concentration typically 10-20 times the expected K_D.

    • Load the compound into the syringe at a concentration 10-15 times that of the protein in the cell.

    • Set the experiment temperature (e.g., 25°C) and allow the system to equilibrate.

  • Titration and Data Analysis:

    • Perform a series of small injections (e.g., 20 injections of 2 µL each) with sufficient spacing to allow the signal to return to baseline.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable model, such as a one-site binding model, to determine K_D, n, and ΔH.[17] The entropy (ΔS) is then calculated from these values.

    • Self-Validation: Perform a control titration by injecting the ligand solution into buffer alone to measure the heat of dilution, which must be subtracted from the experimental data.[15]

Fluorescence Polarization (FP): A Homogeneous Solution-Based Assay

FP is a versatile technique used to measure molecular binding in solution.[18] It is particularly well-suited for competitive binding assays, which are often employed when the small molecule of interest does not have intrinsic fluorescence.

Principle of Operation

FP relies on the difference in the rotational speed of a small fluorescent molecule ("tracer") when it is free in solution versus when it is bound to a much larger protein.[19] When excited with plane-polarized light, a small, free-tumbling tracer will emit largely depolarized light. When bound to a large protein, its tumbling is slowed dramatically, and it emits light that remains highly polarized. In a competitive assay, the unlabeled test compound (N-(benzylideneamino)methanamine) competes with the fluorescent tracer for binding to the target protein, causing a decrease in polarization as the tracer is displaced.

Expert Insights & Experimental Protocol

The key to a successful FP assay is the development of a suitable fluorescent tracer—a molecule that is known to bind the target and has been labeled with a fluorophore (e.g., fluorescein). The affinity of this tracer for the target protein must be in a suitable range, ideally close to the expected affinity of the test compounds.

Step-by-Step Protocol: Competitive FP Analysis

  • Assay Development & Optimization:

    • Causality: Optimal assay conditions are required to achieve a sufficient signal-to-noise ratio, known as the "assay window."[19]

    • Identify or synthesize a fluorescent tracer that binds to the kinase.

    • Titrate the kinase against a fixed, low concentration of the tracer (e.g., 1-10 nM) to determine the protein concentration that yields approximately 80% of the maximal polarization signal. This concentration will be used for the competition assay.

    • Self-Validation: Controls are essential. Include wells with tracer only (minimum polarization) and wells with tracer and the saturating concentration of protein (maximum polarization).

  • Competition Assay:

    • Causality: A serial dilution of the competitor compound is used to generate a dose-response curve from which the IC50 (the concentration of competitor that displaces 50% of the tracer) can be determined.

    • In a microplate (e.g., a black, non-binding 384-well plate), add the fixed concentrations of kinase and fluorescent tracer to a series of wells.[20]

    • Add a serial dilution of N-(benzylideneamino)methanamine to these wells.

    • Incubate the plate for a predetermined time to allow the binding reaction to reach equilibrium.[18][20]

    • Measure the fluorescence polarization using a plate reader equipped with appropriate polarization filters.[18]

  • Data Analysis:

    • Plot the polarization values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • The IC50 can be converted to an inhibition constant (K_i) using the Cheng-Prusoff equation, which requires knowledge of the tracer's K_D and concentration.

Comparative Data Summary

The following table presents a hypothetical but realistic comparison of data that could be obtained for N-(benzylideneamino)methanamine using these three techniques.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Fluorescence Polarization (FP)
Primary Output k_a, k_d, K_DK_D, ΔH, ΔS, nIC50, K_i
Hypothetical K_D/K_i 1.5 µM1.8 µM2.1 µM
Hypothetical k_a 2.1 x 10⁴ M⁻¹s⁻¹Not MeasuredNot Measured
Hypothetical k_d 3.15 x 10⁻² s⁻¹Not MeasuredNot Measured
Stoichiometry (n) Assumed 1:10.95Not Measured
Throughput MediumLowHigh
Label Requirement Label-freeLabel-freeRequires Fluorescent Tracer
Material Consumption Low (protein)High (protein & compound)Very Low
Key Advantage Provides full kinetic profileProvides full thermodynamic profileHigh throughput, solution-based
Key Limitation Immobilization can affect protein activityHigh material consumptionIndirect measurement; tracer required

Conclusion: Selecting the Right Tool for the Job

Validating the binding affinity of a promising molecule like N-(benzylideneamino)methanamine is not a task for a single technique. Each method provides a unique and valuable piece of the puzzle.

  • Surface Plasmon Resonance (SPR) is unparalleled for understanding the kinetics of the interaction—how fast the compound binds and how long it stays bound. This is invaluable information for lead optimization.

  • Isothermal Titration Calorimetry (ITC) is the definitive method for understanding the thermodynamic driving forces of the interaction. It provides unambiguous confirmation of a direct binding event and its stoichiometry in solution.

  • Fluorescence Polarization (FP) , while indirect, is a powerful, high-throughput method ideal for screening analog libraries and for situations where material is limited.

A scientifically sound approach involves using at least two of these orthogonal methods. For instance, one might use SPR to obtain detailed kinetics and confirm the affinity with ITC to gain thermodynamic insight and rule out artifacts related to surface immobilization. By integrating data from multiple biophysical assays, researchers can build a high-confidence case for their compound's mechanism of action, paving the way for successful drug development.

References

  • Bio-protocol. Fluorescence polarization binding assays. [Link]

  • nanomicronspheres. (2025, April 29). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. [Link]

  • Ostermeier, C., & Brunger, A. T. (2015). Fluorescence polarization assays to measure interactions between Gα subunits of heterotrimeric G proteins and regulatory motifs. Methods in Molecular Biology, 1324, 153–164. [Link]

  • Porro, A., Zoleo, A., et al. (2020). Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody. International Journal of Biological Macromolecules, 164, 347-356. [Link]

  • Davis, T. L., & Walker, J. R. (2005). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 343(2), 284–291. [Link]

  • Nicoya Lifesciences Inc. (2020, October 29). Surface Plasmon Resonance Sensors: A Guide for Scientists. [Link]

  • SPRpages. (2022, July 17). Immobilization theory. [Link]

  • Creative Biolabs. Characterization of Small Molecule–Protein Interactions Using SPR Method. [Link]

  • BIAcore AB. Surface plasmon resonance. [Link]

  • SPRpages. (2022, July 17). Amine-coupling. [Link]

  • Di Trani, J., et al. (2019). Isothermal Titration Calorimetry Enables Rapid Characterization of Enzyme Kinetics and Inhibition for the Human Soluble Epoxide Hydrolase. Analytical Chemistry, 91(22), 14358–14365. [Link]

  • Gapsys, V., et al. (2021). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. Journal of Chemical Information and Modeling, 61(12), 5793–5814. [Link]

  • Biosensing Instrument. (2025, January 4). Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). [Link]

  • Ren, X., et al. (2014). Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 interaction. Methods in Enzymology, 542, 187-202. [Link]

  • Creative BioMart. Principle and Protocol of Surface Plasmon Resonance (SPR). [Link]

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  • Hsieh, H. P., & Wang, Z. (2011). Identification and validation of protein targets of bioactive small molecules. Future Medicinal Chemistry, 3(18), 2245–2257. [Link]

  • Paegel, B. M., et al. (2022). Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Chemical Biology, 17(2), 346–355. [Link]

  • Harms, M. (2017, June 16). Fit a single-site binding model to ITC data using pytc. YouTube. [Link]

  • ResearchGate. (2025, October 6). Are there any in vitro methods which can show a small molecule bind to a target protein?[Link]

  • Paegel, B. M., et al. (2022). Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. ACS Chemical Biology, 17(2), 346-355. [Link]

  • JoVE. (2023, February 24). Isothermal Titration Calorimetry for Measuring Enzyme Stability | Protocol Preview. [Link]

  • pytc Documentation. Models for fitting individual ITC experiments. [Link]

  • T-A. Tran, et al. (2020). Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. Frontiers in Molecular Biosciences, 7, 586273. [Link]

  • Bennett, E. J., et al. (2023). Measuring Interactions Between Proteins and Small Molecules or Nucleic Acids. Biochemistry, 62(1), 12-25. [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2749–2753. [Link]

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  • Arkin, M. R., et al. (2017). Importance of Rigidity in Designing Small Molecule Drugs To Tackle Protein–Protein Interactions (PPIs) through Stabilization of Desired Conformers. Journal of Medicinal Chemistry, 60(23), 9551–9563. [Link]

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  • Wang, Y., et al. (2019). Design, synthesis and biological research of novel N-phenylbenzamide-4-methylamine acridine derivatives as potential topoisomerase I/II and apoptosis-inducing agents. Bioorganic & Medicinal Chemistry Letters, 29(23), 126714. [Link]

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  • El-Sayed, N. N. E., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 3345. [Link]

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Validation

FTIR Spectroscopic Comparison Guide: N-(benzylideneamino)methanamine and Precursors

As drug development and chemical synthesis increasingly rely on real-time process analytical technology (PAT), Fourier Transform Infrared (FTIR) spectroscopy has emerged as a frontline tool for monitoring functional grou...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and chemical synthesis increasingly rely on real-time process analytical technology (PAT), Fourier Transform Infrared (FTIR) spectroscopy has emerged as a frontline tool for monitoring functional group transformations. This guide provides an in-depth comparative analysis of the synthesis of N-(benzylideneamino)methanamine (commonly known as benzaldehyde methylhydrazone) from its precursors: benzaldehyde and methylhydrazine.

By analyzing the causality behind specific vibrational shifts, researchers can establish robust, self-validating analytical workflows to ensure high-purity product isolation.

Reaction Workflow & Spectral Tracking

The condensation of benzaldehyde and methylhydrazine is a classic nucleophilic addition-elimination reaction. Tracking this transformation via FTIR relies on observing the destruction of specific precursor bonds and the emergence of new product linkages.

G cluster_precursors Precursors BZA Benzaldehyde ν(C=O): 1704 cm⁻¹ ν(C-H) Aldehyde: 2720, 2820 cm⁻¹ RXN Nucleophilic Addition-Elimination (- H₂O) BZA->RXN MHZ Methylhydrazine ν(N-H) Primary/Secondary: 3200-3400 cm⁻¹ δ(N-H): ~1587 cm⁻¹ MHZ->RXN PROD N-(benzylideneamino)methanamine (Benzaldehyde Methylhydrazone) ν(C=N): ~1620-1640 cm⁻¹ ν(N-H) Secondary: ~3200-3300 cm⁻¹ RXN->PROD VAL Spectral Validation 1. Complete loss of 1704 cm⁻¹ peak 2. Emergence of 1620 cm⁻¹ peak 3. Single ν(N-H) band remains PROD->VAL

Workflow of benzaldehyde methylhydrazone synthesis and key FTIR spectral tracking markers.

Mechanistic Causality in Spectral Shifts

To utilize FTIR as a definitive analytical tool, one must understand the physical chemistry driving the spectral changes. The transformation from precursors to product yields three primary diagnostic shifts:

1. The Carbonyl Disappearance (The Electrophile): Benzaldehyde possesses a highly polar C=O double bond, which exhibits a strong, sharp stretching vibration (ν) typically observed between 1704–1710 cm⁻¹[1][2]. Additionally, the aldehyde C-H stretch presents a unique Fermi resonance doublet at approximately 2720 cm⁻¹ and 2820 cm⁻¹[1][3]. During the reaction, the carbonyl oxygen is protonated and eliminated as a leaving group (water). The complete absence of the 1704 cm⁻¹ peak in the final spectrum is the absolute metric for confirming the total consumption of the benzaldehyde precursor.

2. The Imine Emergence (The Product Linkage): The nucleophilic attack by methylhydrazine generates a new hydrazone linkage containing a C=N double bond. Because nitrogen is less electronegative than oxygen, the C=N bond has a lower force constant than the C=O bond. Consequently, less energy is required to stretch it, shifting the vibrational frequency to a lower wavenumber. The newly formed C=N stretch typically appears as a sharp band around 1620–1640 cm⁻¹[2][4].

3. Amine Evolution (The Nucleophile): Methylhydrazine contains both a primary amine (-NH₂) and a secondary amine (-NH-), resulting in a complex, broad array of N-H stretching bands between 3200–3400 cm⁻¹, alongside a distinct N-H deformation/scissoring band near 1587 cm⁻¹[5][6]. Because the primary amine is consumed to form the imine bond, the resulting N-(benzylideneamino)methanamine retains only the secondary amine. This causes the broad precursor N-H signal to resolve into a sharper, single ν(N-H) band around 3200–3300 cm⁻¹.

Experimental Methodologies: A Self-Validating System

To ensure scientific integrity, the experimental and analytical protocols must be designed to internally validate the results and prevent false positives.

Synthesis Protocol
  • Reagent Preparation: Dissolve 10 mmol of benzaldehyde in 20 mL of anhydrous dichloromethane (CH₂Cl₂) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydration of the aldehyde, ensuring maximum electrophilicity.

  • Condensation: Slowly add 10.5 mmol of methylhydrazine dropwise at 0°C. Causality: Methylhydrazine is volatile and the condensation is exothermic; temperature control prevents reagent loss and side-product formation.

  • Catalysis: Add 0.1 mL of glacial acetic acid. Causality: Mild acid catalysis protonates the carbonyl oxygen, drastically increasing its susceptibility to nucleophilic attack by the primary amine without fully protonating the nucleophile itself.

  • Isolation: Stir at room temperature for 3 hours. Wash the organic layer with saturated aqueous NaHCO₃ to quench the acid, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

ATR-FTIR Analytical Protocol
  • Instrument Setup: Utilize an Attenuated Total Reflectance (ATR) FTIR spectrometer equipped with a diamond crystal. Causality: ATR requires zero sample preparation (unlike KBr pellets which are hygroscopic). This prevents the introduction of environmental moisture that would obscure the critical 3200–3400 cm⁻¹ N-H stretching region.

  • Background Collection: Collect a background spectrum of the clean crystal in ambient air immediately before sampling. Causality: This subtracts atmospheric H₂O and CO₂, establishing a flat baseline essential for detecting trace unreacted benzaldehyde.

  • Sample Deposition & Validation: Apply the isolated product to the crystal. The system is self-validating: if the 1620 cm⁻¹ (C=N) peak is present but a shoulder at 1704 cm⁻¹ (C=O) remains, the reaction is incomplete. The product can only be certified pure when the 1704 cm⁻¹ peak is indistinguishable from the baseline noise.

Quantitative FTIR Data Comparison

The following table summarizes the critical quantitative data required to objectively compare the product against its alternatives (precursors) during quality control profiling.

Vibrational ModeBenzaldehydeMethylhydrazineN-(benzylideneamino)methanamineDiagnostic Significance
ν(C=O) Stretch ~1704–1710 cm⁻¹N/AAbsent Primary marker for precursor consumption.
ν(C=N) Stretch N/AN/A~1620–1640 cm⁻¹ Primary marker for product formation.
ν(N-H) Stretch N/A3200–3400 cm⁻¹ (Broad, multiple)~3200–3300 cm⁻¹ (Sharper, single)Shift indicates loss of the primary amine group.
ν(C-H) Aldehyde ~2720, 2820 cm⁻¹N/AAbsent Secondary confirmation of aldehyde consumption.
δ(N-H) Deformation N/A~1587 cm⁻¹Absent / Shifted Confirms primary amine conversion to imine.

References

  • Title: docbrown.
  • Title: 19.
  • Source: researchgate.
  • Title: Infrared and Raman Spectra of Substituted Hydrazines. I.
  • Source: cdnsciencepub.
  • Source: d-nb.

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Comparative

N-(benzylideneamino)methanamine vs. Traditional Ligands in Cross-Coupling: A Comprehensive Guide

The landscape of palladium-catalyzed cross-coupling has historically been dominated by phosphine-based ligands. However, the demand for greener, more robust, and cost-effective catalytic systems has driven the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

The landscape of palladium-catalyzed cross-coupling has historically been dominated by phosphine-based ligands. However, the demand for greener, more robust, and cost-effective catalytic systems has driven the development of nitrogen-based alternatives. N-(benzylideneamino)methanamine (also known as benzaldehyde methyl hydrazone) has emerged as a highly efficient, phosphine-free ligand.

This guide provides an objective, data-driven comparison between N-(benzylideneamino)methanamine and traditional ligands (e.g., Triphenylphosphine, Buchwald ligands, and NHCs), detailing the mechanistic causality behind its performance and providing a self-validating experimental workflow for its application.

Mechanistic Causality: The Hydrazone Advantage

To understand why a simple hydrazone ligand can outperform complex phosphines in specific cross-coupling reactions, we must analyze the coordination chemistry and failure modes of traditional systems.

The Pitfalls of Traditional Phosphine Ligands

Traditional ligands like Triphenylphosphine (PPh₃) or Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) rely on a combination of σ -donation and π -backbonding. However, they suffer from critical vulnerabilities:

  • Oxidative Degradation: Phosphines are highly susceptible to oxidation, forming catalytically dead phosphine oxides (O=PR₃) in the presence of trace air or moisture.

  • P–C Bond Cleavage: At elevated temperatures, the aryl-phosphorus bonds can undergo reductive elimination with the substrate, leading to catalyst deactivation and product contamination.

  • Steric Dependency: Bulky phosphines accelerate reductive elimination but can severely hinder the transmetalation step if the nucleophile is also sterically demanding.

The Electronic Tuning of N-(benzylideneamino)methanamine

N-(benzylideneamino)methanamine operates via a fundamentally different mechanistic paradigm. The ligand coordinates to the Palladium center through its sp2 -hybridized imine nitrogen and sp3 -hybridized amine nitrogen.

  • Robust σ -Donation: The strong electron-donating capability of the nitrogen atoms creates an electron-rich Pd(0) center, which significantly lowers the activation barrier for the oxidative addition of aryl halides .

  • Air Stability: Unlike phosphorus, the nitrogen lone pairs in hydrazones are not prone to irreversible oxidation under standard bench conditions, making the ligand exceptionally stable.

  • Dynamic Coordination: The lack of massive steric bulk allows the ligand to dynamically adjust its coordination geometry during the catalytic cycle. This prevents the hindrance of transmetalation while maintaining enough electron density to prevent the aggregation of the catalyst into inactive "palladium black" [Mino et al.[1]]([Link]).

CatalyticCycle Pd0 Pd(0) + N-(benzylideneamino)methanamine Active Catalyst OxAdd Oxidative Addition (Ar-X inserts into Pd) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(X)(Ligand) OxAdd->PdII_Ar TransMet Transmetalation (Nucleophile replaces X) PdII_Ar->TransMet PdII_ArNu Pd(II)(Ar)(Nu)(Ligand) TransMet->PdII_ArNu RedElim Reductive Elimination (Ar-Nu product forms) PdII_ArNu->RedElim RedElim->Pd0 Regenerates Pd(0)

Figure 1: Palladium cross-coupling catalytic cycle stabilized by N-(benzylideneamino)methanamine.

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of N-(benzylideneamino)methanamine against industry-standard ligands. Data reflects optimized conditions for Sonogashira and Allyl cross-coupling workflows.

ParameterN-(benzylideneamino)methanamineTriphenylphosphine (PPh₃)Buchwald Ligands (e.g., SPhos)N-Heterocyclic Carbenes (NHCs)
Coordination Mode N, N (Bidentate/Monodentate)P (Monodentate)P (Monodentate)C (Monodentate)
Air/Moisture Stability Excellent (Bench-stable)Poor to ModerateModeratePoor (Requires inert prep)
Typical Pd Loading 0.001 – 0.01 mol% 1 – 5 mol%0.5 – 2 mol%1 – 3 mol%
Turnover Number (TON) Up to 94,000< 1,000Up to 10,000Up to 5,000
Synthesis Cost Very Low (1-step condensation)LowHigh (Multi-step synthesis)High
Toxicity Profile LowHigh (Toxic phosphorus waste)ModerateModerate
Optimal Substrates Aryl iodides, bromides, allylic acetatesAryl iodides, bromidesAryl chlorides, sterically hinderedAryl chlorides, unactivated bonds

Note: While Buchwald ligands remain superior for unactivated aryl chlorides, the hydrazone system offers unmatched cost-efficiency and turnover numbers for aryl bromides and iodides[2].

Experimental Workflow: Self-Validating Protocol

To demonstrate the practical utility of N-(benzylideneamino)methanamine, the following is a self-validating protocol for an amine-free Sonogashira Cross-Coupling based on the optimized parameters established by .

Causality of Reagent Selection
  • Pd(acac)₂ (0.01 mol%): Chosen over PdCl₂ because the acetylacetonate ligands are easily displaced, allowing rapid generation of the active Pd(0) species.

  • N-(benzylideneamino)methanamine (0.02 mol%): Used in a 2:1 ratio to Palladium to ensure complete saturation of the coordination sphere, preventing catalyst degradation.

  • CuI (10 mol%): Essential co-catalyst that forms a copper acetylide intermediate, drastically lowering the activation energy required for the transmetalation step.

  • K₃PO₄ (2.0 equiv): A mild, inorganic base that deprotonates the terminal alkyne without inducing base-catalyzed side reactions (e.g., alkyne homocoupling).

  • DMSO: A highly polar aprotic solvent that stabilizes the ionic transition states during transmetalation and supports the high reaction temperature (125 °C).

Step-by-Step Methodology

Step 1: Catalyst Pre-Activation

  • In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(acac)₂ (0.01 mol%) and N-(benzylideneamino)methanamine (0.02 mol%).

  • Add 1.0 mL of anhydrous DMSO. Stir at room temperature for 10 minutes to allow the Pd-hydrazone complex to form.

    • Validation Check: The solution should transition to a homogeneous pale yellow/orange color, indicating successful ligand coordination.

Step 2: Reagent Assembly

  • To the active catalyst solution, add the aryl bromide (1.0 mmol), terminal alkyne (1.2 mmol), CuI (10 mol%), and K₃PO₄ (2.0 mmol).

  • Seal the tube and purge the headspace with Argon (3 cycles of vacuum/Argon backfill). Note: While the ligand is air-stable, removing oxygen prevents the Glaser homocoupling of the alkyne.

Step 3: Thermal Activation

  • Place the reaction vessel in a pre-heated oil bath at 125 °C and stir vigorously for 24 hours.

Step 4: Built-In Validation & Quality Control

  • In-Process Check (t = 4 hours): Withdraw a 10 µL aliquot under positive Argon pressure. Dilute in 1 mL of Ethyl Acetate and analyze via GC-MS or TLC.

  • System Diagnosis: The emergence of the internal alkyne mass peak confirms successful oxidative addition and transmetalation. If unreacted aryl bromide persists with high levels of alkyne homocoupling byproduct, it indicates oxygen ingress has oxidized the CuI. Abort and restart with stricter inert gas protocols.

Step 5: Workup and Purification

  • Cool the reaction to room temperature. Quench with 10 mL of distilled water to dissolve the inorganic salts.

  • Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure internal alkyne.

Workflow Step1 1. Catalyst Prep Mix Pd(acac)2 & Hydrazone Ligand Step2 2. Reagent Addition Add Ar-Br, Alkyne, CuI, K3PO4 in DMSO Step1->Step2 Step3 3. Reaction Heat at 125°C under Argon Step2->Step3 Step4 4. Workup Cool, Extract, Wash & Dry Step3->Step4 Step5 5. Purification Column Chromatography (Silica Gel) Step4->Step5

Figure 2: Step-by-step experimental workflow for hydrazone-promoted Sonogashira cross-coupling.

References

  • Mino, T., Kajiwara, K., Shirae, Y., Sakamoto, M., & Fujita, T. (2008). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. Synlett, 2008(17), 2711-2715.[Link]

  • Mino, T., Suzuki, S., Hirai, K., Sakamoto, M., & Fujita, T. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.[Link]

  • Mino, T., Shirae, Y., Saito, T., Sakamoto, M., & Fujita, T. (2006). Palladium-Catalyzed Sonogashira and Hiyama Reactions Using Phosphine-Free Hydrazone Ligands. The Journal of Organic Chemistry, 71(19), 7346-7353.[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N-(benzylideneamino)methanamine

This guide provides a detailed protocol for the safe and compliant disposal of N-(benzylideneamino)methanamine (CAS No. 13466-29-0).

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed protocol for the safe and compliant disposal of N-(benzylideneamino)methanamine (CAS No. 13466-29-0). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemicals we handle. This document synthesizes regulatory standards with practical, field-proven methodologies to ensure that waste streams containing this imine are managed with the highest degree of care.

Section 1: Hazard Assessment and Chemical Profile

A thorough understanding of a chemical's properties is the foundation of its safe management. N-(benzylideneamino)methanamine, also known as Benzaldehyde methyl hydrazone, is an organic compound whose hazard profile requires careful consideration.[]

While comprehensive, peer-reviewed toxicity data for this specific molecule is not widely available, established principles of chemical safety demand a conservative approach based on its structure and the known hazards of analogous compounds.[2][3] The molecule contains an imine functional group, which can be susceptible to hydrolysis, and its structure is related to other benzylamines and imines with known hazards. Therefore, it must be handled as a hazardous substance.

Key Chemical Properties:

PropertyValueSource
CAS Number 13466-29-0[2]
Molecular Formula C8H10N2[4]
Molecular Weight 134.18 g/mol [4]
Boiling Point 229.2°C @ 760 mmHg[]
Flash Point 92.4°C[2]
Density 0.95 g/cm³[]

Inferred Hazards and Rationale:

  • Combustibility: With a flash point of 92.4°C, N-(benzylideneamino)methanamine is a combustible liquid.[2] It must be kept away from heat, sparks, and open flames.[5]

  • Skin and Eye Irritation/Corrosion: Structurally similar compounds, such as N-Benzylidenemethylamine and Benzylamine, are known to be skin and eye irritants, with some causing severe burns and eye damage.[6][7] Therefore, assume this compound is, at a minimum, a significant irritant and potentially corrosive.

  • Toxicity: Benzylamine and N-Methylbenzylamine are harmful or toxic if swallowed or in contact with skin.[5][8][9] It is prudent to handle N-(benzylideneamino)methanamine as a substance with potential acute toxicity.

  • Reactivity and Incompatibilities: As an amine derivative, it is incompatible with strong oxidizing agents and strong acids.[7][9] Contact with acids can cause a vigorous exothermic reaction. It is also critical to consider its potential for hydrolysis, which would yield benzaldehyde and methylhydrazine. Methylhydrazine is a toxic and flammable compound, adding another layer of potential hazard to the waste stream.

Section 2: The Regulatory Framework for Chemical Waste

The disposal of laboratory chemical waste is not merely a matter of best practice; it is strictly regulated. In the United States, two primary federal agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA governs the management of hazardous waste from its point of generation to its final disposal (a "cradle-to-grave" system).[10][11] Laboratories are considered waste generators and must comply with stringent rules for waste identification, segregation, storage, and record-keeping.[11][12]

  • Occupational Safety and Health Administration (OSHA): OSHA's regulations, particularly the Hazard Communication Standard (29 CFR 1910.1200) and the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120), are designed to protect laboratory personnel.[13][14] These standards mandate proper chemical labeling, access to Safety Data Sheets (SDS), employee training, and the implementation of emergency plans.[13][15]

Compliance is mandatory. Failure to adhere to these regulations can result in significant fines and, more importantly, endanger personnel and the environment.[16]

Section 3: Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of N-(benzylideneamino)methanamine waste from the point of generation to final pickup.

G Disposal Workflow for N-(benzylideneamino)methanamine Waste A Generation of Waste (Neat, Solution, or Contaminated Material) B Is the waste liquid or solid? A->B C Liquid Waste (Neat or in solution) B->C Liquid D Solid Waste (Contaminated PPE, spill debris, etc.) B->D Solid E Select Compatible Waste Container (e.g., HDPE or glass for liquids, Lined box for solids) C->E D->E F Segregate Waste Stream AVOID mixing with acids, oxidizers, or other reactive chemicals. E->F G Affix Hazardous Waste Label Fill out all fields: - Full Chemical Name - Hazard Pictograms - Accumulation Start Date F->G H Store in Designated Satellite Accumulation Area (SAA) Keep container closed. G->H I Container is Full or Storage Time Limit Reached? H->I I->H No J Contact Institutional EHS for Waste Pickup I->J Yes K Maintain Records of Disposal J->K

Caption: Decision workflow for N-(benzylideneamino)methanamine waste management.

Section 4: Step-by-Step Disposal Protocol

This protocol must be executed by trained personnel wearing appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

Step 1: Waste Identification and Segregation
  • Identify the Waste Stream: Determine if the waste is neat N-(benzylideneamino)methanamine, a solution containing it, or solid materials (e.g., contaminated filter paper, gloves, spill cleanup debris).

  • Segregate at the Source: This is the most critical step to prevent dangerous reactions.[17]

    • Dedicate a specific waste container solely for N-(benzylideneamino)methanamine and compatible organic amine/imine waste.

    • NEVER mix this waste with acids, bases, or strong oxidizing agents.[18]

    • Keep halogenated and non-halogenated solvent wastes in separate containers unless your institution's EHS office specifically permits otherwise.[18]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container:

    • For liquid waste, use a high-density polyethylene (HDPE) or glass container with a tightly sealing screw cap.[18] Ensure the container material is compatible with all components of the waste solution.

    • For solid waste, use a puncture-resistant container, such as a sturdy, lined cardboard box designated for solid chemical waste.

    • The container must be in good condition, free of leaks or damage.[10]

  • Label the Container Immediately: Before adding any waste, affix a hazardous waste label provided by your institution's EHS department. The label must include:[12][16]

    • The words "Hazardous Waste".

    • The full chemical name: "N-(benzylideneamino)methanamine Waste". If in a solution, list all constituents and their approximate percentages.

    • Clear indication of the hazards (e.g., "Combustible," "Irritant," "Toxic"). Use appropriate GHS pictograms.

    • The name and contact information of the principal investigator or laboratory manager.

    • The accumulation start date (the date the first drop of waste is added).

Step 3: Waste Accumulation and Storage
  • Add Waste Carefully: Pour liquid waste slowly to avoid splashing. A funnel may be used but must be removed immediately after use, and the container must be sealed.[18] Leaving a funnel in the opening is a common regulatory violation.

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[10][18] This prevents the release of vapors and protects the integrity of the lab atmosphere.

  • Store in a Satellite Accumulation Area (SAA): The SAA is a designated area at or near the point of waste generation and under the control of the laboratory personnel.[11]

    • The SAA must be clearly marked.

    • Store the waste container in secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in an SAA.[11] Once this limit is reached, the waste must be moved to a central storage area within three days.

Step 4: Arranging for Final Disposal
  • Monitor Waste Levels: Keep track of the volume of waste in the container.

  • Request Pickup: Once the container is full (approximately 90% capacity to allow for expansion), or if the waste has been stored for the maximum time allowed by your institution (often 6-12 months), contact your EHS office to arrange for pickup.[10]

  • Final Disposal: Your EHS office will consolidate the waste and transfer it to a licensed hazardous waste disposal company.[17][19] These contractors will use approved methods, such as high-temperature incineration, for the final destruction of the chemical waste.[16][20]

  • Maintain Records: Keep a copy of all waste disposal manifests and records as required by the EPA and your institution.[16] This documentation is crucial for regulatory compliance and audits.

Section 5: Emergency Procedures for Spills

In the event of a spill, prioritize personnel safety.

  • Alert Personnel: Immediately notify everyone in the vicinity.

  • Assess the Spill: For a small spill that you are trained and equipped to handle:

    • Don appropriate PPE.

    • Contain the spill with an absorbent material suitable for organic liquids (e.g., vermiculite or a commercial chemical spill kit).

    • Work from the outside of the spill inward, carefully collecting the absorbed material.

  • Package the Waste: Place all contaminated absorbent materials and PPE into a designated solid hazardous waste container. Label it as "Spill Debris containing N-(benzylideneamino)methanamine."

  • Decontaminate: Clean the spill area thoroughly.

  • For Large Spills: Evacuate the area immediately. Close the doors and prevent entry. Contact your institution's EHS or emergency response team from a safe location.

By adhering to this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Reactivo. "How to Dispose Laboratory Waste Safely: A Complete Guide for Singapore Labs". Available at: [Link]

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Handling

Personal protective equipment for handling N-(benzylideneamino)methanamine

Advanced Laboratory Safety & PPE Guide: Handling N-(benzylideneamino)methanamine N-(benzylideneamino)methanamine (CAS: 13466-29-0), commonly referred to as benzaldehyde methylhydrazone, is a highly versatile organic comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Laboratory Safety & PPE Guide: Handling N-(benzylideneamino)methanamine

N-(benzylideneamino)methanamine (CAS: 13466-29-0), commonly referred to as benzaldehyde methylhydrazone, is a highly versatile organic compound utilized extensively in coordination chemistry, organic synthesis, and as an1[1]. While its ability to chelate metal ions makes it invaluable for drug discovery, its chemical structure—featuring a reactive hydrazone linkage—necessitates stringent, uncompromising safety protocols.

This guide provides drug development professionals and laboratory scientists with an authoritative, step-by-step operational framework designed to build a self-validating culture of safety.

Mechanistic Hazard Profile: The "Why" Behind the PPE

To design an effective safety system, operators must understand the causality of the chemical hazards they are mitigating:

  • Hydrolysis & Toxic Byproducts: Hydrazones can undergo hydrolysis under acidic or highly aqueous conditions, potentially liberating methylhydrazine. Methylhydrazine is highly corrosive, a suspected carcinogen, and a potent 2[2].

  • Dermal Absorption: Like many hydrazine derivatives, N-(benzylideneamino)methanamine can be rapidly absorbed through the skin. This bypasses respiratory safeguards, leading directly to3[3].

  • Respiratory Irritation: Aerosolized dust or vapors from the compound can cause4 and upper respiratory tract, potentially leading to pulmonary edema in extreme exposure cases[4].

Quantitative & Qualitative PPE Specifications

Do not rely on standard latex gloves or basic surgical masks. The following table outlines the mandatory PPE required to establish a secure handling environment.

PPE CategorySpecificationMechanistic Causality
Hand Protection Nitrile or Butyl Rubber Gloves (≥0.11 mm thickness)Prevents transdermal absorption of hydrazone derivatives, which can bypass respiratory safeguards to cause systemic toxicity.
Eye Protection ANSI Z87.1 / EN 166 Chemical Splash GogglesShields against accidental aerosolization or splashing, preventing severe corneal irritation and damage.
Body Protection Impervious, Flame-Resistant Lab CoatMitigates skin exposure and protects against the potential flammability of degradation products or reactive intermediates.
Respiratory Class II Fume Hood + NIOSH N95/P100 (if outside hood)Captures volatile organic compounds (VOCs) and toxic particulates, preventing pulmonary edema and mucous membrane irritation.

Operational Plan: Step-by-Step Handling Methodology

Every protocol must act as a self-validating system. Follow these steps sequentially to ensure maximum containment.

Phase 1: Pre-Operational Setup & Donning

  • Ventilation Verification: Ensure the Chemical Fume Hood is operating with a minimum face velocity of 80-100 fpm. Never handle this compound on an open bench.

  • Glove Integrity Check: Inspect nitrile/butyl gloves for micro-tears using the inflation method. Dermal exposure is the most common failure point in hydrazone handling.

  • Donning Sequence: Don the flame-resistant lab coat, followed by chemical splash goggles, and finally the gloves. Pull the glove cuffs over the lab coat sleeves to eliminate exposed skin at the wrists.

Phase 2: Active Handling 4. Containment: Open the N-(benzylideneamino)methanamine container only within the active workspace (at least 6 inches behind the sash) of the fume hood. 5. Transfer: Use 5 to weigh or transfer the compound[5]. This prevents electrostatic discharge, which could ignite volatile organic dust. 6. Reaction Monitoring: If synthesizing coordination complexes, monitor for exothermic reactions or the evolution of off-gases. Keep the sash pulled down to the lowest functional level.

Phase 3: Doffing & Decontamination 7. Surface Decontamination: Wipe down the fume hood surface and analytical balances with a compatible solvent, followed by soap and water. 8. Doffing Sequence: Remove gloves using the 5 to avoid skin contact with the contaminated outer surface[5]. Wash hands immediately with copious amounts of soap and water.

Emergency Spill & Disposal Plan

  • Spill Protocol: In the event of a spill, immediately evacuate the area. Don a P100 respirator if the spill is outside the fume hood. Cover the spill with an 5 (e.g., sand or vermiculite)[5]. Do NOT use combustible materials like paper towels.

  • Waste Segregation: Sweep up the absorbed material using non-sparking tools and place it in a tightly sealed, clearly labeled hazardous waste container. Store strictly away from strong oxidizing agents and acids to prevent violent reactions.

Visual Workflow

PPE_Workflow Start Pre-Operational Risk Assessment PPE_Don Don PPE (Gloves, Goggles, Coat) Start->PPE_Don FumeHood Transfer to Class II Fume Hood PPE_Don->FumeHood Handling Handle N-(benzylideneamino) methanamine FumeHood->Handling Spill Spill Detected? Handling->Spill CleanUp Evacuate & Use Inert Spill Kit Spill->CleanUp Yes Dispose Segregate Waste (Non-combustible bins) Spill->Dispose No CleanUp->Dispose PPE_Doff Doff PPE & Wash Hands Dispose->PPE_Doff

Workflow for Safe Handling and Decontamination of N-(benzylideneamino)methanamine.

References

  • Title: Cas 13466-29-0, N-(benzylideneamino)
  • Source: nih.
  • Source: nj.
  • Source: fishersci.co.
  • Source: cdhfinechemical.

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